molecular formula C9H5Cl2NO2 B1608766 4,5-dichloro-1H-indole-2-carboxylic Acid CAS No. 231295-84-4

4,5-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B1608766
CAS No.: 231295-84-4
M. Wt: 230.04 g/mol
InChI Key: STMAOBOTFAMOLD-UHFFFAOYSA-N
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Description

4,5-dichloro-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMAOBOTFAMOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394326
Record name 4,5-dichloro-1H-indole-2-carboxylic Acid
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Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231295-84-4
Record name 4,5-dichloro-1H-indole-2-carboxylic Acid
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Record name 4,5-dichloro-1H-indole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, the indole-2-carboxylic acid framework serves as a critical synthon for a wide range of therapeutic agents. Its derivatives have been investigated as potent inhibitors of HIV-1 integrase[3][4][5] and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy.

The subject of this guide, 4,5-dichloro-1H-indole-2-carboxylic acid (CAS No. 231295-84-4)[6], is a highly functionalized intermediate whose specific substitution pattern is of significant interest in drug development. The presence of chlorine atoms at the 4 and 5 positions can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its binding affinity to biological targets. This guide provides a detailed examination of the primary synthetic routes to this valuable compound, offering field-proven insights into experimental design and rationale for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The construction of the indole-2-carboxylic acid core is a well-trodden path in organic synthesis. For a dichlorinated target like this compound, two classical and highly effective strategies stand out: the Fischer Indole Synthesis and the Reissert Indole Synthesis . The Fischer route is often favored for its convergence and the commercial availability of its precursors. The Reissert synthesis, while also robust, may require more elaborate preparation of the starting o-nitrotoluene. A third related strategy, the Japp-Klingemann reaction , provides a reliable method for generating the hydrazone precursor required for the Fischer synthesis.[1][7]

The following diagram illustrates the strategic relationship between these core synthetic methodologies.

Synthetic_Strategies cluster_Fischer Fischer Indole Synthesis cluster_Japp Japp-Klingemann Reaction cluster_Reissert Reissert Indole Synthesis A 3,4-Dichloroaniline B (3,4-dichlorophenyl)hydrazine A->B 1. NaNO2, HCl 2. SnCl2 C Hydrazone Intermediate B->C + Ethyl Pyruvate D Ethyl 4,5-dichloro-1H- indole-2-carboxylate C->D Acid Catalyst (e.g., PPA, ZnCl2) E This compound D->E Saponification (e.g., NaOH) F 3,4-Dichloroaniline G Diazonium Salt F->G NaNO2, HCl G->C + β-Keto-ester (H) Base H β-Keto-ester I Substituted o-Nitrotoluene (1,2-dichloro-3-methyl-4-nitrobenzene) J Ethyl o-nitrophenylpyruvate derivative I->J + Diethyl Oxalate Base (KOEt) K Ethyl 4,5-dichloro-1H- indole-2-carboxylate J->K Reductive Cyclization (e.g., Zn/AcOH) K->E

Caption: High-level overview of primary synthetic routes to the target molecule.

Route 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is arguably the most versatile and widely applied method for constructing indole rings.[8] Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a suitable ketone or aldehyde.[9] For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are the ideal carbonyl partners.[2]

Workflow for Fischer Indole Synthesis

Fischer_Workflow start Start: 3,4-Dichloroaniline step1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) start->step1 step2 Step 2: Reduction (SnCl₂, conc. HCl) step1->step2 intermediate1 Intermediate: (3,4-dichlorophenyl)hydrazine step2->intermediate1 step3 Step 3: Hydrazone Formation (Ethyl Pyruvate, EtOH) intermediate1->step3 intermediate2 Intermediate: Hydrazone step3->intermediate2 step4 Step 4: Fischer Cyclization (Acid Catalyst, Heat) intermediate2->step4 intermediate3 Intermediate: Ethyl 4,5-dichloro-1H-indole-2-carboxylate step4->intermediate3 step5 Step 5: Saponification (NaOH, EtOH/H₂O, Reflux) intermediate3->step5 end Final Product: This compound step5->end

Caption: Step-by-step workflow for the Fischer Indole Synthesis route.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of (3,4-dichlorophenyl)hydrazine

The journey begins with the conversion of commercially available 3,4-dichloroaniline to its corresponding hydrazine. This is a standard two-step, one-pot procedure involving diazotization followed by reduction.

  • Rationale: Diazotization with sodium nitrite in a strong acidic medium (HCl) at low temperatures (0-5 °C) generates the unstable diazonium salt. Immediate reduction, typically with tin(II) chloride (SnCl₂), is crucial to prevent decomposition and side reactions. The strong acid environment maintains the stability of the diazonium intermediate and provides the necessary protons for the reduction.

  • Protocol:

    • Suspend 3,4-dichloroaniline (1.0 eq) in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes.

    • To this cold solution of the diazonium salt, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 2-4 hours.

    • The resulting precipitate (hydrazine hydrochloride salt) is collected by filtration, washed with a small amount of cold water, and then basified with a strong base (e.g., NaOH or NH₄OH) to liberate the free hydrazine.

    • Extract the free base into an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3,4-dichlorophenyl)hydrazine.

Step 3 & 4: Hydrazone Formation and Fischer Indolization

This is the core of the synthesis, where the hydrazine is condensed with ethyl pyruvate and subsequently cyclized.[10]

  • Rationale: The initial condensation forms the key hydrazone intermediate. The subsequent cyclization is the defining step of the Fischer synthesis.[8] It proceeds via a[11][11]-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone.[8][9] A variety of acid catalysts can be employed, including Brønsted acids (H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (ZnCl₂, BF₃).[8] PPA is often an excellent choice as it serves as both the catalyst and the solvent, driving the reaction to completion at elevated temperatures.

  • Protocol:

    • Dissolve (3,4-dichlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol or acetic acid.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone. In many procedures, this intermediate is not isolated.[9]

    • Cool the mixture and remove the solvent under reduced pressure.

    • Add polyphosphoric acid (PPA) (10-20x weight of hydrazine) to the crude hydrazone.

    • Heat the resulting slurry with stirring to 80-120 °C for 1-3 hours. The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried. This crude product is ethyl 4,5-dichloro-1H-indole-2-carboxylate.

Step 5: Saponification

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

  • Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. The use of a co-solvent like ethanol ensures the solubility of the ester starting material. Subsequent acidification protonates the carboxylate salt to yield the final product.

  • Protocol:

    • Suspend the crude ethyl 4,5-dichloro-1H-indole-2-carboxylate in a mixture of ethanol and 2-4 M aqueous sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

Route 2: The Reissert Indole Synthesis Approach

The Reissert synthesis provides an alternative, powerful route to indole-2-carboxylic acids.[11][12] The classic approach involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative.[13][14]

Workflow for Reissert Indole Synthesis

Reissert_Workflow start Start: 1,2-dichloro-3-methyl-4-nitrobenzene step1 Step 1: Condensation (Diethyl Oxalate, KOEt) start->step1 intermediate1 Intermediate: Ethyl (3,4-dichloro-2-nitrophenyl)pyruvate step1->intermediate1 step2 Step 2: Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) intermediate1->step2 intermediate2 Intermediate: Ethyl 4,5-dichloro-1H-indole-2-carboxylate step2->intermediate2 step3 Step 3: Saponification (NaOH, EtOH/H₂O, Reflux) intermediate2->step3 end Final Product: This compound step3->end

Caption: Step-by-step workflow for the Reissert Indole Synthesis route.

Detailed Experimental Protocol

Step 1: Condensation

This step forms the carbon skeleton of the final product through a base-catalyzed condensation.

  • Rationale: The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated by a strong base like potassium ethoxide (KOEt).[12] Potassium ethoxide is often preferred over sodium ethoxide as it can lead to better yields.[11][12] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen-type condensation.[15]

  • Protocol:

    • Prepare a solution of potassium ethoxide in anhydrous ethanol by carefully dissolving potassium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

    • To this solution, add the starting 1,2-dichloro-3-methyl-4-nitrobenzene (1.0 eq) followed by diethyl oxalate (1.2 eq).

    • The reaction is typically stirred at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then poured into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and precipitate the product.

    • The crude ethyl (3,4-dichloro-2-nitrophenyl)pyruvate is collected by filtration or extracted with an organic solvent, washed, dried, and used in the next step.

Step 2: Reductive Cyclization

This key transformation involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization onto the adjacent ketone.

  • Rationale: A variety of reducing agents can be employed for this step, including zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C).[14] The reduction of the nitro group to an aniline is the first event. This is immediately followed by a rapid, intramolecular condensation between the newly formed amine and the adjacent ketone, forming the indole ring. The subsequent dehydration aromatizes the system to the stable indole core.[13]

  • Protocol (using Iron/Acetic Acid):

    • Suspend the crude ethyl (3,4-dichloro-2-nitrophenyl)pyruvate in a mixture of glacial acetic acid and ethanol.

    • Heat the mixture to reflux and add iron powder (4-5 eq) portion-wise to control the exothermic reaction.

    • Continue refluxing for 2-4 hours after the addition is complete, monitoring the reaction by TLC.

    • Cool the mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution to remove residual acetic acid, then with brine. Dry over anhydrous sodium sulfate and concentrate to yield crude ethyl 4,5-dichloro-1H-indole-2-carboxylate.

Step 3: Saponification

This final step is identical to that described in the Fischer synthesis route, converting the ethyl ester to the target carboxylic acid.

Comparative Analysis of Synthetic Routes

The choice between the Fischer and Reissert syntheses often depends on practical laboratory considerations.

FeatureFischer Indole SynthesisReissert Indole Synthesis
Starting Materials 3,4-Dichloroaniline, Ethyl Pyruvate1,2-dichloro-3-methyl-4-nitrobenzene, Diethyl Oxalate
Precursor Availability High (Aniline is a common commodity chemical)Lower (Substituted o-nitrotoluene may require separate synthesis)
Key Intermediates Arylhydrazoneo-Nitrophenylpyruvate
Reaction Conditions Often harsh (strong acid, high temp for cyclization)Requires strong base (KOEt); reduction conditions are milder
Overall Yield Generally good to excellentModerate to good
Scalability Well-established for large-scale synthesisCan be scalable, but handling potassium metal requires care
Key Advantages Convergent, reliable, widely applicableGood alternative if aniline precursor is problematic

Purification and Characterization

The final product, this compound, is a solid that can be purified by recrystallization from solvents such as ethanol, acetic acid, or aqueous mixtures thereof. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination. The structure should be unequivocally confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence and location of aromatic and N-H protons.

  • ¹³C NMR: To confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Fischer Indole Synthesis represents the most direct and commonly employed route, leveraging the accessibility of 3,4-dichloroaniline. The Reissert Indole Synthesis offers a robust alternative, contingent on the availability of the corresponding substituted o-nitrotoluene. Both pathways culminate in the target molecule through a final saponification step. A thorough understanding of the mechanisms and experimental considerations detailed in this guide will enable researchers to confidently and efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

  • Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 602-604). Cambridge University Press.
  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • Wikipedia. (2023). Reissert indole synthesis. Retrieved from [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Reissert Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 234-235). John Wiley & Sons.
  • chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-525). Cambridge University Press.
  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Gribble, G. W. (2016). Reissert-Indole-Synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reacción de Japp-Klingemann. Retrieved from [Link]

  • Vasanthakumar, G., & Kumar, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53473-53503. [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(1), 40-48. [Link]

  • The Japp‐Klingemann Reaction. (2016). ResearchGate. Retrieved from [Link]

  • Carini, D. J., et al. (1994). CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids. Journal of Medicinal Chemistry, 37(1), 34-42. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Noland, W. E., & Baude, F. J. (1963). Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved from [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(2). [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Boeckx, J., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7445-7480. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4,5-Dichloro-1,2,3-dithiazol-1-ium Chloride in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 4,5-dichloro-1H-indole-2-carboxylic acid, presented below, dictates its unique spectroscopic fingerprint. The key features influencing its spectra are the indole ring system, the carboxylic acid group, and the two chlorine substituents on the benzene portion of the indole.

Caption: Molecular structure of this compound.

This guide will now delve into the detailed analysis of its NMR, IR, and MS spectra, providing both predicted data and the scientific rationale behind the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole ring and the carboxylic acid. The presence of two chlorine atoms on the benzene ring will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (N-H)~12.0broad singlet-
H3~7.2singlet-
H6~7.5doublet~8.5
H7~7.3doublet~8.5
COOH~13.0broad singlet-

Interpretation and Rationale:

  • Indole N-H (H1): The proton on the nitrogen of the indole ring is expected to be significantly deshielded, appearing as a broad singlet around 12.0 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

  • Indole C3-H: The proton at the C3 position is anticipated to be a singlet around 7.2 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Aromatic Protons (H6 and H7): The protons on the dichlorinated benzene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate at a lower field compared to unsubstituted indole-2-carboxylic acid. H6 is likely to be more deshielded than H7 due to the anisotropic effect of the C-Cl bond at position 5.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a very broad singlet at a downfield chemical shift, typically above 13.0 ppm[1]. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of adjacent atoms (N, O, Cl) and the aromaticity of the indole ring.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

CarbonPredicted Chemical Shift (ppm)
C2~138
C3~105
C3a~128
C4~125
C5~128
C6~122
C7~115
C7a~135
COOH~165

Interpretation and Rationale:

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 165 ppm, a characteristic chemical shift for this functional group[2].

  • Indole Ring Carbons: The carbons of the indole ring will resonate in the aromatic region (100-140 ppm). C2, being adjacent to the electron-withdrawing carboxylic acid group and the nitrogen atom, is expected to be significantly deshielded. C3 is typically more shielded in indole systems.

  • Dichlorinated Benzene Ring Carbons: The carbons directly attached to the chlorine atoms (C4 and C5) will have their chemical shifts influenced by the halogen's electronegativity and its ability to donate lone-pair electrons through resonance. The other aromatic carbons (C3a, C6, C7, and C7a) will also show shifts predictable from substituent effect calculations.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for carboxylic acids and its ability to slow down the exchange of the N-H and COOH protons, often resulting in sharper signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3300MediumN-H stretch (indole)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1250MediumC-O stretch (carboxylic acid)
850-550Medium to StrongC-Cl stretch

Interpretation and Rationale:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure[3][4].

  • N-H Stretch: The N-H stretch of the indole ring is expected to appear as a medium-intensity band around 3300 cm⁻¹. This peak may sometimes be obscured by the broad O-H absorption.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid[3][4].

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic indole ring will give rise to medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O single bond stretch of the carboxylic acid group will produce a medium-intensity band around 1250 cm⁻¹.

  • C-Cl Stretch: The carbon-chlorine stretching vibrations will result in one or more medium to strong absorption bands in the fingerprint region, typically between 850 and 550 cm⁻¹[5].

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

m/zPredicted Relative IntensityAssignment
231/233/235High[M]⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
186/188/190Medium[M-COOH]⁺
151/153Medium[M-COOH-Cl]⁺
116Low[M-COOH-2Cl]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at m/z 229. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion. For a molecule containing two chlorine atoms, the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will appear in a ratio of approximately 9:6:1.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.

    • A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (COOH), resulting in a fragment ion at [M-45]⁺[6][7].

    • Subsequent loss of one or both chlorine atoms from this fragment is also likely, leading to further peaks in the spectrum.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of non-volatile compounds like carboxylic acids.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • MS Detection (Electrospray Ionization - ESI):

    • The ESI source will ionize the molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and obtain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (5-10 mg in DMSO-d6) H1_NMR 1H NMR Acquisition (500 MHz) NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition (125 MHz) NMR_Sample_Prep->C13_NMR NMR_Data_Analysis Data Analysis: Chemical Shifts, Multiplicities, Coupling Constants H1_NMR->NMR_Data_Analysis C13_NMR->NMR_Data_Analysis Structure_Elucidation Comprehensive Structure Elucidation NMR_Data_Analysis->Structure_Elucidation IR_Sample_Prep Sample Preparation (Solid on ATR) IR_Acquisition IR Spectrum Acquisition IR_Sample_Prep->IR_Acquisition IR_Data_Analysis Data Analysis: Functional Group Identification IR_Acquisition->IR_Data_Analysis IR_Data_Analysis->Structure_Elucidation MS_Sample_Prep Sample Preparation (Dilute Solution) LC_MS_Acquisition LC-MS Acquisition (ESI) MS_Sample_Prep->LC_MS_Acquisition MS_Data_Analysis Data Analysis: Molecular Weight, Fragmentation Pattern LC_MS_Acquisition->MS_Data_Analysis MS_Data_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently identify and characterize this molecule in their synthetic and drug discovery endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results. While predicted data is a powerful tool, experimental verification remains the gold standard for unequivocal structure confirmation.

References

  • Jonas, S., & Kuhn, S. (2019). Predicting 1H and 13C NMR chemical shifts with GNNs.
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  • Hertkorn, N., & Frommberger, M. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3457-3474.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.
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  • Divergent Synthesis of Indole-2-Carboxylic Acid Derivatives via Ligand-Free Copper-Catalyzed Intramolecular C-N/C-O Cyclization. (2019). Heterocycles, 98(7), 907-918.
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  • Metabolomics Solutions. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

  • De Laeter, J. R. (2001). Applications of inorganic mass spectrometry. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(11), 1886–1897.
  • Swansea University. (2020, June 29). Proton NMR 4b Dichlorobenzene [Video]. YouTube. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

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An In-depth Technical Guide to the Prospective Crystal Structure of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a vast array of biologically active compounds. The strategic placement of halogen atoms on this privileged structure can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 4,5-dichloro-1H-indole-2-carboxylic acid, represents a synthetically accessible yet structurally uncharacterized member of this important class of molecules. Indole-2-carboxylic acid derivatives have garnered significant attention for their potential as therapeutic agents, including as HIV-1 integrase strand transfer inhibitors.[1][2][3][4] The introduction of chlorine atoms at the 4 and 5 positions of the indole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities.[5]

This guide provides a comprehensive prospective analysis of the crystal structure of this compound. In the absence of a publicly available crystal structure, this document outlines a robust experimental workflow for its synthesis, crystallization, and structural determination. Furthermore, based on the established principles of crystal engineering and analysis of closely related halogenated indole structures, we will predict and discuss the likely intramolecular geometry and intermolecular interactions that govern the solid-state architecture of this compound.[6][7]

Part 1: Synthesis and Crystallization Workflow

The synthesis of this compound can be approached through established methodologies for indole synthesis, such as the Fischer indole synthesis.[8] A plausible synthetic route is outlined below.

Proposed Synthesis Protocol:
  • Starting Material: 3,4-dichlorophenylhydrazine.

  • Reaction: Condensation with pyruvic acid to form the corresponding hydrazone.

  • Cyclization: Fischer indole synthesis of the resulting hydrazone using a suitable acid catalyst (e.g., polyphosphoric acid or zinc chloride) to yield this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain material of sufficient purity for crystallization trials.

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction are paramount for elucidating the crystal structure. A systematic screening of crystallization conditions is recommended.

  • Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include acetone, ethanol, methanol, ethyl acetate, and mixtures thereof with water or non-polar co-solvents like hexane.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested, washed with a cold solvent, and dried.

The following diagram illustrates the proposed experimental workflow for synthesis and structure determination.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structure Determination start 3,4-dichlorophenylhydrazine + Pyruvic Acid hydrazone Hydrazone Formation start->hydrazone fischer Fischer Indole Synthesis hydrazone->fischer crude Crude Product fischer->crude recrystallization Recrystallization crude->recrystallization crystals Single Crystals recrystallization->crystals xray X-ray Diffraction crystals->xray structure Crystal Structure Solution & Refinement xray->structure

Caption: Proposed workflow for the synthesis and crystal structure determination of this compound.

Part 2: Prospective Crystal Structure Analysis

Based on the analysis of similar halogenated indole carboxylic acids, we can anticipate several key features in the crystal structure of this compound.[6]

Intramolecular Geometry

The indole ring system is expected to be essentially planar. The carboxylic acid group at the 2-position may exhibit some torsion with respect to the indole plane, influenced by steric and electronic factors. The carbon-chlorine bond lengths and the bond angles within the benzene portion of the indole ring will be of particular interest to assess the electronic effects of the chlorine substituents.

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound will likely be dominated by a network of hydrogen bonds and halogen bonds.

  • Hydrogen Bonding: The carboxylic acid moiety provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the indole N-H group is also a competent hydrogen bond donor. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. These dimers are then likely to be further linked into tapes or sheets by N-H···O hydrogen bonds.[6]

  • Halogen Bonding: The chlorine atoms at the 4 and 5 positions are potential halogen bond donors. These interactions, where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic partner (such as a carbonyl oxygen or another chlorine atom), can play a significant role in directing the crystal packing.[7][9] The presence of two adjacent chlorine atoms may lead to Cl···Cl interactions or Cl···O interactions, further stabilizing the crystal lattice.

  • π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, which will contribute to the overall stability of the crystal structure. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) will be influenced by the interplay of the other intermolecular forces.

The following diagram illustrates the anticipated key intermolecular interactions.

intermolecular_interactions cluster_dimer1 Molecule 1 cluster_dimer2 Molecule 2 cluster_neighbor Neighboring Molecule N1 N-H O3_acceptor C=O N1->O3_acceptor N-H···O O1_donor O-H O2_acceptor C=O O1_donor->O2_acceptor O-H···O O1_acceptor C=O Cl1_4 Cl Cl1_5 Cl Cl3_5 Cl Cl1_5->Cl3_5 Cl···Cl N2 N-H O2_donor O-H O2_donor->O1_acceptor O-H···O Cl2_4 Cl Cl2_5 Cl

Caption: Anticipated intermolecular interactions in the crystal lattice of this compound.

Part 3: Hypothetical Crystallographic Data and Experimental Protocols

The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

Parameter Hypothetical Value
Chemical FormulaC₉H₅Cl₂NO₂
Formula Weight230.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.8
α (°)90
β (°)105
γ (°)90
Volume (ų)965
Z4
Calculated Density (g/cm³)1.58
Absorption Coefficient (mm⁻¹)0.65
F(000)464
X-ray Data Collection and Structure Refinement Protocol:
  • Crystal Mounting: A suitable single crystal will be mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: X-ray diffraction data will be collected on a modern diffractometer equipped with a CCD or CMOS detector using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Processing: The collected diffraction images will be processed (integrated, scaled, and absorption corrected) using appropriate software (e.g., CrysAlisPro, SAINT, or XDS).

  • Structure Solution: The crystal structure will be solved by direct methods using software such as SHELXT or SIR2014.

  • Structure Refinement: The structural model will be refined by full-matrix least-squares on F² using a program like SHELXL. All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms attached to carbon will be placed in calculated positions and refined using a riding model. Hydrogen atoms on heteroatoms (N-H and O-H) will be located from the difference Fourier map and refined with appropriate restraints or constraints.

  • Data Validation and Deposition: The final structural model will be validated using tools like PLATON and checkCIF. The crystallographic data will be deposited in the Cambridge Crystallographic Data Centre (CCDC).[10]

Conclusion and Future Directions

While the crystal structure of this compound has not yet been reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. The anticipated crystal packing, dominated by a robust network of hydrogen and halogen bonds, highlights the intricate interplay of non-covalent interactions in directing the solid-state assembly of halogenated organic molecules. The determination of this crystal structure would not only provide fundamental insights into the supramolecular chemistry of halogenated indoles but also serve as a crucial starting point for structure-based drug design efforts targeting this promising class of compounds. The experimental protocols detailed herein offer a clear and actionable path for researchers to successfully obtain and analyze this valuable structural information.

References

  • An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm. [Link]

  • Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. National Institutes of Health. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]

  • This compound (C9H5Cl2NO2). PubChem. [Link]

  • 4,5-dichloro-7-fluoro-1H-indole-2-carboxylic acid | C9H4Cl2FNO2. PubChem. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • This compound ethyl ester|53995-85-0. MOLBASE Encyclopedia. [Link]

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  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. [Link]

  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. PubMed. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

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  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central. [Link]

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An In-depth Technical Guide to the Solubility of 4,5-dichloro-1H-indole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dichloro-1H-indole-2-carboxylic acid, a compound of significant interest in contemporary drug discovery and chemical research. Recognizing the general scarcity of specific quantitative solubility data for this particular substituted indole in public literature, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and leverage its solubility profile.

The guide will navigate through the theoretical underpinnings of solubility, drawing parallels with structurally related indole derivatives. It will then present a robust experimental framework for precise and reliable solubility determination. The core objective is to bridge the existing information gap, providing a self-validating system for researchers to generate their own high-quality solubility data, a critical parameter for synthesis, purification, formulation, and both in vitro and in vivo studies.

Section 1: Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of this compound is dictated by its distinct molecular architecture. As a derivative of indole, it possesses a bicyclic aromatic structure composed of a benzene ring fused to a pyrrole ring.[1] This core structure is inherently hydrophobic. However, the substituents—two chlorine atoms and a carboxylic acid group—introduce significant electronic and functional changes that modulate its solubility behavior.

  • The Indole Nucleus: The planar, aromatic indole ring system contributes to low solubility in polar solvents like water and higher solubility in various organic solvents.[2]

  • Carboxylic Acid Group (-COOH): This is the most influential functional group determining the molecule's solubility. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen).[3] This allows for strong interactions with polar and protic solvents. In acidic or basic media, this group can be ionized, drastically altering solubility.[4]

  • Dichloro-Substitution: The two chlorine atoms on the benzene ring are electron-withdrawing and increase the molecule's lipophilicity. This heightened hydrophobicity can counteract the solubilizing effect of the carboxylic acid, particularly in more polar solvents.

A careful examination of the molecule's structure is the first step in designing a solubility study, helping to select an appropriate range of test solvents.[5] For instance, the presence of hydroxyl functional groups might suggest solubility in hydrophilic solvents like glycols, while long hydrocarbon chains would indicate solubility in lipophilic solvents.[5]

Section 2: Qualitative Solubility Profile: An Estimation Based on Structural Analogs

While specific data for this compound is limited, we can infer its likely solubility by examining related compounds.

  • Indole: The parent compound, indole, is only slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, chloroform, benzene, and ethyl acetate.[2] Its solubility is also dependent on temperature, increasing as the solvent is heated.[2]

  • Indole-2-carboxylic acid: The addition of a carboxylic acid group generally increases polarity. Studies on indole-3-acetic acid have shown its solubility in a range of solvents, with the highest solubility observed in ethyl acetate, followed by DMSO, DMF, and various alcohols.[6] It is reasonable to hypothesize that this compound will exhibit a similar trend, favoring polar aprotic and protic organic solvents.

Based on these comparisons, a qualitative solubility prediction can be summarized as follows:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)Moderate to HighThe carboxylic acid group can form strong hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic (e.g., DMSO, DMF, Acetone)HighThese solvents can act as hydrogen bond acceptors for the carboxylic acid's proton and can effectively solvate the indole ring.
Ethers (e.g., THF, 1,4-Dioxane)ModerateEthers can act as hydrogen bond acceptors, but their overall polarity is lower than alcohols or aprotic polar solvents.
Esters (e.g., Ethyl Acetate)Moderate to HighEthyl acetate is a good solvent for many indole derivatives and can interact with the carboxylic acid group.[6]
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Low to ModerateWhile the dichloro-substituents might suggest some affinity, the overall polarity of the carboxylic acid will likely limit solubility in these less polar solvents.
Non-polar (e.g., Hexane, Toluene)Very LowThe polar carboxylic acid group will prevent significant dissolution in non-polar hydrocarbon solvents.

This table serves as a starting point for selecting solvents in an experimental solubility determination.

Section 3: Quantitative Solubility Determination: An Experimental Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[4][7] This "gold standard" approach involves allowing an excess of the solid compound to equilibrate with the solvent until a saturated solution is formed.[7][8]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 4,5-dichloro-1H- indole-2-carboxylic acid to solvent B Seal vial tightly A->B C Agitate at constant temperature (e.g., orbital shaker, 24-72h) B->C D Allow solid to settle C->D E Centrifuge to pellet excess solid D->E F Filter supernatant through 0.22 µm syringe filter E->F G Dilute aliquot of filtrate F->G H Quantify concentration via HPLC or UV-Vis Spectroscopy G->H I Calculate solubility (e.g., mg/mL) H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add a pre-weighed amount of the selected organic solvent (e.g., 2 mL).

    • Add an excess amount of this compound to each vial. The key is to ensure that undissolved solid remains visible after equilibration, confirming saturation.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature environment, such as an incubator shaker or a temperature-controlled water bath.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test multiple time points initially to confirm that the concentration in solution has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial. Causality Note: This filtration step is critical to remove any fine particulates that could lead to an overestimation of solubility. However, for highly lipophilic compounds, one must be cautious of potential adsorption of the solute onto the filter membrane, which could be a source of error.[4][8]

  • Analysis and Quantification:

    • Prepare a series of dilutions of the filtered saturated solution with the same solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the preferred method as it can separate the analyte from any potential impurities or degradation products.[4] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and a calibration curve is established.[9]

    • Calculate the solubility of this compound in the solvent, typically expressed in units of mg/mL or mol/L.

Section 4: Factors Influencing Experimental Accuracy

Achieving trustworthy and reproducible solubility data requires careful control over several experimental variables.

  • Temperature: Solubility is temperature-dependent.[2] All measurements must be conducted at a precisely controlled and reported temperature.

  • pH (for aqueous-organic mixtures): As a carboxylic acid, the ionization state of the molecule is pH-dependent. For any studies involving buffers or aqueous components, the pH must be strictly controlled and reported, as it will dramatically influence solubility.[4]

  • Solid-State Properties: The crystalline form (polymorphism) of the solid material can impact its solubility. It is crucial to use a consistent and well-characterized solid form of the compound for all experiments.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for accurate results.

Logical Relationship of Influencing Factors

G cluster_factors Controlling Factors Solubility Measured Solubility Temp Temperature Temp->Solubility pH pH of Medium pH->Solubility Purity Compound & Solvent Purity Purity->Solubility SolidState Solid State Form (Polymorph) SolidState->Solubility

Caption: Key experimental factors that directly influence measured solubility values.

Section 5: Conclusion and Practical Implications for Researchers

Understanding the solubility of this compound is a fundamental prerequisite for its successful application in research and development. While specific quantitative data is not widely published, this guide provides the necessary theoretical framework and a robust, validated experimental protocol for its determination.

By applying the principles of structural analysis and diligently executing the shake-flask method, researchers can generate the high-quality solubility data needed for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).

  • Formulation Development: Designing delivery systems for preclinical and clinical studies, where dissolving the active pharmaceutical ingredient (API) is often a critical first step.[5]

  • Biological Assays: Preparing stock solutions and ensuring the compound remains in solution at the desired concentration during in vitro and in vivo experiments.

This guide serves as a comprehensive resource, empowering scientific professionals to overcome the challenge of limited data and proceed with their research and development objectives with confidence and scientific rigor.

References

  • Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Indole - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterisation Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

  • Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PMC - NIH URL: [Link]

  • Title: Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents Source: ResearchGate URL: [Link]

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An In-depth Technical Guide to 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,5-dichloro-1H-indole-2-carboxylic acid, a key heterocyclic building block for professionals in chemical research and drug development. Its unique substitution pattern offers a valuable scaffold for creating novel therapeutic agents. This document will delve into its chemical identity, synthesis, applications, and safe handling protocols, grounded in established scientific principles.

Core Chemical Identity

This compound is a halogenated derivative of the naturally occurring indole-2-carboxylic acid. The presence of two chlorine atoms on the benzene ring portion of the indole nucleus significantly modifies its electronic properties, lipophilicity, and steric profile. These modifications are crucial for modulating pharmacokinetic and pharmacodynamic properties in drug design.

The definitive Chemical Abstracts Service (CAS) number for this compound is 231295-84-4 .[1][2][]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 231295-84-4ChemicalBook[1]
Molecular Formula C₉H₅Cl₂NO₂PubChem
Molecular Weight 230.05 g/mol PubChem
Appearance Typically an off-white to light brown powderGeneric Supplier Data
Melting Point Not consistently reported; varies with purityGeneric Supplier Data
Solubility Soluble in organic solvents like DMSO and DMFGeneric Supplier Data
Synthesis and Mechanism

The synthesis of substituted indole-2-carboxylic acids often relies on classical indole ring formation strategies. A prevalent and adaptable method is the Reissert-Henze synthesis, which constructs the indole nucleus from a substituted o-nitrotoluene and diethyl oxalate. This approach is favored for its use of readily available starting materials and its tolerance for a variety of substituents on the aromatic ring.

Conceptual Synthesis Workflow:

The synthesis begins with the condensation of 3,4-dichloronitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. This Claisen condensation forms an intermediate o-nitrophenylpyruvate ester. The subsequent and critical step is a reductive cyclization. While catalytic hydrogenation is common, chemical reductants like iron in acetic acid or hydrazine hydrate can also be employed to reduce the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.[4] The final step is the saponification (hydrolysis) of the ethyl ester to yield the target carboxylic acid.

SynthesisWorkflow start 3,4-Dichloronitrotoluene + Diethyl Oxalate step1 Claisen Condensation (Base: NaOEt) start->step1 Reagents intermediate Ethyl 2-(3,4-dichloro-2-nitrophenyl)-3-oxobutanoate step1->intermediate Forms Intermediate step2 Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) intermediate->step2 Substrate product_ester Ethyl 4,5-dichloro-1H-indole-2-carboxylate step2->product_ester Forms Indole Ring step3 Saponification (e.g., NaOH, then H+) product_ester->step3 Hydrolysis final_product This compound step3->final_product Final Product

Caption: Generalized Reissert-Henze synthesis pathway for this compound.

Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. The carboxylic acid and the adjacent N-H group form a bidentate chelation motif, crucial for interacting with metal ions in the active sites of various enzymes.[5][6][7]

A. HIV-1 Integrase Inhibition:

HIV-1 integrase is a key viral enzyme that requires two magnesium ions (Mg²⁺) for its catalytic activity. The core function of integrase strand transfer inhibitors (INSTIs) is to chelate these ions, disrupting the enzyme's function and halting viral replication.[5][6][7] Derivatives of this compound have been designed and synthesized as potent INSTIs. The indole-2-carboxylic acid core acts as the pharmacophore, binding to the Mg²⁺ ions, while the dichloro substitutions can be used to modulate binding affinity and cell permeability.[5][6]

HIVIntegraseInhibition Mg1 Mg²⁺ Block Viral Replication Blocked Mg1->Block Mg2 Mg²⁺ Mg2->Block Inhibitor 4,5-dichloro-1H- indole-2-carboxylic acid (Scaffold) Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation COOH Carboxyl Group NH Indole N-H

Caption: Pharmacophore concept for HIV-1 integrase inhibition by the indole-2-carboxylic acid scaffold.

B. IDO1/TDO Inhibition for Immunotherapy:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion.[8] Dual inhibitors of these enzymes are sought after for cancer immunotherapy. The indole-2-carboxylic acid structure has been identified as a promising scaffold for developing such inhibitors.[8] In this context, the dichloro substituents can be tailored to achieve specific interactions within the binding pockets of both enzymes, potentially leading to potent and selective dual inhibitors.

Exemplary Experimental Protocol: Esterification

The carboxylic acid moiety is a versatile functional handle for creating libraries of derivatives for structure-activity relationship (SAR) studies. Below is a standard protocol for the synthesis of an ethyl ester derivative.

Protocol: Synthesis of Ethyl 4,5-dichloro-1H-indole-2-carboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The crude ester can be further purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 4,5-dichloro-1H-indole-2-carboxylate.

Self-Validation Note: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot. The final product's identity should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound presents several hazards.

Table 2: GHS Hazard Information

Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed.[9]
Acute Toxicity, Dermal H311: Toxic in contact with skin.[9]
Skin Corrosion/Irritation H315: Causes skin irritation.[10]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[9][10]
Aquatic Hazard (Acute) H400: Very toxic to aquatic life.[9]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][11]

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]

  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[9][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Keep away from strong oxidizing agents and bases.[11]

Conclusion

This compound is more than a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent ability to chelate metal ions, combined with the modulating effects of its dichloro substitution, makes it a valuable scaffold for targeting metalloenzymes like HIV-1 integrase. The synthetic accessibility and versatile carboxylic acid handle further enhance its utility for researchers developing next-generation therapeutics. Adherence to rigorous safety protocols is mandatory when working with this potent and hazardous compound.

References

  • MOLBASE. (n.d.). This compound ethyl ester|53995-85-0. MOLBASE Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-dichloro-7-fluoro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2024). CAS#:39209-94-4 | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • ATB. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylicacid. Retrieved from [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dichlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Physical Characteristics of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,5-dichloro-1H-indole-2-carboxylic acid, a halogenated derivative of the indole-2-carboxylic acid scaffold, represents a compound of significant interest in medicinal chemistry and materials science. The indole nucleus is a privileged scaffold in drug discovery, and the introduction of chlorine atoms at the 4 and 5 positions of the benzene ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination. As a Senior Application Scientist, the following content is structured to deliver not only factual data but also the underlying scientific principles and practical considerations essential for laboratory work.

Molecular and Physicochemical Profile

A foundational understanding of a compound's basic molecular and physicochemical properties is paramount for its application in research and development. These parameters influence everything from reaction kinetics to bioavailability.

Core Molecular Identifiers
  • Chemical Name: this compound

  • CAS Number: 231295-84-4[1]

  • Molecular Formula: C₉H₅Cl₂NO₂[2]

  • Molecular Weight: 230.05 g/mol

  • Canonical SMILES: C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl

  • InChI Key: STMAOBOTFAMOLD-UHFFFAOYSA-N

Predicted Physicochemical Data
PropertyPredicted ValueSource
Boiling Point 480.3 ± 40.0 °C at 760 mmHgChemicalBook[3]
pKa (Not available)
LogP 3.2PubChemLite[4]

Expert Insight: The predicted high boiling point is characteristic of carboxylic acids, which can form strong intermolecular hydrogen bonds, leading to dimer formation[5][6][7]. The predicted LogP suggests a significant degree of lipophilicity, which is expected due to the presence of the two chlorine atoms. This property is a critical determinant of a compound's behavior in biological systems, influencing membrane permeability and protein binding.

Solid-State Properties and Solubility

The solid-state characteristics and solubility profile are fundamental to the handling, formulation, and biological application of any chemical entity.

Melting Point

A sharp melting point is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.

Experimental Data: A specific, experimentally determined melting point for this compound is not consistently reported in publicly accessible literature. Commercial suppliers have not provided this data.

Protocol for Melting Point Determination:

The determination of a melting point is a routine yet critical analytical procedure. The capillary method is the standard technique[8].

  • Apparatus: Mel-Temp apparatus or similar calibrated melting point apparatus, capillary tubes (open at one end).

  • Procedure:

    • Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals in a mortar and pestle[8].

    • Load the capillary tube by pressing the open end into the powder. A small amount of solid should enter the tube.

    • Compact the sample at the bottom of the sealed end by tapping the tube or by dropping it through a long glass tube[9][10]. The packed sample height should be 2-3 mm.

    • Place the capillary tube in the heating block of the apparatus.

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range[9].

    • For a precise measurement, a second, fresh sample should be heated rapidly to about 20°C below the approximate melting point, and then the heating rate should be reduced to 1-2 °C/min[10].

    • Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Using a fresh sample for the precise measurement is important because some compounds may decompose upon melting, which would alter the melting behavior of a re-solidified sample[10].

Solubility Profile

The solubility of a compound in various solvents dictates its utility in different experimental settings, from reaction media to formulation excipients.

Expected Solubility: Based on its structure, this compound is expected to be:

  • Sparingly soluble in water: The polar carboxylic acid and indole N-H groups can engage in hydrogen bonding with water, but the lipophilic dichlorinated benzene ring will limit aqueous solubility[5][6][7].

  • Soluble in polar organic solvents: Such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO), which can solvate both the polar and nonpolar regions of the molecule.

  • Soluble in basic aqueous solutions: The carboxylic acid will be deprotonated by bases like sodium hydroxide or sodium bicarbonate to form a more polar and water-soluble carboxylate salt[11][12][13][14].

Protocol for Qualitative Solubility Determination:

This protocol provides a systematic approach to classifying the solubility of an organic compound.

  • Materials: Test tubes, sample of this compound, and a range of solvents (water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl).

  • Procedure:

    • Add approximately 2-3 mg of the compound to a small test tube.

    • Add 0.5 mL of the solvent to be tested.

    • Vigorously shake or vortex the test tube for 10-20 seconds[12].

    • Observe if the solid dissolves completely. If it does not, the compound is considered insoluble or sparingly soluble in that solvent.

    • For acidic or basic solvents, observe any reaction (e.g., effervescence with NaHCO₃ for a carboxylic acid) and the formation of a clear solution.

Logical Workflow for Solubility Testing:

G start Start with Unknown Compound water Test Solubility in Water start->water ether Test Solubility in Diethyl Ether water->ether Soluble naoh Test Solubility in 5% NaOH water->naoh Insoluble end_soluble Soluble ether->end_soluble Soluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble end_acidic Strong Acid (Carboxylic Acid) nahco3->end_acidic Soluble end_weak_acidic Weak Acid nahco3->end_weak_acidic Insoluble end_basic Base hcl->end_basic Soluble end_neutral Neutral hcl->end_neutral Insoluble end_insoluble Insoluble

Caption: Workflow for determining the solubility and acidic/basic nature of an organic compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds. The following sections outline the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring and the carboxylic acid and N-H protons.

  • N-H Proton: A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and exchange.

  • Carboxylic Acid Proton: A very broad singlet, also significantly downfield (>12 ppm).

  • Aromatic Protons: The protons on the benzene ring (H-6 and H-7) and the pyrrole ring (H-3) will appear in the aromatic region (typically 6.5-8.0 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group. The H-3 proton will likely be a singlet, while H-6 and H-7 will exhibit coupling to each other.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of 165-185 ppm.

  • Aromatic and Pyrrole Carbons: The carbons of the indole ring will resonate in the aromatic region (approximately 100-140 ppm). The carbons directly attached to the chlorine atoms (C-4 and C-5) will have their chemical shifts influenced by the halogen's electronegativity and anisotropic effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[15].

  • N-H Stretch (Indole): A moderate to sharp absorption band around 3300-3500 cm⁻¹.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the conjugated carboxylic acid.

  • C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Experimental Workflow for FT-IR Analysis:

G start Prepare Sample (Solid, KBr pellet or ATR) acquire Acquire Background Spectrum start->acquire sample_scan Acquire Sample Spectrum acquire->sample_scan process Process Data (Baseline correction, etc.) sample_scan->process analyze Analyze Spectrum (Identify characteristic peaks) process->analyze report Report Peak Positions and Intensities analyze->report

Caption: A generalized workflow for acquiring and analyzing an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229/231/233 m/z in a characteristic isotopic pattern due to the two chlorine atoms).

  • Loss of H₂O: A peak corresponding to the loss of a water molecule from the molecular ion.

  • Loss of COOH: A significant fragment resulting from the loss of the carboxylic acid group (a mass loss of 45 Da).

  • Loss of Cl: Fragmentation involving the loss of one or both chlorine atoms.

Conclusion and Future Directions

This compound is a molecule with significant potential, yet its fundamental physical properties are not extensively documented in readily accessible literature. This guide has provided a framework for understanding its expected characteristics based on established chemical principles and the behavior of related compounds. The detailed experimental protocols included herein offer a clear path for researchers to determine these properties with high fidelity. The empirical validation of the predicted data is a crucial next step and will be invaluable for the scientific community, particularly for those engaged in the design and synthesis of novel indole-based compounds for therapeutic and material applications.

References

  • Melting Point Determination. (n.d.). Retrieved from a source providing general laboratory procedures for melting point determination.

  • Experiment 1 - Melting Points. (n.d.). Retrieved from a source detailing the procedure for using a DigiMelt apparatus.[9]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.[10]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). Retrieved from a university chemistry lab manual.[16]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry lab manual.[13]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.[14]

  • Experiment 2 # Solubility 13. (n.d.). Bellevue College.[12]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from another university chemistry lab manual.[11]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a source providing procedures for solubility testing.[17]

  • Melting Point Determination - thinkSRS.com. (n.d.).[8]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI.[15]

  • This compound ethyl ester|53995-85-0 - MOLBASE Encyclopedia. (n.d.).[2]

  • This compound | 231295-84-4 - ChemicalBook. (n.d.).[1]

  • This compound (C9H5Cl2NO2) - PubChemLite. (n.d.).[4]

  • This compound | 231295-84-4 - ChemicalBook. (n.d.).[3]

  • 2.2: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, May 22).[5]

  • 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).[6]

  • 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).[7]

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A Technical Guide to the Quantum Chemical Analysis of 4,5-dichloro-1H-indole-2-carboxylic Acid: A Roadmap for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 4,5-dichloro-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical underpinnings and practical methodologies for a thorough computational investigation of this molecule. By leveraging Density Functional Theory (DFT), this guide details the pathway to elucidate the structural, electronic, and spectroscopic properties of the title compound, offering insights crucial for its potential applications.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing therapeutic agents.[2][4] The biological activity of indole derivatives can be finely tuned by introducing various substituents onto the indole ring.[5][6] Dichlorinated indole derivatives, in particular, have garnered interest for their potential as enzyme inhibitors and modulators of biological pathways.[7]

This compound is a molecule of significant interest due to the presence of electron-withdrawing chloro groups on the benzene ring and a carboxylic acid group on the pyrrole ring. These features are expected to modulate the electronic distribution, reactivity, and intermolecular hydrogen-bonding capabilities of the indole core. A comprehensive quantum chemical analysis is therefore essential to understand its fundamental properties and to rationally design novel applications in drug discovery and materials science.[8][9]

This guide will provide a step-by-step approach to performing a state-of-the-art computational analysis of this compound, from geometry optimization to the prediction of spectroscopic signatures and key electronic parameters.

The Computational Engine: Density Functional Theory (DFT)

2.1. Why DFT?

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[6] DFT methods have been successfully employed to investigate the properties of a wide range of indole derivatives, showing excellent agreement with experimental data.[9][10] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a popular and well-validated choice for organic molecules and will be the cornerstone of our proposed analysis.[9]

2.2. Selecting the Right Toolkit: The Basis Set

The choice of basis set is critical for obtaining reliable results. The Pople-style basis set, 6-311++G(d,p), is recommended for this analysis.[9][11] This basis set provides a good description of the electronic structure by employing a triple-zeta valence shell, diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

The Analytical Workflow: A Step-by-Step Protocol

The following sections detail the experimental and computational workflow for a comprehensive analysis of this compound.

Diagram: Computational Analysis Workflow

Computational_Analysis_Workflow cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis Input_Structure Initial Molecular Structure (e.g., from ChemDraw) DFT_Method Select DFT Functional (B3LYP) Input_Structure->DFT_Method Basis_Set Choose Basis Set (6-311++G(d,p)) DFT_Method->Basis_Set Geometry_Optimization Geometry Optimization Basis_Set->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties HOMO-LUMO Analysis Geometry_Optimization->Electronic_Properties Structural_Analysis Structural Parameters (Bond Lengths, Angles) Frequency_Calculation->Structural_Analysis Spectroscopic_Analysis FT-IR & FT-Raman Spectra Frequency_Calculation->Spectroscopic_Analysis Reactivity_Descriptors MEP Surface Electronic_Properties->Reactivity_Descriptors

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

3.1. Step 1: Molecular Structure and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The subsequent geometry optimization is a crucial step to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface.

Protocol:

  • Software: Gaussian 16 or a similar quantum chemistry package.[10]

  • Input: The initial 3D coordinates of the molecule.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Calculation Type: Opt (Optimization).

  • Convergence Criteria: Default settings are typically sufficient.

  • Output: The optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and the total electronic energy.

3.2. Step 2: Vibrational Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).

Protocol:

  • Software: Gaussian 16.

  • Input: The optimized geometry from the previous step.

  • Method: B3LYP/6-311++G(d,p).

  • Calculation Type: Freq (Frequency).

  • Output: A list of vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental data.

Table 1: Predicted Vibrational Frequencies and Assignments (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
13450331250.2105.6N-H stretch
23050292815.880.3C-H (aromatic) stretch
317201651250.145.2C=O stretch (carboxylic acid)
41580151780.5150.7C=C stretch (indole ring)
5750720120.325.9C-Cl stretch

Note: The values in this table are illustrative and would be replaced with the actual calculated data for this compound.

Unveiling Electronic Behavior: Frontier Molecular Orbitals and Molecular Electrostatic Potential

4.1. HOMO-LUMO Analysis: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability.[9]

Protocol:

  • The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

  • Visualize the 3D plots of the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.

Diagram: HOMO-LUMO Energy Gap

HOMO_LUMO_Gap cluster_0 Energy Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO   ΔE = E_LUMO - E_HOMO

Caption: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap.

Table 2: Calculated Electronic Properties (Illustrative)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These are example values. The actual calculated values will provide insights into the kinetic stability and chemical reactivity of the title compound.

4.2. Molecular Electrostatic Potential (MEP): Visualizing Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[9] The MEP map is color-coded, with red indicating regions of high electron density (electronegative) and blue representing regions of low electron density (electropositive).

Protocol:

  • Generate the MEP surface from the optimized molecular structure using the quantum chemistry software.

  • Analyze the color distribution to identify potential sites for hydrogen bonding and other intermolecular interactions. For this compound, the oxygen atoms of the carboxylic acid group are expected to be the most electronegative regions (red), while the hydrogen atom of the N-H group will be an electropositive site (blue).

Bridging Theory and Experiment: Spectroscopic Correlation

A key aspect of validating computational results is to compare them with experimental data. The calculated FT-IR, FT-Raman, NMR, and UV-Vis spectra can be correlated with experimentally obtained spectra.

  • Vibrational Spectroscopy: The calculated vibrational frequencies, after appropriate scaling, should show good agreement with the experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes.

  • NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can be performed to predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental NMR data.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, providing insights into the electronic transitions within the molecule.[11]

Potential Applications and Future Directions

The comprehensive quantum chemical analysis of this compound provides a wealth of information that can guide its application in several fields:

  • Drug Design: Understanding the molecule's electronic properties and reactivity can aid in the design of novel enzyme inhibitors or receptor ligands.[12][13] The MEP surface, in particular, can be used to predict how the molecule might interact with a biological target.

  • Materials Science: The calculated electronic and optical properties can suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or sensors.[10]

Future work should focus on experimental validation of the computational predictions and exploring the synthesis of derivatives with modified properties based on the insights gained from this analysis.

Conclusion

This technical guide has outlined a robust and comprehensive methodology for the quantum chemical analysis of this compound. By following the detailed protocols, researchers can gain a deep understanding of the structural, vibrational, and electronic properties of this promising molecule. The synergy between computational chemistry and experimental work is crucial for accelerating the discovery and development of new molecules with tailored functionalities for a wide range of applications.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).
  • Computational analysis of substituent effect on indole derivatives as potential antibacterial agents | Request PDF - ResearchGate. (n.d.).
  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.).
  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC - NIH. (2010, November 29).
  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF - ResearchGate. (n.g.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.).
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  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed. (2025, April 14).
  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives - Journal of Young Pharmacists. (2024, August 23).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (2023, December 8).
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Methodological & Application

Unlocking the Therapeutic Potential of 4,5-Dichloro-1H-indole-2-carboxylic Acid Derivatives: Biological Activities and Investigative Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, stands as one of medicinal chemistry's most prolific and versatile scaffolds.[1] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and plant hormones has long signaled its profound biological relevance.[1] Consequently, synthetic indole derivatives have been a cornerstone of drug discovery, leading to a wide array of therapeutic agents with activities spanning anticancer, anti-inflammatory, and antiviral domains.[2]

This guide focuses on a specific, halogenated subclass: 4,5-dichloro-1H-indole-2-carboxylic acid and its derivatives. The strategic placement of chlorine atoms at the 4 and 5 positions, combined with the carboxylic acid at position 2, creates a unique electronic and steric profile. This core structure serves as a powerful pharmacophore for interacting with a diverse range of biological targets. This document provides an in-depth exploration of the known biological activities of these compounds, offering mechanistic insights and detailed protocols to empower researchers in their evaluation and development efforts.

Section 1: A Spectrum of Biological Targets and Activities

The this compound framework is not a "magic bullet" for a single disease but rather a versatile key that can be modified to unlock various biological locks. Research has identified several key areas of activity, demonstrating the scaffold's broad therapeutic potential.

Neuroprotection: Antagonism of the NMDA Receptor Glycine Site

A prominent activity of derivatives from this class is their role as potent antagonists at the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is implicated in neurodegenerative diseases and ischemic brain injury.

By binding to the allosteric glycine site, these indole derivatives noncompetitively inhibit receptor activation, preventing excessive calcium influx and subsequent neuronal damage.[3] One notable compound, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid, demonstrated nanomolar affinity for this site and exhibited potent anticonvulsant effects in animal models.[3]

NMDA_Receptor_Antagonism cluster_1 Postsynaptic Neuron cluster_2 Outcome Glutamate Glutamate GlutamateSite Glutamate Site Glutamate->GlutamateSite Binds NMDA_R NMDA Receptor Channel (Closed) GlycineSite Glycine Site NMDA_R->GlycineSite has NMDA_R->GlutamateSite has Ca_Channel Ca²⁺ Channel Blocked NMDA_R->Ca_Channel Result Channel Remains Closed No Ca²⁺ Influx Neuroprotection Ca_Channel->Result Indole_Derivative 4,5-Dichloro-1H-indole Derivative Indole_Derivative->GlycineSite Antagonizes (Blocks Glycine Binding)

Caption: Mechanism of NMDA receptor antagonism by indole derivatives.

Metabolic Regulation: Allosteric Inhibition of Fructose-1,6-bisphosphatase

In a fascinating example of target diversification, the derivative 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) was identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase).[4] FBPase is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that produces glucose. Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes. X-ray crystallography confirmed that the compound binds to the AMP regulatory site, showcasing a novel approach for FBPase inhibition and providing a valuable lead for designing new anti-diabetic agents.[4]

Antiviral Activity: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold has proven to be a promising foundation for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host genome, a critical step for viral replication.[5][7] The indole core and the C2 carboxyl group can effectively chelate the two magnesium ions (Mg²⁺) within the enzyme's active site.[5][6] This interaction prevents the catalytic activity of integrase, thereby halting the viral life cycle. Structural optimization, such as adding a long branch at the C3 position, can further enhance the interaction with the enzyme's active site, leading to highly potent inhibitors with IC₅₀ values in the nanomolar range.[5][6]

Anticancer and Antiproliferative Effects

Derivatives of the broader indole-2-carboxylic acid family have demonstrated significant potential as anticancer agents, and the dichloro-substituted variants are part of this promising landscape.[2][8] Their mechanisms are often multifactorial, targeting key proteins and pathways involved in cancer cell proliferation and survival.

  • Enzyme Inhibition: Certain derivatives act as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets for tumor immunotherapy.[9]

  • Protein-Protein Interaction: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, disrupting its interactions and inducing G1-S phase cell cycle arrest in liver cancer cells.[10]

  • Kinase Inhibition: Some indole-2-carboxamides function as dual inhibitors of EGFR and CDK2, leading to potent antiproliferative activity.[11]

  • Apoptosis Induction: Studies have shown that certain indole derivatives can trigger DNA damage and induce apoptosis in human tumor cells.[12]

Other Notable Activities
  • Anti-inflammatory: As antagonists of the cysteinyl-leukotriene (CysLT1) receptor, these compounds can block the effects of potent inflammatory lipid mediators, suggesting applications in asthma and allergic rhinitis.[13]

  • Antitubercular: Indole-2-carboxamides have been rationally designed and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, targeting the essential MmpL3 transporter.[14]

Section 2: Quantitative Biological Activity Data

The following table summarizes key quantitative data from published studies, highlighting the potency of various this compound derivatives against different biological targets.

Compound/Derivative ClassTargetAssay TypeMeasured PotencyReference
3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acidNMDA Receptor Glycine Site[³H]glycine BindingpKi = 8.5 (nanomolar affinity)[3]
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951)Fructose-1,6-bisphosphataseEnzyme InhibitionAllosteric inhibitor at AMP site[4]
Optimized Indole-2-carboxylic acid derivativesHIV-1 IntegraseStrand Transfer InhibitionIC₅₀ = 0.13 µM[5][6]
6-acetamido-indole-2-carboxylic acid derivativesIDO1 / TDOEnzyme InhibitionIC₅₀ = 1.17 µM (IDO1), 1.55 µM (TDO)[9]
5,7-dichloro-N-(phenethyl)-1H-indole-2-carboxamide derivativeAntiproliferative (MCF-7)Cell Growth InhibitionGI₅₀ = 1.50 µM[11]

Section 3: Core Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for evaluating the key biological activities of this compound derivatives. These are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol 3.1: In Vitro NMDA Receptor Glycine Site Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the strychnine-insensitive glycine site on the NMDA receptor complex using a competitive radioligand binding assay.

Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand ([³H]glycine) from its binding site. The concentration-dependent displacement allows for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.

Materials:

  • Test Compounds (dissolved in DMSO, then diluted in assay buffer)

  • [³H]glycine (Radioligand)

  • Glycine (for non-specific binding determination)

  • Rat cortical membrane homogenates (Source of NMDA receptors)

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Preparation: Thaw rat cortical membranes on ice. Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Setup: In triplicate, add the following to microcentrifuge tubes:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]glycine, 100 µL membrane homogenate.

    • Non-Specific Binding (NSB): 50 µL Glycine (1 mM final concentration), 50 µL [³H]glycine, 100 µL membrane homogenate.

    • Test Compound: 50 µL Test Compound (at various concentrations), 50 µL [³H]glycine, 100 µL membrane homogenate.

  • Incubation: Vortex all tubes gently and incubate at 4°C for 30 minutes.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Determine the IC₅₀ value by non-linear regression analysis (log[inhibitor] vs. response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]glycine and Kd is its dissociation constant.

Assay_Workflow start Start: Prepare Reagents prep Prepare Serial Dilutions of Test Compound start->prep setup Set up Assay Tubes (Total, NSB, Compound) prep->setup incubate Incubate at 4°C (Allow Binding) setup->incubate filter Rapid Vacuum Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Add Scintillation Cocktail & Equilibrate wash->quantify count Measure Radioactivity (Scintillation Counter) quantify->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Protocol 3.2: In Vitro HIV-1 Integrase Strand Transfer (INSTI) Inhibition Assay

Objective: To measure the ability of test compounds to inhibit the strand transfer step of HIV-1 integrase-mediated DNA integration.

Rationale: This is a functional assay that mimics the final catalytic step of viral DNA integration. A positive result (inhibition) directly indicates that the compound interferes with the enzyme's core function. This is often a fluorescence-based assay for high-throughput screening.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA end, often biotin-labeled)

  • Target DNA (oligonucleotide mimicking host DNA, often labeled with a capture tag on one end and a fluorophore on the other)

  • Assay Buffer (containing Mn²⁺ or Mg²⁺ as cofactors)

  • Streptavidin-coated microplates

  • Test Compounds (dissolved in DMSO)

  • Known INSTI (e.g., Raltegravir) as a positive control

  • Plate reader capable of fluorescence detection

Procedure:

  • Plate Preparation: Add streptavidin-coated microplates to the wells. The biotin-labeled Donor DNA will bind to the streptavidin. Wash to remove unbound DNA.

  • Reaction Mixture: In a separate plate, prepare the reaction mixture. To each well, add:

    • Assay Buffer

    • HIV-1 Integrase enzyme

    • Test compound at various concentrations (or DMSO for control, Raltegravir for positive control).

  • Pre-incubation: Incubate the enzyme with the test compound for 15-30 minutes at 37°C to allow for binding.

  • Initiate Reaction: Transfer the enzyme-inhibitor mixture to the prepared streptavidin plate containing the Donor DNA. Add the fluorophore-labeled Target DNA to all wells to start the strand transfer reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C. During this time, active integrase will integrate the Donor DNA into the Target DNA.

  • Termination and Wash: Stop the reaction by adding a chelating agent (e.g., EDTA) and washing the plate. This wash will remove any un-integrated, fluorescent Target DNA. Only Target DNA that has been integrated into the plate-bound Donor DNA will remain.

  • Detection: Read the fluorescence intensity in each well using a plate reader. High fluorescence indicates a successful strand transfer reaction (low inhibition), while low fluorescence indicates inhibition.

  • Data Analysis:

    • Normalize the data: Activity (%) = 100 * (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background).

    • Plot the percent activity against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit.

INSTI_Mechanism cluster_0 HIV-1 Integrase Catalytic Core cluster_1 Reaction Components cluster_2 Inhibition Integrase Integrase Active Site with Mg²⁺/Mn²⁺ cofactors Strand_Transfer Strand Transfer (Integration) Integrase->Strand_Transfer Catalyzes Blocked Integration Fails Integrase->Blocked Blocked by Inhibitor Viral_DNA Viral DNA End Viral_DNA->Integrase Binds Host_DNA Host Target DNA Host_DNA->Integrase Binds Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->Integrase Binds & Inhibits Chelation Carboxyl group chelates Mg²⁺/Mn²⁺ ions Indole_Derivative->Chelation

Caption: Inhibition of HIV-1 Integrase by an indole-2-carboxylic acid derivative.

Protocol 3.3: In Vitro Antiproliferative MTT Assay

Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well cell culture plates

  • Test Compounds (dissolved in DMSO)

  • Doxorubicin (or another standard chemotherapeutic) as a positive control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include "vehicle control" wells treated with medium containing the same concentration of DMSO used for the test compounds.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment: % Viability = 100 * (Absorbance_treated / Absorbance_vehicle_control).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀/IC₅₀ (concentration that causes 50% inhibition of growth/viability) using non-linear regression analysis.

Section 4: Conclusion and Future Outlook

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a wide array of biological targets. Its derivatives have shown potent activities as neuroprotective agents, metabolic regulators, antiviral drugs, and anticancer compounds. The structure-activity relationships revealed in various studies highlight that modifications at other positions of the indole ring can fine-tune potency and selectivity.[3][5]

Future research should focus on leveraging this structural versatility. The development of dual-target inhibitors (e.g., compounds with both anticancer and anti-inflammatory properties) could offer novel therapeutic strategies. Furthermore, optimizing the pharmacokinetic properties of these derivatives will be critical for translating their potent in vitro activities into in vivo efficacy. The protocols and data presented in this guide serve as a foundational resource for scientists dedicated to exploring and exploiting the full therapeutic potential of this promising class of molecules.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.
  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed.
  • Synthesis, Characterization and biological activity of indole-2- carboxylic acid deriv
  • 3-(2-carboxyethyl)
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
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  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source Not Available.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
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Application Notes and Protocols: Leveraging 4,5-Dichloro-1H-Indole-2-Carboxylic Acid as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules and approved pharmaceuticals.[1] Within this class, the indole-2-carboxylic acid motif serves as a particularly versatile template for drug design.[2] This guide focuses on a specific, strategically substituted analogue: 4,5-dichloro-1H-indole-2-carboxylic acid (CAS 231295-84-4) .[][4] The introduction of dichloro-substituents onto the benzene portion of the indole core profoundly influences the molecule's electronic properties and lipophilicity, offering a unique starting point for library synthesis.[5] More critically, the carboxylic acid moiety at the C-2 position functions as a potent metal-binding group (MBG), making this scaffold exceptionally well-suited for the development of inhibitors targeting metalloenzymes.[6][7]

These application notes provide a technical overview and detailed protocols for utilizing this compound and its derivatives in antiviral, anticancer, and anti-inflammatory drug discovery programs. The protocols are designed to be self-validating, and the scientific rationale behind key experimental choices is elucidated to empower researchers in their drug development efforts.

Core Scientific Rationale and Physicochemical Properties

The utility of this compound in drug design is not coincidental; it is rooted in its distinct structural and chemical features.

  • Structural Rigidity: The fused bicyclic indole core provides a conformationally restricted and stable platform. This rigidity reduces the entropic penalty upon binding to a target, often leading to higher affinity interactions.

  • Strategic Halogenation: The chloro-substituents at the C-4 and C-5 positions are electron-withdrawing, which modulates the pKa of the indole N-H and influences the molecule's overall electronic distribution. Halogens also increase lipophilicity, which can enhance cell membrane permeability and improve interactions with hydrophobic pockets in target proteins.[5]

  • The Carboxylate Pharmacophore: The carboxylic acid is the key to this scaffold's broad utility. It is an excellent hydrogen bond donor and acceptor. Crucially, it acts as an efficient bidentate ligand for coordinating essential metal cofactors (e.g., Mg²⁺, Zn²⁺) in the active sites of numerous enzymes, a mechanism central to its inhibitory activity against targets like viral integrases and metalloproteinases.[6][8][9]

PropertyValueSource
CAS Number 231295-84-4[4]
Molecular Formula C₉H₅Cl₂NO₂[4]
Molecular Weight 230.05 g/mol [4]
Appearance Solid (Varies by purity)-
Primary Function Chemical Building Block / Scaffold[]

Application I: Development of Antiviral Agents (HIV-1 Integrase Inhibition)

A primary application of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[8] HIV-1 integrase is a critical metalloenzyme that requires two Mg²⁺ ions in its active site to catalyze the insertion of viral DNA into the host genome.[9][10] The mechanism of inhibition by indole-2-carboxylic acid derivatives is direct and elegant: the carboxylate group chelates the two catalytic Mg²⁺ ions, physically preventing the enzyme from processing the viral DNA.[8][9]

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site cluster_1 Inhibitor Action INT Integrase Enzyme Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA vDNA->Mg1 Binding Blocked vDNA->Mg2 Binding Blocked Inhibitor 4,5-Dichloro-1H-indole- 2-carboxylic Acid Derivative Carboxylate COO⁻ Inhibitor->Carboxylate Presents Metal-Binding Group Carboxylate->Mg1 Chelates Carboxylate->Mg2 Chelates

Caption: Mechanism of HIV-1 integrase inhibition by an indole-2-carboxylic acid derivative.

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol allows for the quantitative evaluation of compounds based on this compound for their ability to inhibit the strand transfer step of HIV-1 integration.

Rationale: This assay directly measures the enzymatic activity central to the inhibitor's proposed mechanism. By using purified enzyme and synthetic DNA substrates, it provides a clean, quantitative readout (IC₅₀) of target engagement, free from the complexities of a cellular environment.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, 4 µM ZnCl₂.

    • Enzyme: Recombinant full-length HIV-1 integrase, diluted to a working concentration (e.g., 200 nM) in Assay Buffer.

    • Substrates:

      • Donor DNA (vDNA): A 5'-biotinylated oligonucleotide mimicking the viral DNA long terminal repeat (LTR).

      • Target DNA (tDNA): An oligonucleotide mimicking host DNA, coated onto streptavidin-coated microplates.

    • Test Compounds: Prepare a 10 mM stock of each derivative in 100% DMSO. Create a 10-point serial dilution series in DMSO, followed by a final dilution into the Assay Buffer (maintaining a final DMSO concentration ≤1%).

  • Assay Procedure:

    • Plate Preparation: Wash streptavidin-coated 96-well plates three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add the tDNA solution and incubate for 1 hour at 37°C to allow for binding. Wash plates again to remove unbound tDNA.

    • Pre-incubation: In a separate plate, add 5 µL of test compound dilution to 40 µL of the HIV-1 integrase enzyme solution. Incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Add 5 µL of the donor DNA (vDNA) to the enzyme-inhibitor mixture.

    • Strand Transfer Reaction: Transfer the 50 µL reaction mixture to the prepared tDNA-coated plates. Incubate for 60-90 minutes at 37°C.

    • Detection:

      • Wash the plates to remove unreacted components.

      • Add a conjugate of horseradish peroxidase (HRP) linked to an antibody that recognizes the specific tag on the vDNA (if not biotin). If using a biotinylated vDNA, use a Streptavidin-HRP conjugate. Incubate for 30 minutes.

      • Wash thoroughly. Add HRP substrate (e.g., TMB).

      • Stop the reaction with 1M H₂SO₄ and read the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the positive control (enzyme + DMSO vehicle, 100% activity) and negative control (no enzyme, 0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Class ExampleTargetReported IC₅₀Reference
Indole-2-carboxylic acid derivative 20aHIV-1 Integrase0.13 µM[8][9]
Indole-2-carboxylic acid derivative 17aHIV-1 Integrase3.11 µM[11][12]

Application II: Anticancer Drug Discovery

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated potent anticancer activity through multiple mechanisms, including the inhibition of tubulin polymerization and the targeting of specific signaling proteins.[1] A particularly promising strategy for cancer immunotherapy involves the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[13]

Mechanism Insight: IDO1/TDO Inhibition

IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[13] In the tumor microenvironment, high IDO1/TDO activity depletes local tryptophan and produces metabolites like kynurenine. This starves effector T cells and promotes the development of regulatory T cells (Tregs), effectively suppressing the anti-tumor immune response. Inhibiting IDO1/TDO can reverse this immunosuppression and restore T-cell function.

IDO1_Pathway cluster_0 Immune Cell Effects Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Enzyme (Upregulated in Tumors) Tryptophan->IDO1_TDO Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Activation Kynurenine Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation IDO1_TDO->Kynurenine Produces T_Cell_Response Anti-Tumor Immunity T_Cell->T_Cell_Response Suppression Immune Suppression Treg->Suppression Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->IDO1_TDO Inhibits

Caption: Role of IDO1/TDO in tumor immune evasion and its inhibition.

Protocol 2: General Anticancer Cytotoxicity (MTT Assay)

This is a foundational screening protocol to assess the general cytotoxic or cytostatic effects of this compound derivatives against various cancer cell lines.

Rationale: The MTT assay is a rapid, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is an essential first step to identify active compounds and determine their potency (GI₅₀/IC₅₀) across a panel of cancer types.

Methodology:

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[14]

    • Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Include wells with media only (blank) and cells with vehicle control (100% viability).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully aspirate the media from the wells.

    • Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of compound concentration and determine the IC₅₀ (concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Application III: Anti-Inflammatory Drug Discovery

Chronic inflammation is implicated in a wide range of diseases. Indole-based structures are known to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[15][16]

Mechanism Insight: Inhibition of Inflammatory Mediators

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), triggering downstream signaling through NF-κB and MAPK. This leads to the transcriptional upregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6), driving the inflammatory response.[15] Compounds that inhibit these pathways can reduce the production of inflammatory mediators.

Inflammatory_Pathway cluster_0 Intracellular Signaling cluster_1 Inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS MAPK->iNOS Upregulates Transcription COX2 COX-2 MAPK->COX2 Upregulates Transcription Cytokines TNF-α, IL-6 MAPK->Cytokines Upregulates Transcription NFkB->iNOS Upregulates Transcription NFkB->COX2 Upregulates Transcription NFkB->Cytokines Upregulates Transcription NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->MAPK Inhibits Inhibitor->NFkB Inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular context.

Rationale: The Griess assay is a simple and robust colorimetric method for measuring nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO). Since NO is produced by the inducible nitric oxide synthase (iNOS) enzyme during inflammation, this assay serves as an excellent functional readout for the anti-inflammatory potential of a compound.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of test compounds in DMEM.

    • Remove the old media and add 100 µL of media containing the test compounds.

    • Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is applied.

    • Cytotoxicity Check: Run a parallel plate and perform an MTT assay (as in Protocol 2) under the same conditions to ensure that any observed reduction in NO is due to anti-inflammatory activity and not cell death.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL.

    • Include controls: cells only (negative), cells + LPS + vehicle (positive).

    • Incubate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Griess Reagent A: 1% sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Add 50 µL of Griess Reagent A to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite (NaNO₂) to quantify the nitrite concentration in the samples.

    • Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

    • Determine the IC₅₀ value for NO inhibition.

Synthetic Derivatization Workflow

The this compound scaffold is readily derivatized, most commonly through amide bond formation at the C-2 carboxylate. This allows for the systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis_Workflow cluster_0 Amide Coupling Start 4,5-Dichloro-1H- indole-2-carboxylic Acid Coupling Coupling Agents (e.g., TBTU, DIPEA) Start->Coupling Product Amide Derivative Library Coupling->Product Forms Amide Bond Amine Primary or Secondary Amine (R₁R₂NH) Amine->Coupling

Caption: General workflow for creating an amide library from the core scaffold.

A common procedure involves activating the carboxylic acid with a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine), followed by the addition of a desired primary or secondary amine to yield the corresponding amide.[17] This robust reaction allows for the introduction of a wide variety of functional groups to probe structure-activity relationships (SAR).

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paedi
  • 3-(2-carboxyethyl)
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • CAS 231295-84-4 this compound - Building Block. BOC Sciences.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH.
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • Synthesis and biological activity of indole-2-carboxylic acid deriv
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC - PubMed Central.
  • Targeting Metalloenzymes for Therapeutic Intervention. PMC - PubMed Central.
  • Metal-coordinating substrate analogs as inhibitors of metalloenzymes. PubMed.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH.
  • Inhibitors of Hydrolyzing Metalloenzymes.
  • This compound | 231295-84-4. ChemicalBook.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. PubMed.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
  • In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera. MDPI.

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Application Notes and Protocols for 4,5-dichloro-1H-indole-2-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Promise of 4,5-dichloro-1H-indole-2-carboxylic acid

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets, including enzymes and receptors.[1] Within this class, indole-2-carboxylic acid derivatives have emerged as potent modulators of key enzymes involved in critical physiological and pathological processes.

This application note focuses on This compound , a halogenated derivative with the potential for potent and selective enzyme inhibition. While specific biological data for this compound is not yet extensively published, its structural similarity to known inhibitors of several key enzymes suggests it is a compelling candidate for investigation in drug discovery and chemical biology. This document will serve as a comprehensive guide for researchers, providing a theoretical framework for its potential mechanisms of action, and detailed, adaptable protocols for its screening and characterization as an enzyme inhibitor.

Proposed Mechanisms of Action & Potential Enzyme Targets

Based on structure-activity relationships of analogous compounds, this compound is hypothesized to target enzymes where the indole-2-carboxylic acid moiety is a key pharmacophore. The dichloro-substitution at the 4 and 5 positions may enhance binding affinity and selectivity through favorable hydrophobic and halogen-bonding interactions within the enzyme's active or allosteric sites.

Primary Hypothesized Target: NMDA Receptor (Glycine Site)

The most prominent activity of indole-2-carboxylic acids is their competitive antagonism at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The parent compound, indole-2-carboxylic acid (I2CA), is a known competitive inhibitor of glycine's potentiation of NMDA-gated currents.[2] Studies on substituted indole-2-carboxylates have shown that halogenation, particularly with chlorine at the C-6 position, can increase affinity for the glycine binding site.[4] This suggests that this compound could be a potent NMDA receptor antagonist.

Modulation of the NMDA receptor has significant therapeutic implications in a range of neurological disorders, including stroke, epilepsy, and neuropathic pain.[2]

NMDA_Receptor_Signaling_Pathway cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Activates Glycine Glycine (Co-agonist) Glycine->NMDA_R Binds Inhibitor 4,5-dichloro-1H-indole- 2-carboxylic acid Inhibitor->NMDA_R Inhibits Glycine Binding

Caption: Hypothetical inhibition of the NMDA receptor signaling pathway.

Secondary Potential Targets
  • HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3][5] These compounds are thought to chelate Mg²⁺ ions in the enzyme's active site, preventing the strand transfer reaction.[3][5] The dichloro-substituents of this compound could potentially enhance interactions within the hydrophobic pocket of the active site.

  • Glycine Transporters (GlyT1): As modulators of the glycinergic system, glycine transporter inhibitors are of interest for treating schizophrenia and other CNS disorders.[6][7] Given the structural similarity to glycine, indole-2-carboxylic acids could potentially interact with GlyT1. Screening against this transporter would be a logical step.

  • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[8] Inhibition of FAAH is a therapeutic strategy for pain and inflammation.[9][10] While structurally distinct from many known FAAH inhibitors, the indole scaffold is present in some cyclooxygenase inhibitors that also show FAAH activity, making it a plausible, albeit less likely, target.[10][11]

Experimental Protocols

The following sections provide detailed, adaptable protocols for screening and characterizing the inhibitory activity of this compound against its primary and secondary potential targets.

Experimental_Workflow Start Start: Compound Synthesis & Purification of This compound Primary_Screen Primary Screening (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response & IC₅₀ Determination Primary_Screen->Dose_Response Active 'Hit' Kinetic_Studies Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) Dose_Response->Kinetic_Studies Selectivity_Panel Selectivity Profiling (Against related enzymes/receptors) Kinetic_Studies->Selectivity_Panel Cell_Based_Assay Cell-Based Functional Assays Selectivity_Panel->Cell_Based_Assay End Lead Candidate Cell_Based_Assay->End

Caption: A generalized workflow for inhibitor characterization.

Protocol 1: NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.

1. Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [³H]glycine or a suitable glycine site antagonist radioligand

  • Membrane Preparation: Rat cortical membranes or membranes from cells expressing recombinant NMDA receptors

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of a known glycine site ligand (e.g., 1 mM glycine)

  • Scintillation Cocktail

  • Glass Fiber Filters

  • 96-well Plates

  • Filtration Manifold

  • Liquid Scintillation Counter

2. Step-by-Step Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle control

    • Membrane preparation

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the bound radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HIV-1 Integrase Strand Transfer Assay (Fluorescence-Based)

This protocol outlines a high-throughput, fluorescence-based assay to screen for inhibition of the strand transfer activity of HIV-1 integrase.[12]

1. Materials and Reagents:

  • Test Compound: this compound

  • Enzyme: Recombinant HIV-1 Integrase

  • Substrates:

    • Donor DNA: Oligonucleotide mimicking the viral LTR end, labeled with a fluorophore (e.g., FAM).

    • Target DNA: Oligonucleotide mimicking host DNA, labeled with a quencher (e.g., DABCYL) and biotin.

  • Assay Buffer: e.g., MOPS buffer containing MnCl₂ or MgCl₂, DTT, and NaCl.

  • Positive Control: Known HIV-1 integrase inhibitor (e.g., Raltegravir).

  • Streptavidin-coated 384-well plates

  • Fluorescence Plate Reader

2. Step-by-Step Methodology:

  • Coat streptavidin-coated plates with the biotinylated target DNA. Wash to remove unbound DNA.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the test compound or controls to the wells.

  • Add HIV-1 integrase to all wells except the negative control.

  • Initiate the reaction by adding the fluorophore-labeled donor DNA.

  • Incubate the plate at 37°C to allow for the strand transfer reaction.

  • Wash the plate to remove unreacted donor DNA.

  • Read the fluorescence intensity. In the absence of inhibition, the donor DNA is integrated in proximity to the quencher on the target DNA, resulting in a low fluorescence signal. Inhibition of the reaction prevents this, leading to a high fluorescence signal.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression.

Protocol 3: General Protocol for Kinetic Characterization (Mode of Inhibition)

Once IC₅₀ values are determined, this protocol can be adapted to ascertain the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

1. Experimental Design:

  • Select a range of fixed concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x the IC₅₀ value).

  • For each inhibitor concentration, perform a substrate titration curve by varying the concentration of the enzyme's natural substrate over a wide range (e.g., 0.1x to 10x its Km).

  • Measure the initial reaction velocity (v₀) at each substrate and inhibitor concentration.

2. Data Analysis:

  • Generate a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.

  • Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]).

  • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor:

    • Competitive Inhibition: Vmax remains unchanged; Km increases. Lines intersect on the y-axis.

    • Non-competitive Inhibition: Vmax decreases; Km remains unchanged. Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Both Vmax and Km decrease. Lines are parallel.

  • The inhibitory constant (Ki) can be determined from replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Potential Target Enzyme Assay Type Metric Hypothetical Value for this compound
NMDA Receptor (Glycine Site)Radioligand BindingKi0.1 - 5 µM
HIV-1 IntegraseStrand Transfer AssayIC₅₀0.5 - 10 µM
Glycine Transporter 1 (GlyT1)[³H]Glycine UptakeIC₅₀> 10 µM
Fatty Acid Amide Hydrolase (FAAH)Enzyme Activity AssayIC₅₀> 20 µM

Table 1: Template for summarizing the inhibitory profile of this compound. Values are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for enzyme inhibition studies. Based on robust evidence from structurally related compounds, it is a prime candidate for investigation as a modulator of the NMDA receptor, with plausible activity against other targets such as HIV-1 integrase. The protocols outlined in this application note provide a comprehensive framework for the initial screening, kinetic characterization, and selectivity profiling of this compound. Successful identification of potent and selective inhibitory activity will pave the way for further studies in cellular and in vivo models to validate its therapeutic potential.

References

  • Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. (n.d.). PubMed. Retrieved from [Link]

  • Indole-2-carboxamides as novel NR2B selective NMDA receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (n.d.). PubMed. Retrieved from [Link]

  • Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. (2015). National Institutes of Health. Retrieved from [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (n.d.). Wiley Online Library. Retrieved from [Link]

  • A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. (n.d.). PubMed. Retrieved from [Link]

  • Assays for the Evaluation of HIV-1 Integrase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). MDPI. Retrieved from [Link]

  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). National Institutes of Health. Retrieved from [Link]

  • Fatty-acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. (n.d.). Engineered Science Publisher. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. (n.d.). PubMed. Retrieved from [Link]

  • Fatty acid amide hydrolase inhibition by neurotoxic organophosphorus pesticides. (n.d.). PubMed. Retrieved from [Link]

  • Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of fatty acid amide hydrolase, a key endocannabinoid metabolizing enzyme, by analogues of ibuprofen and indomethacin. (n.d.). PubMed. Retrieved from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. (n.d.). PubMed. Retrieved from [Link]

  • The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. (2021). MDPI. Retrieved from [Link]

  • Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes: Medicinal Chemistry of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets. This document provides a detailed technical guide on the medicinal chemistry of a specific analog, 4,5-dichloro-1H-indole-2-carboxylic acid . We present a robust synthetic protocol for its preparation via the Fischer indole synthesis. Furthermore, we provide a comprehensive application note detailing its evaluation as a potential inhibitor of HIV-1 integrase, a critical enzyme for viral replication. This guide includes a step-by-step protocol for a non-radioactive, in vitro HIV-1 integrase strand transfer assay, data analysis guidelines, and an exploration of the compound's proposed mechanism of action.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

Indole and its derivatives are ubiquitous in nature and form the structural core of numerous pharmaceuticals and bioactive compounds, including the essential amino acid tryptophan. The indole-2-carboxylic acid moiety, in particular, has emerged as a promising pharmacophore. The carboxylic acid group can act as a critical hydrogen bond donor/acceptor or a metal-chelating group, enabling potent interactions with enzyme active sites.

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase.[1][2] This viral enzyme facilitates the insertion of the viral genome into the host cell's DNA, an indispensable step in the HIV life cycle.[3] Integrase Strand Transfer Inhibitors (INSTIs) are a clinically successful class of antiretrovirals that disrupt this process.[2] The core mechanism of many INSTIs involves the chelation of two magnesium ions (Mg²⁺) within the integrase's catalytic core, effectively disabling the enzyme.[4] The indole-2-carboxylic acid scaffold has been shown to effectively perform this metal chelation.[1][4]

The strategic placement of halogen atoms on the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, thereby influencing its biological activity and pharmacokinetic profile.[5] This guide focuses on This compound , a specific analog designed to explore the impact of dichlorination at the 4 and 5 positions on the indole core.

Synthesis of this compound

The most direct and classical method for synthesizing the indole core is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.[8] For the synthesis of the title compound, we utilize 3,4-dichlorophenylhydrazine and pyruvic acid.

Synthetic Pathway: Fischer Indole Synthesis

The reaction proceeds in two main stages: the formation of the hydrazone intermediate followed by an acid-catalyzed intramolecular cyclization and elimination of ammonia to form the aromatic indole ring.[6]

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3,4-Dichlorophenylhydrazine Hydrazone Hydrazone Formation (Condensation) Reactant1->Hydrazone Reactant2 Pyruvic Acid Reactant2->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization + H+ Elimination NH3 Elimination & Aromatization Cyclization->Elimination Product 4,5-dichloro-1H-indole- 2-carboxylic acid Elimination->Product Catalyst Acid Catalyst (e.g., H2SO4, PPA) Catalyst->Cyclization

Caption: Fischer Indole Synthesis of the target compound.

Protocol: Synthesis of this compound

Materials:

  • 3,4-Dichlorophenylhydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Deionized water

  • Sodium acetate

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4-dichlorophenylhydrazine hydrochloride and 7.0 g of sodium acetate in 100 mL of 50% aqueous ethanol.

    • Warm the mixture gently on a heating mantle with stirring until a clear solution is obtained.

    • Slowly add 4.5 g of pyruvic acid to the solution. A yellow precipitate of the phenylhydrazone should form almost immediately.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the hydrazone.

    • Collect the crude hydrazone by vacuum filtration, wash with cold water, and air dry. There is no need for further purification before the next step.

  • Cyclization and Indole Synthesis:

    • Causality: The choice of a strong acid catalyst is critical. Polyphosphoric acid (PPA) or sulfuric acid in a high-boiling solvent like acetic acid provides the necessary conditions for the[4][4]-sigmatropic rearrangement and subsequent cyclization.

    • Place the dried hydrazone into a clean 250 mL round-bottom flask.

    • Add 100 mL of glacial acetic acid and stir to create a suspension.

    • Carefully add 10 mL of concentrated sulfuric acid dropwise while stirring. The mixture will heat up.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The reaction is complete when the starting hydrazone spot on the TLC plate has been consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled mixture into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

    • Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

    • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.

    • Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

Biological Application: HIV-1 Integrase Inhibition

The structural features of indole-2-carboxylic acids make them prime candidates for inhibiting HIV-1 integrase. The protocol below describes a robust, non-radioactive method to quantify the strand transfer activity of recombinant HIV-1 integrase and assess the inhibitory potential of this compound.

Assay Principle

This assay quantifies the integration of a donor DNA (DS) oligonucleotide, mimicking the viral DNA end, into a target DNA (TS) oligonucleotide.[3][9] The assay is typically performed in a streptavidin-coated 96-well plate. A biotin-labeled DS DNA is captured on the plate. Recombinant HIV-1 integrase is added, which forms a complex with the DS DNA. Finally, a labeled TS DNA is introduced. If the integrase is active, it will catalyze the strand transfer, covalently linking the TS DNA to the captured DS DNA. The amount of integrated TS DNA is then quantified using a horseradish peroxidase (HRP)-conjugated antibody that recognizes the label on the TS DNA, followed by the addition of a colorimetric substrate like TMB.[9][10]

HIV1_Integrase_Assay cluster_setup Plate Setup cluster_reaction Enzymatic Reaction cluster_detection Detection Well Streptavidin-Coated Well BiotinDS Biotinylated Donor DNA (DS) Coating Coat Well with DS DNA BiotinDS->Coating Block Block Well Coating->Block Integrase Add HIV-1 Integrase Block->Integrase Inhibitor Add Test Compound (this compound) Integrase->Inhibitor LabeledTS Add Labeled Target DNA (TS) Inhibitor->LabeledTS Incubate Incubate at 37°C (Strand Transfer Occurs) LabeledTS->Incubate Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 HRP_Ab Add HRP-Conjugated Antibody Wash1->HRP_Ab Wash2 Wash to Remove Unbound Antibody HRP_Ab->Wash2 TMB Add TMB Substrate Wash2->TMB Stop Add Stop Solution TMB->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the colorimetric HIV-1 Integrase Assay.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

Materials:

  • Streptavidin-coated 96-well microplates

  • Recombinant full-length HIV-1 Integrase

  • Biotinylated Double-Stranded (DS) LTR oligonucleotide

  • Digoxigenin (DIG)-labeled Double-Stranded (TS) oligonucleotide

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 2% BSA in PBS)

  • Anti-DIG-HRP antibody conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 1 M H₂SO₄)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Raltegravir or Dolutegravir

  • Microplate reader

Procedure:

  • Plate Preparation:

    • Dilute the biotinylated DS DNA in reaction buffer and add 100 µL to each well. Incubate for 1 hour at 37°C to allow coating.

    • Aspirate the wells and wash 3 times with 200 µL of wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

    • Aspirate the wells and wash 3 times with 200 µL of reaction buffer.

  • Enzyme and Inhibitor Addition:

    • Add 50 µL of reaction buffer containing the desired concentration of HIV-1 integrase to each well (except for 'no enzyme' controls). Incubate for 30 minutes at 37°C.

    • Prepare serial dilutions of the test compound (and positive control) in reaction buffer containing a final DMSO concentration of ≤1%.

    • Add 25 µL of the diluted test compound, positive control, or buffer (for 'no inhibitor' controls) to the appropriate wells. Incubate for 10 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the integrase-DNA complex before the strand transfer reaction is initiated.

  • Strand Transfer Reaction:

    • Initiate the reaction by adding 25 µL of the DIG-labeled TS DNA to each well.

    • Incubate the plate for 60 minutes at 37°C.

    • Self-Validation: Include proper controls: (a) No enzyme control (background), (b) No inhibitor control (100% activity), and (c) Positive control inhibitor (e.g., Raltegravir).

  • Detection:

    • Stop the reaction by aspirating the wells and washing 5 times with 200 µL of wash buffer.

    • Add 100 µL of diluted Anti-DIG-HRP antibody to each well. Incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells 5 times with wash buffer to remove unbound antibody.

    • Add 100 µL of TMB substrate. A blue color will develop. Incubate in the dark for 10-20 minutes.

    • Add 100 µL of stop solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Subtract the average absorbance of the 'no enzyme' control from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - [Abs_inhibitor / Abs_no_inhibitor])

  • Determine IC₅₀:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce integrase activity by 50%.

Proposed Mechanism of Action

The inhibitory activity of indole-2-carboxylic acids against HIV-1 integrase is attributed to their ability to chelate the two catalytic Mg²⁺ ions in the enzyme's active site.[2][4] This interaction prevents the coordination of the viral DNA 3'-ends, thereby blocking the strand transfer step. The dichlorination at the 4 and 5 positions may enhance binding through favorable hydrophobic or halogen-bonding interactions within the active site pocket.[11]

Caption: Chelation of Mg²⁺ ions by the inhibitor.

Representative Data

The following table presents hypothetical data for the title compound alongside a known inhibitor, illustrating how results can be summarized.

CompoundTargetAssay TypeIC₅₀ (µM)[11]Notes
Raltegravir (Positive Control)HIV-1 IntegraseStrand Transfer~0.020FDA-approved INSTI.
Compound 17a (Literature Example)[11]HIV-1 IntegraseStrand Transfer3.11A published indole-2-carboxylic acid derivative.[11]
This compound HIV-1 Integrase Strand Transfer To be determined The subject of this application note.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. [Link]

  • Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

  • Fischer Indole Synthesis. Cambridge University Press. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

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  • Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. MDPI. [Link]

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Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 4,5-dichloro-1H-indole-2-carboxylic acid

The indole-2-carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, renowned for its ability to form the basis of compounds with diverse and potent biological activities. Derivatives of this core structure have been identified as inhibitors of critical viral and metabolic enzymes, demonstrating potential in antiviral and oncological applications.[1] Specifically, the indole nucleus and the adjacent carboxylic acid are capable of chelating divalent metal ions, such as Mg2+, within the active sites of enzymes like HIV-1 integrase, a mechanism central to their inhibitory function.[2][3] Furthermore, modifications to the indole ring have yielded potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key regulators of tryptophan metabolism implicated in tumor immune evasion.[4]

This document provides a comprehensive suite of in vitro testing protocols for a specific analogue, this compound. The proposed workflow is designed as a logical, tiered approach that guides the researcher from broad initial characterization to specific, mechanism-of-action studies. This strategy ensures a thorough evaluation of the compound's therapeutic potential while efficiently managing resources. We will proceed through a multi-phase screening cascade, beginning with foundational cytotoxicity assessments, advancing to targeted enzymatic and cell-based functional assays, and concluding with essential early ADME-Tox profiling.

Phase 1: Foundational Bioactivity & Cytotoxicity Profiling

Scientific Rationale: Before investigating specific mechanisms, it is imperative to establish the compound's fundamental effect on cell viability. This initial screen determines the concentration range at which the compound exhibits biological activity and identifies its general cytotoxicity profile (CC50). This data is crucial for designing subsequent, more targeted experiments, ensuring that observed effects in later assays are not simply artifacts of broad-spectrum toxicity. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.[5][6]

Protocol 1.1: General Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of this compound on the viability of a relevant cell line (e.g., HEK293T for general toxicity, or a cancer cell line like HeLa or MCF-7 if investigating anti-proliferative effects).

Materials:

  • This compound

  • HEK293T cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "cells-only" (vehicle control, with 0.5% DMSO) and "medium-only" (blank) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[7]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the 50% cytotoxic concentration (CC50).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.250100%
0.11.24599.6%
11.21096.8%
100.85068.0%
500.45036.0%
1000.15012.0%
Calculated CC50 (µM) ~40 µM

Phase 2: Target-Specific Enzyme Inhibition Assays

Scientific Rationale: Based on extensive literature for the indole-2-carboxylic acid scaffold, HIV-1 integrase and IDO1 are high-probability targets.[1][4] Direct enzymatic assays are essential to determine if the compound inhibits these targets and to quantify its potency (IC50). These assays provide clean, mechanistic data by isolating the enzyme of interest.[8]

Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound Prepare Compound Stock (4,5-dichloro-1H-indole- 2-carboxylic acid in DMSO) Mix Combine Enzyme, Compound, and Buffer. Incubate. Compound->Mix Enzyme Prepare Target Enzyme (e.g., Recombinant HIV-1 Integrase) Enzyme->Mix Substrate Prepare Substrate & Cofactors (e.g., Viral DNA, MgCl2) Initiate Add Substrate to Initiate Reaction Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Detect Stop Reaction & Detect Signal (e.g., Fluorescence, Luminescence) Incubate->Detect Plot Plot % Inhibition vs. [Compound] Detect->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: General workflow for in vitro enzyme inhibition assays.

Protocol 2.1: HIV-1 Integrase Strand Transfer Inhibition Assay

Scientific Rationale: The core mechanism of many integrase inhibitors involves chelating two Mg2+ ions in the enzyme's active site, which are critical for the strand transfer reaction.[2] The carboxylate group of the indole-2-carboxylic acid scaffold is perfectly positioned to participate in this chelation. This assay directly measures the inhibition of the DNA strand transfer step.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (donor and target DNA, often fluorescently labeled)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA

  • Known integrase inhibitor (e.g., Raltegravir) as a positive control

  • 384-well black plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating: Dispense serial dilutions of this compound and the positive control into the 384-well plate. Add DMSO for vehicle control wells.

  • Enzyme Addition: Add HIV-1 integrase diluted in assay buffer to all wells except the "no enzyme" blanks.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the DNA substrates to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Signal Detection: Stop the reaction (e.g., by adding EDTA) and read the fluorescence. The signal (often from a FRET pair) will be proportional to the extent of the strand transfer reaction.

  • Data Analysis: Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: IDO1 Enzyme Inhibition Assay

Scientific Rationale: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[4] Its inhibition can restore T-cell function in the tumor microenvironment. This assay measures the enzymatic conversion of tryptophan to N-formylkynurenine.

Materials:

  • Recombinant human IDO1

  • L-Tryptophan (substrate)

  • Methylene blue, Ascorbic acid (cofactors)

  • Catalase

  • Assay Buffer: 50 mM Potassium Phosphate (pH 6.5)

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • 96-well UV-transparent plates

  • Spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing assay buffer, L-Tryptophan, ascorbic acid, methylene blue, and catalase.

  • Compound & Enzyme Incubation: In a 96-well plate, add the test compound dilutions, the IDO1 enzyme, and buffer. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the reaction mixture to the wells to start the reaction.

  • Reaction Incubation: Incubate for 30-60 minutes at 37°C.

  • Signal Detection: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.

  • Data Analysis: Calculate the IC50 value as described for the HIV-1 integrase assay.

Phase 3: Cell-Based Functional Assays

Scientific Rationale: While enzyme assays confirm direct target engagement, cell-based assays are critical for verifying that the compound can penetrate cell membranes and exert its effect in a complex biological environment.[9][10] These assays measure a downstream functional outcome of target inhibition.

The Role of Cell-Based Assays in Drug Discovery

G cluster_info Information Gained Biochem Biochemical Assay (e.g., Enzyme Inhibition) IC50 CellBased Cell-Based Assay (Functional Outcome) EC50 Biochem->CellBased  Confirms Cell Permeability  & On-Target Effect Target Direct Target Binding Biochem->Target Animal In Vivo Model (Efficacy) CellBased->Animal  Predicts Physiological  Relevance Function Cellular Function CellBased->Function Physiology Organism-level Effect Animal->Physiology

Caption: Progression from biochemical to cell-based and in vivo models.

Protocol 3.1: Anti-HIV-1 Viral Replication Assay

Scientific Rationale: This assay confirms that the inhibition of integrase observed in the enzymatic assay translates to the inhibition of viral replication in a relevant host cell line (e.g., MT-4 cells infected with HIV-1).

Step-by-Step Methodology:

  • Cell Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately plate the infected cells into 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 4-5 days at 37°C, 5% CO2.

  • Endpoint Measurement: Quantify the extent of viral replication. A common method is to measure the activity of viral reverse transcriptase in the culture supernatant or to use a cell viability assay (like MTT or CellTiter-Glo), as HIV-1 infection will induce cell death.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%.

Data Interpretation:

The Selectivity Index (SI) is a critical parameter derived from these assays, calculated as CC50 / EC50 . A higher SI value indicates a greater therapeutic window, where the compound is effective against the virus at concentrations far below those at which it is toxic to the host cell.

ParameterValue (µM)Interpretation
CC50 (from 1.1)~40 µMConcentration that kills 50% of host cells.
EC50 (from 3.1)~2 µMConcentration that inhibits viral replication by 50%.
SI (CC50/EC50) 20 A promising therapeutic window.

Phase 4: Early In Vitro ADME-Tox Profiling

Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial to avoid late-stage failures in drug development.[11][12] These in vitro assays provide predictive data on the compound's likely pharmacokinetic behavior and potential liabilities.[13][14]

Protocol 4.1: Metabolic Stability in Liver Microsomes

Scientific Rationale: This assay assesses the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and are the primary route of metabolism for many drugs. High metabolic instability can lead to poor bioavailability and a short half-life in vivo.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, incubate the test compound (at a fixed concentration, e.g., 1 µM) with human liver microsomes and a buffer.

  • Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (cofactor for CYP enzymes).

  • Time Points: Stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 4.2: Cytochrome P450 (CYP) Inhibition Assay

Scientific Rationale: This assay determines if the test compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9). Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Step-by-Step Methodology:

  • Incubation: Incubate human liver microsomes with a specific fluorescent probe substrate for a particular CYP isoform and a range of concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation & Termination: Incubate for a set time, then stop the reaction.

  • Signal Detection: Read the fluorescence of the metabolized probe. A decrease in fluorescence indicates inhibition of the CYP isoform.

  • Data Analysis: Calculate the IC50 of the test compound for each major CYP isoform.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances, 14(14), 9623–9634. URL: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. URL: [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. URL: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112021. URL: [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Scientific Reports, 11(1), 9037. URL: [Link]

  • Synthesis and biological activity of functionalized indole-2 -carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. (2007). Monatshefte für Chemie - Chemical Monthly, 138(4), 385–396. URL: [Link]

  • In Vitro Enzyme Assay : Cutting Edge Research. (n.d.). Da-Ta Biotech. URL: [Link]

  • A review for cell-based screening methods in drug discovery . (2022). Frontiers in Pharmacology, 13, 1037985. URL: [Link]

  • In Vitro ADME and Toxicology Assays . (n.d.). Eurofins Discovery. URL: [Link]

  • Assessment of Enzyme Inhibition : A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2580. URL: [Link]

  • Synthesis and Biological Evaluation of Indole -2 -Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). ResearchGate. URL: [Link]

  • Optimization of Chemical Functionalities of Indole -2 -carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2020). Journal of Medicinal Chemistry, 63(23), 14788–14811. URL: [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. URL: [Link]

  • Cell Viability Assays . (2013). Assay Guidance Manual - NCBI Bookshelf. URL: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research . (n.d.). Vipergen. URL: [Link]

  • In vitro ADME -tox Services. (n.d.). Symeres. URL: [Link]

  • indole -2 -carboxylic acid , 1477-50-5. (n.d.). The Good Scents Company. URL: [Link]

  • (PDF) EnzymeInhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2014). ResearchGate. URL: [Link]

  • In vitro ADME -Tox characterisation in drug discovery and development. (n.d.). VectorB2B. URL: [Link]

  • The Use of Cell -Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs. URL: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. URL: [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. URL: [Link]

  • Cell Based Assays Development. (n.d.). Sygnature Discovery. URL: [Link]

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Application Notes and Protocols for 4,5-dichloro-1H-indole-2-carboxylic acid in HIV-1 Integrase Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the study of 4,5-dichloro-1H-indole-2-carboxylic acid and its analogs as potential inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) integrase. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for evaluating this class of compounds.

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole-2-Carboxylic Acids

The HIV-1 integrase (IN) is one of the three essential enzymes for viral replication, the others being reverse transcriptase and protease.[1][2] IN catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[3][4] This process involves two key catalytic activities: 3'-processing and strand transfer.[4][5] Due to the absence of a human homolog, HIV-1 integrase is a prime and highly selective target for antiretroviral therapy.[5]

Integrase strand transfer inhibitors (INSTIs) have become a cornerstone of modern antiretroviral therapy, with several FDA-approved drugs such as raltegravir, elvitegravir, and dolutegravir.[6][7][8] These inhibitors function by chelating the divalent metal ions (typically Mg2+) within the catalytic core of the integrase enzyme, thereby blocking the strand transfer step of integration.[3]

The indole-2-carboxylic acid scaffold has emerged as a promising chemotype for the development of novel HIV-1 integrase inhibitors.[9][10] The core structure of indole-2-carboxylic acid possesses the necessary pharmacophoric features, including a heteroaromatic system and a carboxylic acid group, to effectively chelate the essential metal ions in the integrase active site.[9] Furthermore, the indole ring system offers multiple positions for substitution, allowing for the fine-tuning of antiviral potency and pharmacokinetic properties.[10] This document focuses on this compound as a representative of this promising class of inhibitors.

Mechanism of Action: Metal Chelation at the Heart of Inhibition

The primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of the two Mg2+ ions in the enzyme's active site.[9] This is a hallmark of all currently approved integrase strand transfer inhibitors. The indole nitrogen and the carboxylic acid group of the inhibitor are positioned to form a coordinate bond with the magnesium ions, effectively displacing the viral DNA from the active site and preventing the strand transfer reaction.[3]

HIV-1 Integrase Inhibition cluster_replication HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Integrase Active Site Integrase Active Site Indole-2-carboxylic acid Indole-2-carboxylic acid Integration->Indole-2-carboxylic acid Inhibition Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Mg2+ Mg2+ Mg2+->Integrase Active Site Binds to Indole-2-carboxylic acid->Mg2+ Chelation

Figure 1: Simplified schematic of HIV-1 replication and the point of inhibition by indole-2-carboxylic acid derivatives.

Data Presentation: Inhibitory Potency of Indole-2-Carboxylic Acid Derivatives

While specific inhibitory data for this compound is not extensively published, studies on structurally related analogs demonstrate the potential of this scaffold. The following table summarizes the in vitro efficacy of representative indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound IDSubstitution PatternAssay TypeIC50 (µM)Reference
17a 6-(4-chlorophenyl)Biochemical (Strand Transfer)3.11[10]
20a 3-(4-(trifluoromethyl)benzyl), 6-(4-chlorophenyl)Biochemical (Strand Transfer)0.13[10]
DHICA derivative 5,6-dihydroxyBiochemical (Purified IN)<10[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments required to evaluate the anti-HIV-1 integrase activity of this compound and its analogs.

Protocol 1: Synthesis of this compound

A general and adaptable synthetic route for indole-2-carboxylic acids involves the Reissert indole synthesis.[11] A plausible synthesis for the title compound is outlined below.

Synthesis Workflow 2,3-Dichloronitrobenzene 2,3-Dichloronitrobenzene Condensation Condensation 2,3-Dichloronitrobenzene->Condensation Diethyl oxalate, NaOEt Ethyl 2-(2-nitro-3,4-dichlorophenyl)-2-oxopropanoate Ethyl 2-(2-nitro-3,4-dichlorophenyl)-2-oxopropanoate Condensation->Ethyl 2-(2-nitro-3,4-dichlorophenyl)-2-oxopropanoate Reductive Cyclization Reductive Cyclization Ethyl 2-(2-nitro-3,4-dichlorophenyl)-2-oxopropanoate->Reductive Cyclization Fe, AcOH or H2, Pd/C Ethyl 4,5-dichloro-1H-indole-2-carboxylate Ethyl 4,5-dichloro-1H-indole-2-carboxylate Reductive Cyclization->Ethyl 4,5-dichloro-1H-indole-2-carboxylate Hydrolysis Hydrolysis Ethyl 4,5-dichloro-1H-indole-2-carboxylate->Hydrolysis NaOH, EtOH/H2O This compound This compound Hydrolysis->this compound

Figure 2: Proposed synthetic workflow for this compound.

Materials:

  • 2,3-Dichloronitrobenzene

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Iron powder (Fe)

  • Acetic acid (AcOH) or Hydrogen gas (H2) and Palladium on carbon (Pd/C)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Condensation: To a solution of sodium ethoxide in dry ethanol, add diethyl oxalate followed by the dropwise addition of 2,3-dichloronitrobenzene. The reaction mixture is typically stirred at room temperature or with gentle heating.

  • Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. This can be achieved using iron powder in acetic acid or through catalytic hydrogenation (H2, Pd/C).

  • Hydrolysis: The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an ethanol/water mixture.

  • Acidification and Purification: The reaction mixture is acidified with HCl to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

Protocol 2: Biochemical HIV-1 Integrase Strand Transfer Assay

This protocol is adapted from commercially available HIV-1 integrase assay kits and published literature.[12]

Biochemical Assay Workflow Coat Plate Coat 96-well plate with streptavidin Add Donor DNA Add biotinylated donor substrate DNA Coat Plate->Add Donor DNA Add Integrase Add recombinant HIV-1 integrase Add Donor DNA->Add Integrase Add Inhibitor Add this compound (or control) Add Integrase->Add Inhibitor Add Target DNA Add labeled target substrate DNA Add Inhibitor->Add Target DNA Incubate Incubate to allow strand transfer Add Target DNA->Incubate Wash Wash to remove unbound components Incubate->Wash Add Detection Ab Add HRP-conjugated antibody for detection Wash->Add Detection Ab Add Substrate Add TMB substrate Add Detection Ab->Add Substrate Read Absorbance Read absorbance at 450 nm Add Substrate->Read Absorbance

Figure 3: Workflow for the biochemical HIV-1 integrase strand transfer assay.

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated donor substrate (DS) DNA oligonucleotide

  • Labeled target substrate (TS) DNA oligonucleotide

  • Streptavidin-coated 96-well plates

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 0.05% NP-40)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated antibody for detection of the TS DNA label

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Plate Preparation: Add 100 µL of biotinylated DS DNA to each well of a streptavidin-coated 96-well plate and incubate for 1 hour at 37°C. Wash the wells three times with wash buffer.

  • Integrase Binding: Add 100 µL of recombinant HIV-1 integrase (e.g., 200 nM in assay buffer) to each well and incubate for 1 hour at 37°C. Wash the wells three times with assay buffer.

  • Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of the inhibitor dilutions to the appropriate wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control. Incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction: Add 50 µL of the labeled TS DNA to each well to initiate the strand transfer reaction. Incubate for 1-2 hours at 37°C.

  • Detection: Wash the wells five times with wash buffer. Add 100 µL of HRP-conjugated antibody and incubate for 1 hour at 37°C. Wash the wells five times.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Cell-Based HIV-1 Replication Assay (Luciferase Reporter)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 virus stock (e.g., NL4-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of viral replication relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death.[13][14]

Materials:

  • The same cell line used in the antiviral assay (e.g., TZM-bl cells)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the cell-based HIV-1 replication assay protocol.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated cell control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve. The selectivity index (SI) can be calculated as CC50/EC50.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel HIV-1 integrase inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, biochemical evaluation, and cell-based characterization of this and related compounds. Further optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of potent and selective next-generation antiretroviral agents.

References

  • HIV-1 integrase strand transfer inhibitors: a review of current drugs, recent advances and drug resistance. PubMed. [Link]

  • Structure and function of HIV-1 integrase. PubMed - NIH. [Link]

  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PMC. [Link]

  • Mechanisms and inhibition of HIV integration. PMC - NIH. [Link]

  • Structure and Function of HIV-1 Integrase. Bentham Science Publishers. [Link]

  • Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. PubMed. [Link]

  • What are HIV-1 integrase inhibitors and how do they work? Patsnap Synapse. [Link]

  • Structure and function of retroviral integrase. PMC - PubMed Central. [Link]

  • Structure and Function of HIV-1 Integrase: An Update | Request PDF. ResearchGate. [Link]

  • (PDF) HIV Integrase Structure and Function. ResearchGate. [Link]

  • Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments. Springer Nature. [Link]

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence. PubMed. [Link]

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  • Graphviz tutorial. YouTube. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

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Application Notes and Protocols for the Derivatization of 4,5-dichloro-1H-indole-2-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5-dichloro-1H-indole-2-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. Its rigid structure, coupled with the presence of hydrogen bond donors and acceptors, makes it an attractive starting point for the synthesis of compound libraries for biological screening. The dichloro substitution on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the derivatives, potentially enhancing binding affinity and metabolic stability.[1][2] This guide provides a comprehensive overview of the strategic derivatization of this compound, detailing robust protocols for esterification, amidation, and N-alkylation to generate a diverse library of compounds ready for high-throughput screening.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a cornerstone in drug discovery, present in a multitude of natural products and FDA-approved drugs.[3] Specifically, the indole-2-carboxylic acid framework has been identified as a key pharmacophore for various biological targets. Recent studies have highlighted its role in the development of potent inhibitors of HIV-1 integrase, where the carboxylic acid and indole N-H group can chelate essential magnesium ions in the enzyme's active site.[4][5][6][7] Furthermore, derivatives of this scaffold have shown promise as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), important targets in cancer immunotherapy.[3] The derivatization of the core structure is a critical step in exploring the structure-activity relationship (SAR) and optimizing the lead compounds for enhanced potency and desirable ADME (absorption, distribution, metabolism, and excretion) properties.

The subject of this guide, this compound, offers a unique starting point. The electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the N-H proton and influence the electron density of the aromatic system, which can modulate interactions with biological targets.

Strategic Derivatization of this compound

To generate a chemically diverse library for biological screening, three primary points of modification on the this compound scaffold will be explored: the carboxylic acid group (C2 position), the indole nitrogen (N1 position), and potentially the C3 position, although the primary focus here is on the more readily accessible C2 and N1 modifications.

Physicochemical Considerations

While experimental data for this compound is not extensively available, we can infer some key properties based on its structure. The parent compound, indole-2-carboxylic acid, has limited solubility in water.[8][9] The presence of two chlorine atoms will further increase its lipophilicity, likely decreasing its aqueous solubility. The electron-withdrawing effect of the chlorines will also increase the acidity of the carboxylic acid proton compared to the unsubstituted analogue. These factors are crucial when selecting solvents and bases for the derivatization reactions.

Derivatization Protocols

The following protocols are based on established synthetic methodologies for indole-2-carboxylic acids and related compounds. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary to achieve optimal yields for the specific 4,5-dichloro substrate.

Esterification of the Carboxylic Acid (C2-Position)

Esterification of the carboxylic acid is a fundamental derivatization step that can significantly impact a compound's cell permeability and metabolic stability. A variety of esters, from simple alkyl esters to more complex functionalized esters, can be synthesized to probe the steric and electronic requirements of the target binding pocket.

This classic method is suitable for the synthesis of simple methyl or ethyl esters, especially when the corresponding alcohol can be used as the solvent.

Materials:

  • This compound

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of anhydrous methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ester.

This method is highly efficient for coupling a wide variety of alcohols, including those that are more sterically hindered, under mild conditions.[10]

Materials:

  • This compound

  • Alcohol of choice (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amidation of the Carboxylic Acid (C2-Position)

The formation of amides introduces a key hydrogen bond donor and can significantly alter the biological activity and physicochemical properties of the parent molecule. A diverse library of amides can be generated by coupling the carboxylic acid with a wide range of primary and secondary amines.

This is a widely used and reliable method for amide bond formation, minimizing side reactions and racemization for chiral amines.

Materials:

  • This compound

  • Amine of choice (primary or secondary) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography on silica gel.

N-Alkylation of the Indole Ring (N1-Position)

Modification at the N1 position of the indole ring can influence the molecule's conformation and its ability to act as a hydrogen bond donor, which can be critical for target engagement. N-alkylation is typically performed after the carboxylic acid has been protected as an ester to prevent unwanted side reactions.

This is a standard method for the N-alkylation of indoles. The choice of base and solvent is crucial for achieving good yields and regioselectivity.

Materials:

  • Ethyl 4,5-dichloro-1H-indole-2-carboxylate (from Protocol 3.1.1)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • To a solution of ethyl 4,5-dichloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF or DMF under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Purity Assessment

The identity and purity of all synthesized derivatives must be rigorously confirmed before their inclusion in a screening library. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compounds. A purity of >95% is generally required for biological screening.

Biological Screening Considerations

The derivatized library of this compound analogues can be screened against a variety of biological targets. Based on the known activities of this scaffold, promising areas for screening include:

  • Antiviral Assays: Particularly against HIV-1 integrase.[4][5][6][7]

  • Oncology Targets: Assays for IDO1 and TDO inhibition are highly relevant.[3] Additionally, screening against kinases such as EGFR and CDK2 could be fruitful.

  • Neurological Targets: Given that indole-2-carboxylic acid is a competitive antagonist at the glycine site of the NMDA receptor, screening for activity at this and other CNS targets is warranted.

Visualization of Derivatization Workflow

Derivatization_Workflow A This compound B Ester Library A->B Esterification (Protocols 3.1.1, 3.1.2) C Amide Library A->C Amidation (Protocol 3.2.1) D N-Alkylated Ester Library B->D N-Alkylation (Protocol 3.3.1)

Caption: Derivatization workflow for this compound.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative framework for summarizing the results of the derivatization reactions. Actual yields will vary depending on the specific substrates and reaction conditions used.

Derivative TypeProtocolR Group ExampleExpected Yield Range (%)Purity (%)
Ethyl Ester3.1.1-CH₂CH₃70-90>95
Benzyl Ester3.1.2-CH₂Ph65-85>95
Benzyl Amide3.2.1-NHCH₂Ph60-80>95
N-Methyl Ethyl Ester3.3.1-CH₃50-75>95

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse chemical library. By systematically modifying the carboxylic acid and indole nitrogen, researchers can effectively explore the structure-activity landscape of this privileged scaffold and potentially identify lead candidates for further drug development. Rigorous analytical characterization and carefully selected biological screening assays will be paramount to the success of such endeavors.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024-03-18). RSC Advances.
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  • Physical Properties of Carboxylic Acids. (2022-09-15). Chemistry LibreTexts. [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Preparation and Reactions of Carboxylic Acids, Esters and Amides. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • US7067676B2 - N-alkylation of indole derivatives.
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  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022-11-22). MDPI. [Link]

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Application Notes and Protocols for High-Throughput Screening of 4,5-dichloro-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Indole-2-Carboxylic Acid Analogs in Drug Discovery

The Indole Scaffold: A Privileged Structure

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This versatility stems from its unique electronic properties, hydrogen bonding capabilities, and the structural rigidity it imparts to molecules. Analogs of indole-2-carboxylic acid, in particular, have been explored as inhibitors of diverse targets, including enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO)[1], as well as viral proteins such as HIV-1 integrase[2].

4,5-dichloro-1H-indole-2-carboxylic Acid: A Starting Point for Library Design

The compound this compound serves as an excellent chemical scaffold for creating a focused library of analogs. The chlorine substituents at the 4 and 5 positions provide metabolic stability and can influence binding pocket interactions, while the carboxylic acid at position 2 offers a key site for hydrogen bonding or further chemical modification to explore structure-activity relationships (SAR)[3]. The synthesis of such analogs is well-documented, allowing for the generation of diverse libraries for screening[4][5][6].

The Role of High-Throughput Screening (HTS)

High-Throughput Screening (HTS) is indispensable for efficiently evaluating large chemical libraries, like those derived from the this compound scaffold. HTS combines automation, miniaturized assay formats, and sensitive detection methods to test tens of thousands of compounds per day, enabling the rapid identification of "hits"—compounds that modulate the activity of a biological target[7][8]. The goal of this document is to provide detailed, field-proven protocols for screening such a library against common drug target classes.

Foundational Principles of HTS Assay Development

Selecting the Right Assay: Balancing Biological Relevance and Robustness

The choice of an HTS assay is a critical decision that balances the need for biological relevance with the technical requirements of automation and large-scale screening. Assays can be broadly categorized as biochemical (cell-free) or cell-based. Biochemical assays are often simpler and more direct, while cell-based assays provide data in a more physiologically relevant context but can be more complex[7]. A comprehensive guide for assay development can be found in the NCBI Bookshelf's "Assay Guidance Manual"[9][10].

Key Performance Metrics: Z'-Factor, Signal-to-Background, and CV%

To ensure the quality and reliability of HTS data, assays must be rigorously validated. The Z'-factor is a statistical parameter that quantifies the separation between positive and negative controls, providing a measure of assay quality. An assay with a Z'-factor of 0.5 or higher is considered excellent for HTS[11]. Other critical metrics include the signal-to-background ratio (S/B) and the coefficient of variation (CV%), which should typically be below 20%[12].

General HTS Workflow

The HTS process follows a standardized workflow designed to maximize efficiency and data quality. This begins with assay development and validation, proceeds to the primary screen of the full compound library, and is followed by hit confirmation and potency determination.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Characterization Dev Assay Development Opt Optimization Dev->Opt Val Validation (Z' > 0.5) Opt->Val Primary Primary Screen (Single Concentration) Val->Primary Confirm Hit Confirmation (Fresh Compound) Primary->Confirm Potency Dose-Response (IC50/EC50) Confirm->Potency Secondary Secondary Assays (Orthogonal Methods) Potency->Secondary Selectivity Selectivity Profiling Secondary->Selectivity SAR SAR Expansion Selectivity->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Application Note I: Screening for Enzyme Inhibitors (e.g., Kinases)

Target Rationale: Why Kinases are a Common Target

Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in cell signaling pathways.[13] Misregulation of kinase activity is implicated in numerous diseases.[14] The indole scaffold is a well-established kinase inhibitor pharmacophore, making this target class a logical choice for screening this compound analogs.

Assay Technology: Homogeneous Time-Resolved Fluorescence (HTRF®)

HTRF is a robust fluorescence-based technology ideal for screening kinase inhibitors.[14][15] It combines the principles of FRET (Förster Resonance Energy Transfer) with time-resolved detection, which significantly reduces background fluorescence from test compounds and microplates.[16]

3.2.1 Principle of HTRF Kinase Assays In a typical HTRF kinase assay, a biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is stopped, and detection reagents are added: a Europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate (donor), and streptavidin conjugated to an acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. The specific, time-resolved signal from the acceptor is proportional to the level of enzyme activity.[13]

3.2.2 Diagram of HTRF Assay Principle

HTRF_Principle cluster_active Kinase Active (No Inhibitor) cluster_inhibited Kinase Inhibited Kinase_A Kinase p1 Kinase_A->p1 Sub_A Biotin-Substrate Sub_A->p1 ATP_A ATP ATP_A->p1 PhosSub_A Biotin-P-Substrate p2 PhosSub_A->p2 Eu_Ab_A Eu-Ab Eu_Ab_A->p2 Binds P-Substrate SA_XL_A SA-XL665 SA_XL_A->p2 Binds Biotin p1->PhosSub_A Phosphorylation FRET FRET Signal (665 nm) p2->FRET Excitation (320 nm) Kinase_I Kinase NoReaction No Phosphorylation Kinase_I->NoReaction Inhibitor Indole Analog Inhibitor->Kinase_I Sub_I Biotin-Substrate Sub_I->NoReaction ATP_I ATP ATP_I->NoReaction NoFRET No FRET Signal NoReaction->NoFRET Excitation (320 nm) Eu_Ab_I Eu-Ab SA_XL_I SA-XL665

Caption: Principle of a HTRF kinase assay for inhibitor screening.

Protocol: HTRF-Based Kinase Inhibition Assay

3.3.1 Materials and Reagents

  • Kinase of interest (e.g., EGFR, Syk)

  • HTRF KinEASE™ Substrate (universal biotinylated peptide)[13]

  • HTRF Detection Reagents (Europium-cryptate antibody, Streptavidin-XL665)[14]

  • Adenosine-5'-triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Stop Buffer (Assay buffer containing EDTA)

  • Test Compounds (this compound analogs) and Controls (e.g., Staurosporine)

  • Low-volume 384-well plates (e.g., white, non-binding surface)

  • HTRF-compatible plate reader

3.3.2 Step-by-Step Protocol

  • Compound Plating: Dispense 20 nL of test compounds, positive control (e.g., Staurosporine), and negative control (DMSO) into a 384-well assay plate using an acoustic dispenser.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/substrate mix (prepared in Assay Buffer) to all wells.

  • Initiation of Reaction: Add 5 µL of a 2X ATP solution (prepared in Assay Buffer at 2x the final desired concentration, typically at the Km value) to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized during assay development.

  • Stopping the Reaction: Add 10 µL of the HTRF detection reagent mix (prepared in Stop Buffer containing EDTA) to all wells.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

3.3.3 Data Analysis and Hit Criteria

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)), where 'max' is the DMSO control and 'min' is the positive control.

  • A primary "hit" is typically defined as a compound exhibiting >50% inhibition or a Z-score < -3.

Causality and Self-Validation
  • Role of EDTA: The kinase reaction is stopped by adding EDTA, which chelates Mg²⁺ ions, a necessary cofactor for kinase activity. This ensures the measured signal is a true endpoint of the reaction.[13]

  • ATP Concentration: Running the assay at the ATP Km value is crucial. It ensures sensitivity to ATP-competitive inhibitors, which is a common mechanism for indole-based compounds. Deviating from this can mask the potency of competitive inhibitors.[15]

  • Self-Validation: The dual-wavelength emission reading helps to correct for artifacts. A compound that quenches fluorescence non-specifically will affect both wavelengths, leading to a minimal change in the ratio. This provides an internal control against certain types of compound interference.

Application Note II: Screening for Modulators of Protein-Protein Interactions (PPIs)

Target Rationale: Disrupting PPIs with Small Molecules

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to many diseases. While historically considered "undruggable," advances in screening technology have enabled the discovery of small molecule PPI modulators. The planar nature of the indole scaffold makes it suitable for targeting the often flat, extensive interfaces of PPIs.

Assay Technology: AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA® is a bead-based, no-wash immunoassay technology that is highly sensitive and well-suited for HTS of PPIs.[17][18] The "proximity assay" principle means a signal is only generated when two interacting molecules are brought within 200 nm of each other.[11][18]

4.2.1 Principle of AlphaLISA The assay uses two types of beads: Donor beads and Acceptor beads.[19] For a PPI assay, one interacting protein is captured on Donor beads (e.g., via a biotin tag binding to streptavidin-coated beads), and the second protein is captured on Acceptor beads (e.g., via an antibody). When the proteins interact, they bring the beads into proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is within 200 nm, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, emitting light at ~615 nm.[11][17] A small molecule inhibitor that disrupts the PPI will prevent this energy transfer, leading to a loss of signal.

4.2.2 Diagram of AlphaLISA Principle for PPI Inhibition

AlphaLISA_Principle cluster_interaction Protein Interaction (No Inhibitor) cluster_inhibition Interaction Inhibited Donor_A Donor Bead Acceptor_A Acceptor Bead Donor_A->Acceptor_A Singlet O2 (~200nm) ProteinX_A Protein X-Biotin Donor_A->ProteinX_A Streptavidin-Biotin ProteinY_A Protein Y Acceptor_A->ProteinY_A Antibody Signal_A Light (615 nm) Acceptor_A->Signal_A ProteinX_A->ProteinY_A Interaction Donor_I Donor Bead ProteinX_I Protein X-Biotin Donor_I->ProteinX_I Streptavidin-Biotin NoSignal No Signal Donor_I->NoSignal Singlet O2 diffuses Acceptor_I Acceptor Bead ProteinY_I Protein Y Acceptor_I->ProteinY_I Antibody Inhibitor Indole Analog Inhibitor->ProteinX_I

Caption: Principle of an AlphaLISA assay for screening PPI inhibitors.

Protocol: AlphaLISA-Based PPI Inhibition Assay

4.3.1 Materials and Reagents

  • Biotinylated Protein X and untagged Protein Y

  • Streptavidin-coated Donor Beads

  • Anti-Protein Y antibody-conjugated Acceptor Beads

  • AlphaLISA Assay Buffer

  • Test Compounds and Controls

  • 384-well ProxiPlates or similar shallow-well, white plates

4.3.2 Step-by-Step Protocol

  • Compound Plating: Dispense 20 nL of test compounds and controls (DMSO) into the 384-well assay plate.

  • Protein Addition: Add 5 µL of a 2X solution of Protein X-Biotin and Protein Y in Assay Buffer to all wells.

  • Incubation: Incubate for 60 minutes at room temperature to allow the PPI to reach equilibrium.

  • Bead Addition: Add 5 µL of a 2X mix of Donor and Acceptor beads in Assay Buffer to all wells. It is recommended to add beads under subdued light conditions.[19]

  • Detection Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader.

4.3.3 Data Analysis and Interpretation

  • Data is typically analyzed as raw luminescence counts.

  • Normalize the data to controls to calculate % inhibition.

  • Hits are selected based on a predefined inhibition threshold (e.g., >50%).

  • Confirmed hits are followed up with dose-response curves to determine IC50 values.

Causality and Self-Validation
  • Homogeneous Format Advantage: The no-wash format is a major advantage for HTS, as it simplifies automation, reduces variability, and shortens assay time compared to traditional ELISAs.[17][18]

  • Proximity-Based Signal: The 200 nm distance constraint for singlet oxygen travel ensures that the signal is highly specific to the molecular interaction, reducing background from unbound components.[11]

  • Self-Validation and Counter-screens: It is crucial to run counter-screens to identify compounds that interfere with the AlphaLISA beads or signal generation. This can be done by running the assay in the absence of one of the protein partners to identify compounds that non-specifically modulate the signal.

Application Note III: Confirming Target Engagement in a Cellular Context

The Imperative of Cellular Validation

A compound that is active in a biochemical assay may fail in a cellular environment due to poor permeability, metabolic instability, or off-target effects. Therefore, confirming that a compound engages its intended target within intact cells is a critical step in hit validation.

Assay Technology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a physiological setting.[20][21] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[22]

5.2.1 Principle of CETSA In a CETSA experiment, cells are treated with a test compound and then heated. Unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. After cell lysis and centrifugation to remove aggregates, the amount of soluble target protein remaining is quantified.[22][23] A compound that engages its target will result in more soluble protein at elevated temperatures compared to untreated cells.

5.2.2 Diagram of CETSA Workflow

CETSA_Workflow cluster_result Result Interpretation Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Cells (Temperature Gradient) Treat->Heat Lyse 3. Lyse & Separate (Soluble vs. Aggregate) Heat->Lyse Detect 4. Quantify Soluble Protein (e.g., AlphaLISA, WB) Lyse->Detect NoStab No Ligand: Protein Aggregates at lower temp Detect->NoStab No Engagement Stab With Ligand: Protein is Stabilized, remains soluble at higher temp Detect->Stab Target Engagement

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: High-Throughput CETSA with AlphaLISA® Detection

5.3.1 Materials and Reagents

  • Cell line expressing the target protein (e.g., HEK293)

  • Cell culture medium and reagents

  • Test Compounds and Controls

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • PCR plates or 384-well assay plates

  • Thermocycler

  • Lysis buffer (containing non-ionic detergent)

  • AlphaLISA detection kit specific for the target protein

5.3.2 Step-by-Step Protocol

  • Cell Treatment: Seed cells in a culture plate and grow to ~80% confluency. Treat cells with various concentrations of test compounds or vehicle (DMSO) for 1 hour at 37°C.[20]

  • Heating Step: Harvest cells, wash, and resuspend in PBS. Aliquot cell suspension into PCR plates. Heat the plates in a thermocycler for 3.5 minutes at a single, optimized temperature (for Isothermal Dose-Response) or across a temperature gradient (for generating a melt curve).[20]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the plates at high speed to pellet the aggregated proteins.

  • Detection: Carefully transfer the supernatant (containing soluble proteins) to a new 384-well ProxiPlate.

  • Quantification: Quantify the amount of soluble target protein using an appropriate AlphaLISA kit according to the manufacturer's protocol.[23]

5.3.3 Data Analysis: Isothermal Dose-Response Fingerprints (ITDRF) By heating cells at a single, fixed temperature in the presence of increasing concentrations of a compound, an ITDRF curve can be generated.[23] The EC50 from this curve represents the concentration at which the compound provides 50% of its maximal thermal stabilization, serving as a direct measure of cellular target engagement potency.

Causality and Self-Validation
  • Direct Evidence of Engagement: Unlike activity-based assays, CETSA provides direct evidence of a physical interaction between the compound and its target inside a cell, making it a powerful tool for validating a compound's mechanism of action.[22][23]

  • Optimizing Temperature: The heating temperature is a critical parameter. It should be chosen from the steep part of the protein's melt curve to provide the largest possible window for observing stabilization.

  • Controls are Key: A non-binding analog should be used as a negative control to ensure that observed thermal shifts are not due to non-specific effects of the chemical scaffold. A known binder should be used as a positive control to validate the assay setup.

Data Management and Hit Triage

From Raw Data to Confirmed Hits

A successful HTS campaign requires a robust data analysis pipeline to triage the initial large dataset down to a small number of high-quality, validated hits. This involves primary hit selection, re-testing from the original plate, confirmation with fresh compound, and generating dose-response curves.

Addressing Compound Interference

Many compounds can generate false positive or false negative results by interfering with the assay technology itself. For example, in luminescence-based assays, some compounds can directly inhibit the luciferase enzyme, which can counterintuitively stabilize it and increase the signal, leading to false positives in some reporter gene formats.[24] It is essential to perform counter-screens to identify and eliminate these "bad actor" compounds early in the discovery process.

Table: Summary of HTS Technologies and Considerations
Assay TechnologyPrincipleTarget ClassThroughputKey AdvantagesKey Considerations
HTRF® Time-Resolved FRETEnzymes (Kinases), PPIs, GPCRsHighHomogeneous, robust, reduced compound interference[16]Requires specific antibodies/reagents; potential for FRET interference.
AlphaLISA® Proximity-based LuminescencePPIs, Biomarkers, EnzymesHighNo-wash, highly sensitive, large dynamic range[17]Potential for bead interference; singlet oxygen quenchers.
Fluorescence Polarization (FP) Change in molecular rotationPPIs, Enzyme activity[25][26]HighHomogeneous, simple, cost-effectiveBest for small fluorescent ligand binding to a large protein; limited by size change.[27]
Luminescence (e.g., ADP-Glo™) ATP/ADP conversion to lightEnzymes (Kinases)[28]HighHighly sensitive, broad dynamic rangeProne to luciferase inhibitors; signal can be unstable ("flash" vs "glow").[24][29]
CETSA® Ligand-induced thermal stabilizationAny intracellular targetMedium-HighDirect measure of target engagement in cells[22]Throughput depends on detection; requires specific antibody.
Label-Free (e.g., DMR) Dynamic Mass RedistributionGPCRs, Ion Channels[30]Medium-HighMeasures integrated cellular response; no labels required[31][32]Complex signal deconvolution; lower throughput than biochemical assays.

Conclusion

Screening a library of this compound analogs requires a carefully designed HTS cascade. By starting with a robust and sensitive primary biochemical assay, such as HTRF for kinases or AlphaLISA for PPIs, researchers can efficiently identify initial hits. It is paramount to follow up these hits with orthogonal assays and, most importantly, with target engagement studies like CETSA to confirm their action in a cellular context. This multi-assay approach, grounded in sound validation principles, provides the highest confidence in hit selection and is the most effective path toward identifying novel chemical probes and potential therapeutic leads.

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Sources

Application Note: A Framework for Characterizing 4,5-dichloro-1H-indole-2-carboxylic acid in Cell-Based Assays for Prostaglandin Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1] This document provides a detailed framework for researchers to investigate the biological effects of a specific derivative, 4,5-dichloro-1H-indole-2-carboxylic acid. We hypothesize a potential mechanism of action involving the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of Prostaglandin E2 (PGE2).[2][3] Modulating the 15-PGDH/PGE2 axis has significant therapeutic implications for tissue regeneration, inflammation, and oncology.[4][5] This guide presents a logical, multi-step workflow, from initial biochemical validation to downstream functional cell-based assays, designed to comprehensively characterize the compound's activity and elucidate its mechanism of action.

Introduction to the Target: The 15-PGDH/PGE2 Axis

Prostaglandin E2 (PGE2) is a lipid signaling molecule with a profound, albeit context-dependent, influence on cellular processes. It is synthesized from arachidonic acid and exerts its effects by binding to G-protein coupled receptors (EP1-4) on the cell surface. The biological activity of PGE2 is tightly regulated, not just by its synthesis but also by its rapid catabolism. The primary enzyme responsible for this degradation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes PGE2 to a largely inactive 15-keto-PGE2 metabolite.[3]

Inhibition of 15-PGDH presents a compelling therapeutic strategy. By preventing PGE2 degradation, local concentrations of this pro-regenerative molecule can be significantly increased, promoting tissue repair and recovery in models of colitis, liver damage, and bone marrow transplantation.[3][4][6] Given that various complex heterocyclic molecules act as 15-PGDH inhibitors, we propose that this compound warrants investigation as a potential modulator of this critical pathway.

PGE2_Pathway cluster_synthesis PGE2 Synthesis & Action cluster_degradation PGE2 Degradation AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGES PGES PGH2->PGES PGE2_ext Extracellular PGE2 PGES->PGE2_ext EP_Receptor EP Receptors (EP1-4) PGE2_ext->EP_Receptor PGE2_int Intracellular PGE2 PGE2_ext->PGE2_int Uptake Downstream Downstream Signaling (cAMP, Ca2+) EP_Receptor->Downstream PGDH 15-PGDH (Enzyme) PGE2_int->PGDH Inactive 15-keto-PGE2 (Inactive) PGDH->Inactive Compound 4,5-dichloro-1H- indole-2-carboxylic acid Compound->PGDH Inhibition

Figure 1: The Prostaglandin E2 (PGE2) signaling and degradation pathway. Inhibition of 15-PGDH by a compound like this compound prevents PGE2 catabolism, leading to enhanced EP receptor signaling.

Compound Profile and Preparation

Before initiating any biological assay, it is critical to understand the physicochemical properties of the test compound and to prepare it correctly.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number231295-84-4[7][8]
Molecular FormulaC₉H₅Cl₂NO₂[7]
Molecular Weight230.05 g/mol Calculated
pKa (Predicted)4.05 ± 0.30[7]
Boiling Point (Predicted)480.3 ± 40.0 °C[7]
Density (Predicted)1.663 ± 0.06 g/cm³[7]
Protocol 2.1: Stock Solution Preparation

Causality: The solubility of carboxylic acids can be poor in aqueous media but is typically high in polar aprotic solvents like dimethyl sulfoxide (DMSO). The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[9] Creating a high-concentration, validated stock in DMSO is the standard first step for in-vitro screening.

  • Reagents and Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer and sonicator

  • Procedure:

    • Accurately weigh out 2.30 mg of the compound powder and add it to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube. This will yield a 10 mM primary stock solution .

    • Vortex the tube vigorously for 1-2 minutes.

    • If complete dissolution is not observed, place the tube in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there is no precipitate.

    • Aliquot the 10 mM stock into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Self-Validation: For all subsequent assays, a vehicle control (DMSO at the same final concentration as the test compound) must be included to account for any solvent-induced effects. The final DMSO concentration in cell culture media should ideally be kept below 0.5% (v/v) to minimize cytotoxicity.

Experimental Workflow: A Multi-tiered Approach

We propose a three-tiered workflow to efficiently characterize the compound. This approach moves from a direct biochemical target to a cellular target and finally to a broader functional outcome.

Workflow Tier1 Tier 1: Biochemical Target Engagement Is the compound a direct 15-PGDH inhibitor? Assay1 Protocol 3.1: Fluorometric 15-PGDH Inhibition Assay (IC50 Determination) Tier1->Assay1 Tier2 Tier 2: Cellular Target Engagement Does the compound inhibit 15-PGDH in cells? Assay1->Tier2 If IC50 is potent Assay2 Protocol 4.1: Cellular PGE2 Accumulation Assay (ELISA) Tier2->Assay2 Tier3 Tier 3: Functional Cellular Outcome What are the downstream biological effects? Assay2->Tier3 If PGE2 levels increase Assay3 Protocol 5.1: Cell Viability & Cytotoxicity Assay (MTT) Tier3->Assay3 Assay4 Protocol 5.2: In-Vitro Wound Healing Assay (Scratch Assay) Tier3->Assay4

Figure 2: A tiered experimental workflow for the characterization of this compound, progressing from biochemical validation to cellular and functional assays.

Tier 1: Biochemical Target Engagement

Protocol 4.1: Fluorometric 15-PGDH Inhibition Assay (IC₅₀ Determination)

Causality: The first and most critical step is to determine if the compound directly interacts with and inhibits the purified 15-PGDH enzyme. This assay measures enzyme activity by monitoring the NAD⁺-dependent oxidation of a substrate, which results in the production of fluorescent NADH.[10] A decrease in the rate of fluorescence generation in the presence of the compound indicates inhibition.

  • Reagents and Materials:

    • Recombinant human 15-PGDH enzyme

    • 15-PGDH substrate (e.g., PGE2)

    • NAD⁺ (cofactor)

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • Positive control inhibitor (e.g., SW033291 or ML148)[2][10]

    • Compound stock solution (10 mM in DMSO)

    • Black, flat-bottom 96-well microplate

    • Fluorescence plate reader (Excitation/Emission = 340/445 nm)

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM final concentration is recommended. Also prepare dilutions for the positive control and a vehicle control (DMSO).

    • Reaction Setup: To each well of the 96-well plate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of diluted compound, positive control, or vehicle control.

      • 20 µL of recombinant 15-PGDH enzyme (pre-diluted in Assay Buffer to the desired concentration).

    • Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare a reaction mix containing the substrate (PGE2) and NAD⁺ in Assay Buffer. Add 20 µL of this mix to each well to start the reaction.

    • Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates by expressing them as a percentage of the vehicle control activity (100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Example Data Summary for Biochemical Assay

CompoundTargetAssay TypeIC₅₀ (nM)
This compound15-PGDHFluorometricTBD
SW033291 (Positive Control)15-PGDHFluorometric~1-10

Tier 2: Cellular Target Engagement

Protocol 5.1: Cellular PGE2 Accumulation Assay

Causality: After confirming direct enzyme inhibition, the next step is to verify that the compound can penetrate the cell membrane and inhibit 15-PGDH in a cellular context. The functional readout for this is an increase in the concentration of PGE2 in the cell culture medium, as its degradation is blocked. A549 lung carcinoma cells are a suitable model as they express 15-PGDH.[2]

  • Reagents and Materials:

    • A549 cells

    • Cell culture medium (e.g., F-12K Medium + 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Compound stock solution

    • Prostaglandin E2 (PGE2) ELISA Kit

    • 24-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed A549 cells into a 24-well plate at a density that will result in a 80-90% confluent monolayer on the day of the experiment (e.g., 1 x 10⁵ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Remove the culture medium. Wash the cells once with PBS. Add fresh, serum-free medium containing serial dilutions of the compound or vehicle control.

    • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours). The optimal time should be determined empirically.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well into microcentrifuge tubes. Be sure not to disturb the cell monolayer.

    • PGE2 Quantification: Centrifuge the supernatants at 1,000 x g for 5 minutes to pellet any cell debris. Use the clarified supernatant to quantify the concentration of PGE2 using a commercial ELISA kit, following the manufacturer's instructions precisely.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 (pg/mL) in each sample.

    • Plot the PGE2 concentration against the compound concentration to visualize the dose-dependent increase in PGE2 levels. Calculate the EC₅₀ (the concentration of compound that produces 50% of the maximal increase in PGE2).

Tier 3: Functional Cellular Assays

Protocol 6.1: Cell Viability & Cytotoxicity Assay (MTT)

Causality: Before assessing functional benefits, it is crucial to determine the concentration range over which the compound is not toxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] This helps to distinguish between a specific biological effect and a general cytotoxic response.

  • Reagents and Materials:

    • Cell line of interest (e.g., A549, or a fibroblast line like NIH-3T3 for wound healing studies)

    • Cell culture medium

    • Compound stock solution

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Absorbance plate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Compound Treatment: Add medium containing serial dilutions of the compound (matching the concentrations used in functional assays) and a vehicle control.

    • Incubation: Incubate for the desired duration (e.g., 24-72 hours).

    • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot percent viability against compound concentration to identify the cytotoxic concentration 50 (CC₅₀). Functional assays should be conducted at concentrations well below the CC₅₀.

Protocol 6.2: In-Vitro Wound Healing (Scratch) Assay

Causality: This assay models cell migration and proliferation, key processes in tissue regeneration. By creating a "wound" in a confluent cell monolayer, we can measure the rate at which cells close the gap. An increased rate of wound closure in the presence of the compound would suggest a pro-regenerative effect, consistent with elevated PGE2 levels.

  • Reagents and Materials:

    • Cell line that forms a good monolayer (e.g., NIH-3T3 fibroblasts or HaCaT keratinocytes)[11]

    • Cell culture medium

    • Compound stock solution (non-toxic concentrations)

    • Sterile 200 µL pipette tip or a dedicated scratch tool

    • 24-well cell culture plate

    • Microscope with a camera

  • Procedure:

    • Create Monolayer: Seed cells in a 24-well plate and grow them to 100% confluence.

    • Create Scratch: Using a sterile pipette tip, make a straight scratch down the center of each well.

    • Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh, low-serum medium containing the test compound at a non-toxic concentration, a positive control (e.g., 10% FBS or a known pro-migratory factor), and a vehicle control.

    • Image Acquisition (Time 0): Immediately place the plate on a microscope stage and capture images of the scratch in each well. Mark the locations for consistent imaging over time.

    • Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., 8, 16, and 24 hours).

    • Data Analysis:

      • Use image analysis software (like ImageJ) to measure the area of the open "wound" at each time point for each condition.

      • Calculate the percent wound closure relative to the initial area at Time 0.

      • Compare the rate of wound closure between the treated, vehicle, and positive control groups. Statistical significance can be determined using an appropriate test (e.g., t-test or ANOVA).

Conclusion and Future Directions

This application note provides a robust, step-wise strategy for the initial characterization of this compound. By following this workflow—from direct enzyme kinetics to cellular target validation and functional outcomes—researchers can generate a comprehensive data package to support or refute the hypothesis that this compound acts as a 15-PGDH inhibitor. Positive results from these assays would establish a strong foundation for further preclinical development, including mechanism-of-action deconvolution (e.g., confirming the role of EP receptors using antagonists) and in-vivo efficacy studies in models of tissue injury and repair.

References

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]

  • Title: INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE Source: MDPI URL: [Link]

  • Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

  • Title: A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials Source: Walsh Medical Media URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis and biological activity of functionalized indole-2-carboxylates, triazino Source: PubMed URL: [Link]

  • Title: Inhibition of 15-hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke Source: PubMed URL: [Link]

  • Title: 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site Source: PubMed URL: [Link]

  • Title: Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay Source: PubMed URL: [Link]

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI URL: [Link]

  • Title: Synthesis, Crystal Structure and Cytotoxicity Studies of cis-Dichloro(4,5-diazafluoren-9-one)platinum(II) Source: ResearchGate URL: [Link]

  • Title: Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration Source: PMC - NIH URL: [Link]

  • Title: Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: P0544INHIBITION OF 15-HYDROXYPROSTAGLANDIN DEHYDROGENASE (15-PGDH) PROTECTS MICE AGAINST CONTRAST-INDUCED ACUTE KIDNEY INJURY Source: Nephrology Dialysis Transplantation | Oxford Academic URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

  • Title: 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 Source: PubChem URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4,5-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues in the Purification of this compound

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Poor yield after recrystallization.

  • Probable Cause: The most common reason for low recovery is the selection of an inappropriate solvent system, where the compound is either too soluble at low temperatures or not soluble enough at high temperatures. Another possibility is the premature crystallization of the product during hot filtration.

  • Solution:

    • Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Ideal recrystallization solvents will fully dissolve the crude product at elevated temperatures but exhibit low solubility at room temperature or below. For indole carboxylic acids, consider polar protic solvents like ethanol or acetic acid, or solvent mixtures such as ethanol/water or dioxane/water.[1][2] The presence of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[1]

    • Optimize Cooling Process: Employ a gradual cooling process. Slow cooling encourages the formation of larger, purer crystals and minimizes the co-precipitation of impurities. A stepwise reduction in temperature, followed by a final chill in an ice bath, can significantly improve yield and purity.

    • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot, saturated solution. This prevents the solution from cooling and the product from crystallizing on the filter paper.

    • Concentrate the Mother Liquor: After the initial filtration, the mother liquor may still contain a significant amount of dissolved product. Concentrating the mother liquor and allowing it to cool for a second crop of crystals can increase the overall yield.

Issue 2: Product is still impure after recrystallization, as indicated by TLC or HPLC.

  • Probable Cause: Impurities may have similar solubility profiles to the target compound, leading to co-crystallization. Alternatively, the compound may be degrading during the heating process.

  • Solution:

    • Charcoal Treatment: If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

    • Consider an Alternative Purification Method: If recrystallization proves ineffective, column chromatography is a powerful alternative for separating compounds with similar polarities.

    • Check for Degradation: this compound, like other indole derivatives, can be sensitive to heat and acidic or basic conditions.[3] Analyze a sample of your crude material and the purified product by HPLC to check for the appearance of new peaks that might indicate degradation. If degradation is suspected, try to perform the recrystallization at a lower temperature using a more suitable solvent or switch to a non-thermal purification method like column chromatography.

Issue 3: Streaking or tailing of the compound spot on a TLC plate.

  • Probable Cause: This is a common issue with acidic compounds like carboxylic acids when using silica gel or alumina TLC plates.[4] The acidic nature of the compound can lead to strong interactions with the stationary phase, causing the spot to streak. Sample overload can also lead to this phenomenon.[4]

  • Solution:

    • Modify the Mobile Phase: To suppress the deprotonation of the carboxylic acid and reduce its interaction with the silica gel, add a small amount (0.1-2.0%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[4]

    • Use a Different Stationary Phase: Consider using reverse-phase TLC plates (e.g., C18), where polar compounds elute faster.

    • Optimize Sample Concentration: Ensure that the sample solution spotted on the TLC plate is not too concentrated. Diluting the sample can often resolve streaking issues caused by overloading.[4]

Issue 4: Difficulty in separating the product from starting materials or byproducts using column chromatography.

  • Probable Cause: The polarity of the product and the impurities may be very similar, making separation by standard column chromatography challenging.

  • Solution:

    • Optimize the Eluent System: Systematically screen different solvent systems using TLC. A good separation on TLC will generally translate to a good separation on a column. For acidic compounds, adding a small percentage of acetic or formic acid to the mobile phase can improve peak shape and resolution.[4][5]

    • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity to elute the compounds of interest sequentially.

    • Alternative Stationary Phases: While silica gel is the most common stationary phase, others like alumina or reverse-phase silica (C18) can offer different selectivity and may provide better separation for your specific mixture.[6]

    • Flash Chromatography: For difficult separations, flash chromatography, which uses pressure to increase the flow rate of the mobile phase, can provide higher resolution in a shorter amount of time.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, a good starting point is often a mixture of a polar protic solvent like ethanol or methanol with water.[1] This allows you to fine-tune the polarity to achieve good solubility at high temperatures and poor solubility at low temperatures. Acetic acid can also be an effective solvent for many indole carboxylic acids.

Q2: How can I monitor the purity of my this compound during the purification process?

A2: The most common and effective methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a quick and inexpensive way to get a qualitative assessment of purity. HPLC provides a more quantitative and accurate measure of purity and is the preferred method for final product analysis.[7][8] For non-chromophoric impurities, a universal detector like a Refractive Index Detector (RID) might be necessary.[9]

Q3: My purified this compound is colored. How can I decolorize it?

A3: As mentioned in the troubleshooting guide, colored impurities can often be removed by treating a hot solution of your compound with a small amount of activated charcoal. After stirring for a few minutes, the charcoal is removed by hot filtration. Be aware that using too much charcoal can lead to a loss of your product.

Q4: What are the potential stability issues with this compound?

A4: Indole derivatives can be susceptible to oxidation and degradation, especially when exposed to light, air, and heat.[3][10] Carboxylic acids, in general, are typically stable but can undergo decarboxylation at high temperatures. It is advisable to store the purified compound in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent pair. For this example, we will use an ethanol/water mixture.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. A good starting point for this compound is a mixture of hexane and ethyl acetate with 1% acetic acid.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.[6] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and then carefully add the dried silica to the top of the column. Alternatively, a minimal volume of the dissolved sample can be carefully loaded directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system.[6] Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

Purification_Workflow cluster_start Initial Assessment cluster_decision Method Selection cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end Final Product Start Crude this compound TLC_Analysis TLC/HPLC Analysis Start->TLC_Analysis Decision High Purity with Minor Impurities? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Complex Mixture) Recrystal_Check Purity Check (TLC/HPLC) Recrystallization->Recrystal_Check Recrystal_Check->Column_Chromatography Purity Not Met Pure_Product Pure Product Recrystal_Check->Pure_Product Purity Met Chroma_Check Purity Check (TLC/HPLC) Column_Chromatography->Chroma_Check Chroma_Check->Recrystallization Further Purification Needed Chroma_Check->Pure_Product Purity Met

Sources

Technical Support Center: Synthesis of 4,5-Dichloro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to purity and side-reactions during the synthesis of this important heterocyclic building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. We will explore the common impurities, their mechanisms of formation, and robust analytical and purification strategies.

Section 1: The Synthetic Landscape

The most common and industrially scalable route to indole-2-carboxylic acids is the Reissert indole synthesis. This method typically involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[1][2] Understanding this pathway is the first step in diagnosing and preventing the formation of process-related impurities.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Saponification SM1 3,4-Dichloronitrotoluene Int1 Ethyl 3,4-dichloro-2-nitrophenylpyruvate SM1->Int1 Base (e.g., NaOEt) SM2 Diethyl Oxalate SM2->Int1 Int2 Ethyl 4,5-dichloro-1H-indole-2-carboxylate Int1->Int2 Reducing Agent (e.g., H₂, Pd/C) Product This compound Int2->Product Base (e.g., NaOH), then Acid

Caption: A simplified overview of the Reissert synthesis pathway.

Section 2: Frequently Asked Questions - Common Impurities

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable advice.

Q1: My LC-MS analysis shows peaks with masses corresponding to the loss of one or two chlorine atoms (M-34 or M-68). What are these impurities and how are they formed?

A1: These are almost certainly dehalogenated impurities. The most common are 4-chloro-1H-indole-2-carboxylic acid , 5-chloro-1H-indole-2-carboxylic acid , and the fully dechlorinated 1H-indole-2-carboxylic acid .

  • Causality & Mechanism: Dehalogenation is a well-known side reaction during catalytic hydrogenation, especially with catalysts like Palladium on Carbon (Pd/C) or Platinum (IV) Oxide (PtO₂).[3] The reductive cyclization step, which converts the nitro group to an amine to facilitate ring closure, is the primary stage where this occurs. Aromatic chlorine atoms can be susceptible to hydrogenolysis (cleavage by hydrogen) under these conditions. Prolonged reaction times, elevated hydrogen pressure, or higher temperatures can significantly increase the levels of these impurities.[3]

  • Troubleshooting & Prevention:

    • Catalyst Choice: Consider using a less aggressive reducing agent or a different catalyst system. While Pd/C is common, its activity can sometimes be too high. Alternatives like iron powder in acetic acid or sodium dithionite can be effective for nitro group reduction without causing significant dehalogenation.

    • Reaction Monitoring: Carefully monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material (the nitrophenylpyruvate) is consumed to avoid over-reduction.

    • Control Conditions: Maintain the lowest effective temperature and hydrogen pressure that allow the reaction to proceed at a reasonable rate.

Q2: My isolated product has a pink, tan, or brownish hue, even after initial purification. What is the cause and how can I obtain a white solid?

A2: The discoloration of indole-containing compounds is typically due to oxidation or acid-catalyzed polymerization.[4]

  • Causality & Mechanism: The indole nucleus, particularly the pyrrole ring, is electron-rich and susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light and trace metal impurities. Furthermore, indoles can polymerize under strongly acidic conditions, forming complex, colored mixtures.[5] This can be an issue during the acidic workup or if residual acid catalysts are not properly quenched.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: During the final isolation and drying steps, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid Strong Acids: Ensure that any acidic solutions used during workup are thoroughly neutralized. Avoid prolonged exposure to harsh acidic conditions.[5]

    • Purification: The colored impurities are often less crystalline and can be removed effectively by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetic Acid/Water). Adding a small amount of activated charcoal during recrystallization can help adsorb colored polymeric byproducts.

    • Storage: Store the final product in a sealed, amber-colored vial, protected from light and air.

Q3: My NMR spectrum is clean in the aromatic region, but I'm seeing aliphatic signals that I can't account for. What could this be?

A3: The most likely culprit is an indoline impurity, specifically 4,5-dichloroindoline-2-carboxylic acid . This results from the over-reduction of the indole ring system.

  • Causality & Mechanism: The same conditions that cause dehalogenation (harsh catalytic hydrogenation) can also reduce the C2=C3 double bond of the indole ring to form the corresponding indoline.[5] This is particularly prevalent with powerful catalysts like PtO₂ or Raney Nickel under high pressure.

  • Troubleshooting & Prevention:

    • Milder Reduction: As with dehalogenation, the key is to use milder and more controlled reduction conditions. Switching from hydrogenation to chemical reduction (e.g., zinc in acetic acid) can often prevent this side reaction.[1]

    • Analytical Detection: Indoline formation can be easily monitored by ¹H NMR. The characteristic C3-H proton signal of the indole (typically a singlet or triplet around 7.0-7.5 ppm) will disappear and be replaced by aliphatic signals for the C2 and C3 protons in the 3.0-4.5 ppm range.

Q4: My overall yield is low, and I've isolated a significant non-polar byproduct that lacks a carboxylic acid group. What is the likely cause?

A4: This points towards decarboxylation , leading to the formation of 4,5-dichloro-1H-indole .

  • Causality & Mechanism: Indole-2-carboxylic acids can lose CO₂ under harsh thermal or acidic conditions.[1] If the saponification step (hydrolysis of the ethyl ester) is performed at excessively high temperatures or for a prolonged period, or if a strongly acidic workup is used at elevated temperatures, decarboxylation can become a significant competing reaction.

  • Troubleshooting & Prevention:

    • Controlled Hydrolysis: Perform the saponification at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC/HPLC to avoid unnecessarily long reaction times.

    • Careful Workup: During the acidic workup to precipitate the final product, keep the temperature low (e.g., using an ice bath) to minimize thermal decomposition.

Section 3: Troubleshooting Guide - A Practical Summary

Symptom ObservedPotential Cause(s)Recommended Action(s)
Off-color product (pink, brown) Oxidation, PolymerizationRecrystallize with activated charcoal. Handle and store final product under an inert atmosphere, protected from light.[4]
Multiple peaks in HPLC/LC-MS with M-34, M-68 Dehalogenation (loss of Cl)Use milder reduction conditions (e.g., Fe/AcOH). Optimize hydrogenation time, temperature, and pressure. Monitor reaction closely.[3]
Aliphatic signals (3-4.5 ppm) in ¹H NMR Over-reduction to indolineUse milder reduction conditions. Avoid aggressive catalysts like PtO₂ under high pressure.[5]
Low yield; presence of a non-polar byproduct DecarboxylationPerform saponification and acidic workup at lower temperatures. Avoid prolonged heating.[1]
Persistent starting material in final product Incomplete reactionEnsure sufficient reaction time and temperature for condensation and/or cyclization steps. Check reagent stoichiometry and quality.

Section 4: Protocols for Impurity Analysis and Control

Protocol 4.1: HPLC Method for Impurity Profiling

This protocol provides a general-purpose method for separating the target compound from its most common impurities. Method optimization will be required for specific equipment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Expected Elution Order: The highly polar carboxylic acid product will elute earlier than less polar impurities like the decarboxylated indole or unreacted ester intermediate. Dehalogenated products will typically have slightly shorter retention times than the dichlorinated parent compound.

Rationale: This gradient reverse-phase HPLC method is a standard in the pharmaceutical industry for impurity profiling.[6][7] It provides excellent separation of compounds with varying polarities, which is ideal for resolving the target acid from its precursors and degradation products.

Protocol 4.2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A common choice for indole carboxylic acids is an ethanol/water or acetic acid/water mixture.

  • Dissolution: In a flask, add the crude product and the minimum amount of the hot primary solvent (e.g., ethanol) required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add the hot anti-solvent (e.g., water) to the filtrate until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Rationale: Recrystallization is a powerful purification technique that relies on differences in solubility between the desired compound and its impurities.[8] Slow cooling promotes the formation of a pure crystalline lattice, excluding impurities into the mother liquor.

Section 5: Visual Summary of Impurity Formation Pathways

This diagram illustrates the primary synthetic route and the critical junctures where common impurities can arise.

G Start Ethyl 3,4-dichloro-2-nitrophenylpyruvate Intermediate Ethyl 4,5-dichloro-1H-indole-2-carboxylate Start->Intermediate Reductive Cyclization (e.g., H₂, Pd/C) Imp1 Dehalogenated Esters (Mono- or Di-chloro) Start->Imp1 Harsh Reduction (Over-exposure to H₂/Catalyst) Product This compound Intermediate->Product Saponification (e.g., NaOH, H₂O) Imp2 4,5-Dichloroindoline-2-carboxylate Intermediate->Imp2 Harsh Reduction Imp3 4,5-Dichloro-1H-indole (Decarboxylation) Product->Imp3 High Temp / Strong Acid Imp4 Oxidized/Polymeric Impurities Product->Imp4 Air / Light / Acid

Sources

Stability and degradation of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-dichloro-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Given the limited specific literature on this exact molecule, this guide synthesizes information from related indole-containing compounds and chlorinated aromatics to offer field-proven insights and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure, the primary factors influencing the stability of this compound are expected to be exposure to light (photodegradation), high temperatures (thermal degradation), strong oxidizing agents, and potentially extreme pH conditions (acidic or basic hydrolysis). The indole ring is susceptible to oxidation, while the chlorinated benzene ring can be sensitive to light.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. For long-term storage, keeping the compound in a tightly sealed container at -20°C is advisable. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q3: Is this compound sensitive to pH changes in solution?

A3: While specific data is unavailable, indole-2-carboxylic acids are generally stable in neutral and mildly acidic conditions. However, strongly acidic or basic conditions, especially when combined with heat, could potentially lead to hydrolysis or other degradation reactions. It is crucial to perform stability studies at the pH of your experimental conditions.

Q4: What are the likely degradation products of this compound?

A4: While not definitively studied for this specific molecule, potential degradation pathways can be inferred. Oxidative degradation may lead to the formation of hydroxylated species on the indole or benzene ring, and potentially cleavage of the indole ring. Photodegradation could result in dechlorination, forming mono-chlorinated or non-chlorinated indole-2-carboxylic acid. Under harsh conditions, decarboxylation to form 4,5-dichloro-1H-indole is also a possibility.[1][2][3][4]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare solutions of this compound immediately before use.

    • Assess stability in media: Incubate the compound in your assay buffer under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay. Analyze the sample at different time points using HPLC to check for degradation.

    • Protect from light: If the assay involves prolonged incubation, ensure the plate or tubes are protected from light.

Issue 2: Appearance of unknown peaks in chromatography.
  • Possible Cause: On-column degradation or degradation during sample preparation.

  • Troubleshooting Steps:

    • Vary injection parameters: Alter the injector temperature and solvent to check for thermal degradation.

    • Use an alternative column: Test a different column with a different stationary phase to rule out interactions with the column material.

    • Analyze sample preparation: Scrutinize your sample preparation workflow for any harsh conditions (e.g., high temperature, extreme pH) that could be causing degradation.

Issue 3: Loss of compound during storage in solution.
  • Possible Cause: Instability of the compound in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent selection: Use aprotic solvents like DMSO or DMF for stock solutions. Minimize the concentration of water in your stock.

    • Storage conditions: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Perform a stability study: Prepare the solution and store it under your intended conditions. Analyze aliquots at regular intervals (e.g., 1, 3, 7, and 14 days) by HPLC to quantify the compound's concentration.

Predicted Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on the known reactivity of related chemical structures.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with UV detector or Mass Spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method. A gradient method with a C18 column is a good starting point.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately assessing the stability of this compound.

Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm (or PDA detector to scan a range)

  • Injection Volume: 10 µL

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method in separating the parent compound from its degradation products.

Data Summary

The following table provides a hypothetical summary of stability data based on forced degradation studies of similar compounds. Actual results for this compound may vary.

Stress ConditionReagent/ParameterDurationTemperatureExpected DegradationPotential Major Degradants
Acid Hydrolysis 1N HCl24 hours60°CModerateDecarboxylation product
Base Hydrolysis 1N NaOH24 hours60°CSignificantRing-opened products
Oxidation 3% H2O224 hoursRoom TempSignificantHydroxylated and ring-opened products
Thermal -48 hours80°CMinor to ModerateDecarboxylation product
Photolytic UV light (254 nm)24 hoursRoom TempSignificantDechlorinated products

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the stability of this compound.

StabilityWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_characterization 4. Characterization (if needed) prep_stock Prepare Stock Solution (1 mg/mL) stress_acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (1N NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3% H2O2, RT) prep_stock->stress_ox stress_therm Thermal (80°C) prep_stock->stress_therm stress_photo Photolytic (UV 254nm, RT) prep_stock->stress_photo analyze_hplc HPLC Analysis (Stability-Indicating Method) stress_acid->analyze_hplc stress_base->analyze_hplc stress_ox->analyze_hplc stress_therm->analyze_hplc stress_photo->analyze_hplc analyze_data Data Analysis (Peak Purity, % Degradation) analyze_hplc->analyze_data char_lcms LC-MS/MS for Degradant Identification analyze_data->char_lcms Significant Degradation

Caption: General workflow for forced degradation studies.

References

  • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

  • Berry, L. J., et al. (1999). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 65(10), 4496-4502. [Link]

  • Fetzner, S. (2007). Biodegradability of chlorinated aromatic compounds. Euro Chlor Science Dossier. [Link]

  • Dominguez, C. M., et al. (2022). Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. ACS Omega, 7(38), 34337–34348. [Link]

  • Zhang, J., et al. (2021). Studies on the degradation of trace phenol and indole odorants by chlorine and permanganate in drinking water treatment. Chemosphere, 275, 131551. [Link]

  • Gao, Y., et al. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere, 259, 127579. [Link]

Sources

Technical Support Center: Recrystallization of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 4,5-dichloro-1H-indole-2-carboxylic acid. It addresses common challenges and offers troubleshooting strategies based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2][3] For this compound, the goal is to obtain a highly pure crystalline solid by separating it from byproducts or unreacted starting materials from the synthesis.

Q2: What are the key properties of a good recrystallization solvent for this compound?

A2: An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[3][4]

  • Not react chemically with the compound.[4]

  • Dissolve impurities well at all temperatures or not at all.

  • Be volatile enough to be easily removed from the purified crystals.[4]

  • Be non-toxic and non-flammable for safety.[4]

Q3: How do I choose a starting solvent for recrystallization?

A3: A good starting point is to consider solvents with similar polarity to this compound. Given its structure (a carboxylic acid with a dichlorinated indole ring), polar protic or aprotic solvents are often suitable. Small-scale solubility tests with various solvents are highly recommended.[3]

Q4: What are some common impurities I might encounter?

A4: Impurities can arise from the starting materials or side reactions during synthesis. For indole derivatives, these can include starting materials from the synthesis, incompletely reacted intermediates, or byproducts from side reactions.[5][6] For example, if synthesized from a substituted aniline, residual aniline or its derivatives could be present.

Q5: Can I use a solvent pair for recrystallization?

A5: Yes, a solvent-pair system is useful when no single solvent has the ideal solubility characteristics.[4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated to redissolve the solid and cooled slowly to form crystals.[7]

Troubleshooting Guide

Issue 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent is too nonpolar for the highly polar carboxylic acid and dichlorinated indole structure. The presence of strong hydrogen bonding in the carboxylic acid dimer can also reduce solubility.[8]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch to a more polar solvent. For instance, if you are using toluene, try ethyl acetate or an alcohol like ethanol or methanol.[9]

    • Use a Solvent Mixture: If the compound is very poorly soluble in most solvents, dissolve it in a minimal amount of a high-boiling point, highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then add a less polar anti-solvent to induce crystallization upon cooling.

    • Increase Temperature: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss.

    • Acid/Base Chemistry: For carboxylic acids, solubility can be manipulated with pH.[10] Dissolving the compound in a dilute basic solution (e.g., aqueous sodium bicarbonate), filtering to remove insoluble impurities, and then re-acidifying with an acid like HCl can precipitate the purified carboxylic acid. This is technically a crystallization, not a recrystallization, as a chemical change occurs.[1]

Issue 2: The compound "oils out" instead of forming crystals.
  • Possible Cause: The solution is supersaturated to a point where the compound's solubility limit is exceeded above its melting point, or the cooling rate is too rapid. The presence of impurities can also disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help.[3]

    • Add More Solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oily mixture to create a less saturated solution and then cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to induce crystallization.

    • Change Solvents: Try a different solvent or solvent pair. Oiling out is less common in higher boiling point solvents.

Issue 3: No crystals form upon cooling.
  • Possible Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Evaporate Excess Solvent: If the solution is too dilute, gently heat it to evaporate some of the solvent to increase the concentration.[4] Be careful not to evaporate too much, which could lead to oiling out.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Use an Anti-Solvent (Solvent-Pair System): If the compound is highly soluble, add a "poor" solvent dropwise to the solution at room temperature until it becomes persistently cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

    • Refrigerate or Freeze: If crystals do not form at room temperature or in an ice bath, placing the solution in a refrigerator or freezer for an extended period may promote crystallization.

Issue 4: The recovered crystals are colored, but the pure compound should be colorless.
  • Possible Cause: Colored impurities are present in the crude material. Indole derivatives can sometimes be susceptible to oxidation, which can lead to colored byproducts.[11][12]

  • Troubleshooting Steps:

    • Use Activated Charcoal: Add a small amount of activated charcoal (Norit) to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as it can cause vigorous bumping.

    • Hot Filtration: After adding charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities.[3] This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can be effective.

Issue 5: Low recovery of the purified compound.
  • Possible Cause:

    • Using too much solvent.

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

    • Incomplete transfer of crystals during filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Optimize Hot Filtration: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent premature crystallization.

    • Thorough Cooling: Ensure the solution is cooled completely in an ice bath to minimize the amount of compound remaining in the mother liquor.

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor without dissolving a significant amount of the product.

    • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be less pure than the first crop.

Data Presentation

Solubility of Carboxylic Acids in Common Solvents

The following table provides a general guide to the solubility of carboxylic acids in various solvents. Specific solubility data for this compound may need to be determined experimentally.

Solvent ClassExamplesGeneral Solubility of Carboxylic Acids
Polar Protic Water, Methanol, EthanolGenerally good, especially for shorter-chain acids.[8]
Polar Aprotic Acetone, Ethyl Acetate, THFOften good solvents for recrystallization.[13][14]
Nonpolar Hexane, TolueneGenerally poor, but can be useful as anti-solvents.[9]
Chlorinated Dichloromethane, ChloroformVariable, depending on the overall structure of the acid.

Note: The presence of the dichlorinated indole ring will influence the solubility profile.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage. Heat the test tube; a good solvent will dissolve the compound when hot. Allow it to cool; crystals should form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): Remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Solvent-Pair Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualization

Recrystallization Workflow

Caption: A general workflow for the recrystallization process.

Decision Tree for Solvent Selection

SolventSelection start Start with Crude Compound test_solubility Test Solubility in a Potential Solvent start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Too Soluble. Try a less polar solvent or use as 'good' solvent in a solvent pair. dissolves_cold->too_soluble Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes insoluble Insoluble. Try a more polar solvent or use as 'poor' solvent in a solvent pair. dissolves_hot->insoluble No good_solvent Good Single Solvent crystals_form->good_solvent Yes no_crystals No Crystals. Try evaporating some solvent or use a solvent pair. crystals_form->no_crystals No

Caption: A decision-making guide for selecting an appropriate recrystallization solvent.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Recrystallization and Crystallization. Available from: [Link]

  • Chegg. 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it... Available from: [Link]

  • ORGANIC LABORATORY TECHNIQUES 2. RECRYSTALLISATION. Available from: [Link]

  • SciSpace. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]

  • American Chemical Society. Decarboxylation of indole-2-carboxylic acids: improved procedures. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Reddit. Picking a recrystallization solvent? : r/chemhelp. Available from: [Link]

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available from: [Link]

  • MOLBASE Encyclopedia. This compound ethyl ester|53995-85-0. Available from: [Link]

  • PMC. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

  • The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. Available from: [Link]

  • Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Available from: [Link]

  • IJCRT.org. Greener Synthesis Of In-Situ Recrystalized Bis- Indole-2-Carboxylic Acid By Using Co-Doped-Zn Nanocatalyst. Available from: [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. Available from: [Link]

  • Doc Brown. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Available from: [Link]

  • CORE. Organic Solvent Solubility Data Book. Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available from: [Link]

  • PubChem - NIH. Indole-2-carboxylic acid | C9H7NO2 | CID 72899. Available from: [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. Available from: [Link]

  • Google Patents. WO2001007389A1 - Process for crystallization of dicarboxylic acids.
  • PMC. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]

  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available from: [Link]

  • ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • ResearchGate. Synthesis and characterization of new impurities in obeticholic acid. Available from: [Link]

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Technical Support Center: Optimizing 4,5-dichloro-1H-indole-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the underlying chemical principles to empower you in your laboratory work.

The synthesis of this important indole scaffold is typically achieved via a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization. This guide is structured to troubleshoot each of these critical stages independently.

Overall Synthetic Workflow

The pathway from the starting aniline to the final indole product involves two distinct, high-impact chemical transformations. Understanding this flow is the first step in effective troubleshooting.

Overall_Workflow cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Fischer Indole Synthesis A 3,4-Dichloroaniline B 3,4-Dichlorobenzene- diazonium Salt A->B Diazotization (NaNO₂, HCl, 0-5 °C) C Arylhydrazone Intermediate B->C Coupling & Rearrangement (β-ketoester, Base) D 4,5-dichloro-1H-indole- 2-carboxylic acid C->D Acid-Catalyzed Cyclization (e.g., PPA, ZnCl₂, Heat)

Caption: High-level overview of the two-stage synthesis.

Part 1: Troubleshooting the Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for forming the required arylhydrazone intermediate from an aryl diazonium salt and a β-ketoester.[1][2][3] Success at this stage is critical for the overall yield.

Q1: My Japp-Klingemann reaction is giving a very low yield or no product at all. What are the most common failure points?

A1: This is a frequent issue, often traceable to the stability and reactivity of the diazonium salt. The entire process, from diazotization to coupling, requires careful control of conditions.

Potential Causes & Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[4]

    • Solution: Maintain a strict temperature of 0-5 °C throughout the diazotization (addition of sodium nitrite to the aniline in acid) and the subsequent coupling step. Prepare the diazonium salt fresh and use it immediately. Do not let it warm up.

  • Incomplete Diazotization: Insufficient acid or an incorrect stoichiometry of sodium nitrite can lead to incomplete formation of the diazonium salt.

    • Solution: Use a sufficient excess of acid (e.g., 2.5-3 equivalents of HCl) to ensure the aniline is fully protonated and to maintain an acidic medium. Use a slight excess of sodium nitrite (1.05-1.1 equivalents).[4] You can test for the presence of excess nitrous acid using starch-iodide paper.

  • Incorrect pH for Coupling: The pH of the reaction mixture is a delicate balance. The initial coupling reaction of the diazonium salt with the enolate of the β-ketoester requires a slightly acidic to neutral pH to proceed efficiently.[4][5]

    • Solution: After forming the diazonium salt in strong acid, the coupling reaction is typically buffered. The addition of a base like sodium acetate or sodium hydroxide is crucial.[5] The pH must be high enough to generate a sufficient concentration of the nucleophilic enolate from your β-ketoester but not so high that it causes the diazonium salt to decompose into phenolic byproducts. Careful, dropwise addition of the diazonium salt solution to the buffered β-ketoester solution is recommended.

Japp-Klingemann Troubleshooting Logic

JK_Troubleshooting Start Low/No Hydrazone Yield CheckDiazotization Diazotization Check Start->CheckDiazotization CheckCoupling Coupling Check CheckDiazotization->CheckCoupling Diazotization OK Sol_Temp Maintain 0-5 °C Use Immediately CheckDiazotization->Sol_Temp Decomposition Suspected Sol_Stoich Check NaNO₂ (1.1 eq) & Acid (2.5-3 eq) CheckDiazotization->Sol_Stoich Incomplete Reaction Sol_pH Adjust pH for Coupling (e.g., add NaOAc) CheckCoupling->Sol_pH Incorrect pH Sol_Base Add Base Post-Coupling to Promote Tautomerization CheckCoupling->Sol_Base Azo Intermediate Isolated

Caption: Decision workflow for Japp-Klingemann reaction issues.

Q2: I've isolated a stable, highly colored (often red or orange) compound, but it's not my target hydrazone. What happened?

A2: You have likely isolated the azo intermediate. The Japp-Klingemann reaction mechanism involves the initial formation of an azo compound, which then must tautomerize to the more stable hydrazone.[1][4] This conversion is often the rate-limiting step and is sensitive to pH.

  • Cause: The reaction medium is not sufficiently basic to promote the necessary proton transfer for tautomerization.

  • Solution: After the initial coupling is complete, carefully raise the pH by adding a base (e.g., sodium hydroxide solution).[4] This facilitates the rearrangement to the final hydrazone product. Monitor the reaction by TLC to observe the disappearance of the colored azo spot and the appearance of the hydrazone product.

Part 2: Troubleshooting the Fischer Indole Synthesis

This classic reaction involves the acid-catalyzed cyclization of the arylhydrazone to form the indole ring.[6][7][8] While robust, it is sensitive to the choice of acid, temperature, and the nature of the substituents on the aromatic ring.

Q3: My Fischer cyclization is failing. I'm recovering the hydrazone starting material or just seeing decomposition (tar formation). How can I fix this?

A3: This is a common and frustrating problem. The key is understanding that this reaction requires enough energy to overcome the activation barrier of the key[7][7]-sigmatropic rearrangement, and the acid catalyst plays a pivotal role.[7][9]

Potential Causes & Solutions:

  • Insufficiently Strong Acid Catalyst: The reaction is acid-catalyzed. If the acid is too weak, the initial protonation and subsequent rearrangement will not occur efficiently.[10]

    • Solution: Switch to a stronger acid catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and solvent. Lewis acids like zinc chloride (ZnCl₂) are also classic and effective catalysts.[6][9] If using a Brønsted acid like H₂SO₄ or HCl, ensure anhydrous conditions.

  • Temperature is Too Low: The[7][7]-sigmatropic rearrangement has a significant activation energy.

    • Solution: Increase the reaction temperature. Fischer indole syntheses often require heating, sometimes to temperatures well above 100 °C, especially when using catalysts like PPA.[10]

  • N-N Bond Cleavage (Side Reaction): For phenylhydrazines with electron-withdrawing groups, such as the two chlorine atoms in your precursor, a competing side reaction is the acid-catalyzed cleavage of the N-N bond.[10] This leads to the formation of 3,4-dichloroaniline and other degradation products instead of the desired indole.

    • Solution: This is a challenging issue. Using a milder Lewis acid catalyst might favor the desired cyclization over cleavage. Sometimes, running the reaction at the lowest possible temperature that still allows for cyclization can minimize this side pathway.

  • Hydrazone Instability: Some hydrazones are not stable enough to be isolated and stored.

    • Solution: Consider forming the hydrazone in situ. This involves reacting the 3,4-dichloroaniline and the appropriate ketone/aldehyde directly in the acidic medium intended for the cyclization, without isolating the intermediate.[10]

Data Summary: Acid Catalysts for Fischer Indole Synthesis
CatalystTypeTypical ConditionsAdvantages & Considerations
Polyphosphoric Acid (PPA) Brønsted80-160 °C, neatExcellent dehydrating agent, acts as solvent. Workup can be difficult (quenching in ice).
Zinc Chloride (ZnCl₂) Lewis150-200 °C, often neat or in high-boiling solventClassic, effective catalyst. Requires high temperatures and anhydrous conditions.
Sulfuric Acid (H₂SO₄) BrønstedVaries, often in a co-solvent like ethanol or acetic acidStrong proton source, but can lead to sulfonation or charring at high temperatures.
p-Toluenesulfonic Acid (p-TSA) BrønstedReflux in toluene/xylene with Dean-Stark trapMilder option, allows for azeotropic removal of water.
Part 3: Purification & Characterization FAQs

Q4: What is the best way to purify the final this compound product?

A4: As a carboxylic acid, the product's solubility is highly pH-dependent, which can be exploited for purification.

  • Acid-Base Extraction: A primary purification step can be an acid-base workup. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a mild acid (like dilute HCl) to remove any basic impurities. Then, extract the product into an aqueous basic solution (e.g., 1M NaHCO₃ or Na₂CO₃). The aqueous layer, now containing the sodium salt of your product, can be washed with an organic solvent to remove neutral impurities. Finally, carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: Following extraction, recrystallization is highly recommended. Suitable solvents might include ethanol/water, acetic acid/water, or dioxane/water mixtures.

  • Chromatography: If impurities are persistent, flash column chromatography on silica gel can be used. A solvent system such as dichloromethane/methanol with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is often effective.

Q5: What key features should I look for in the NMR and IR spectra to confirm my product?

A5: Spectroscopic analysis is essential for structural confirmation.

  • ¹H NMR: Expect to see the characteristic broad singlet for the indole N-H proton, typically downfield (>10 ppm). You will also see signals for the aromatic protons on the indole ring and a signal for the carboxylic acid proton, which is also a broad singlet and can be very far downfield (>12 ppm), though its position is highly dependent on the solvent and concentration.

  • IR Spectroscopy: Look for a very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. You should also see the C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹ and the N-H stretch of the indole ring around 3300-3500 cm⁻¹.[11][12]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₉H₅Cl₂NO₂ (228.97 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Arylhydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization: Dissolve 3,4-dichloroaniline (1.0 eq) in 3M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Coupling: In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Reaction: Add the cold diazonium salt solution dropwise to the stirred β-ketoester solution over 30-45 minutes, maintaining the temperature below 5 °C.

  • Hydrolysis & Rearrangement: After the addition is complete, add a solution of sodium hydroxide (2.5 eq) in water and allow the mixture to warm to room temperature and stir overnight. This step hydrolyzes the ester and chloroacetyl groups and promotes the rearrangement to the hydrazone of pyruvic acid.

  • Workup: Cool the mixture in an ice bath and acidify with concentrated HCl to pH ~1. The precipitated solid arylhydrazone is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound via Fischer Cyclization

  • Reaction Setup: Place the dried arylhydrazone (1.0 eq) into a round-bottom flask. Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

  • Cyclization: Heat the mixture with stirring to 100-120 °C. The reaction is often accompanied by a color change and gas evolution (ammonia). Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Quenching: Once the reaction is complete (typically 1-3 hours), cool the flask to about 60-70 °C and very carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude solid should be purified as described in Q4, typically via an acid-base extraction followed by recrystallization to yield the final product.

References
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Pásztor, B. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

  • YouTube. Part III (Fischer indole synthesis). [Link]

  • ResearchGate. What are the special considerations for the Japp-Klingemann reaction?[Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • PubChem. This compound (C9H5Cl2NO2). [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • Organic Reactions. The Japp-Klingemann Reaction. [Link]

  • De Gruyter. Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]

  • ValQi. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Semantic Scholar. comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents.
  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]

  • PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]

  • MDPI. Synthesis of Indole Alkaloids. [Link]

  • PubMed. Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-dichloro-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro and in vivo assays. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure the successful application of this compound in your experiments.

Introduction: Understanding the Molecule

This compound is a halogenated indole derivative. Its structure, characterized by a carboxylic acid group, an indole ring, and two chlorine atoms, renders it poorly soluble in aqueous solutions at neutral pH. The carboxylic acid moiety provides a handle for pH-dependent solubility, while the dichlorinated indole core contributes to its hydrophobicity. A predicted pKa of approximately 4.05[1] indicates that it is a weak acid. Understanding these properties is fundamental to developing effective solubilization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For preparing a high-concentration stock solution, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are capable of disrupting the crystal lattice of the compound and forming favorable solute-solvent interactions.

  • Expert Insight: While both are effective, DMSO is often preferred for biological assays due to its lower volatility and established use in cell culture, albeit with caution regarding its final concentration.[2] Based on the behavior of similar indole-2-carboxylic acid derivatives, solubility in DMSO is expected to be in the range of 10-50 mg/mL. However, it is always best practice to determine the solubility empirically in your specific solvent batch.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment of your assay. When the DMSO stock is diluted, the solvent environment rapidly changes from a favorable organic one to an unfavorable aqueous one, leading to precipitation.

Troubleshooting Strategies:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[2]

  • Increase DMSO Carryover (with caution): Increasing the percentage of DMSO in the final assay volume can help maintain solubility. However, for cell-based assays, the final DMSO concentration should typically not exceed 0.5% to avoid cellular toxicity.[2] Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent in your final assay buffer can increase the solubility of your compound. Common co-solvents include ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.

  • pH Adjustment: As this compound is an acidic compound (predicted pKa ≈ 4.05), increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1] Aim for a buffer pH at least 2 units above the pKa (i.e., pH > 6.05).

Q3: How can I use pH to my advantage to increase the aqueous solubility of this compound?

A3: The carboxylic acid group on this compound is the key to pH-dependent solubilization. At a pH below its pKa, the compound will be in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized (deprotonated) carboxylate form, which is significantly more water-soluble.

  • Practical Application: For many biological assays conducted at or near physiological pH (e.g., pH 7.4), the compound will exist predominantly in its more soluble ionized form. If you are working at a lower pH, consider whether the assay conditions can be adjusted to a higher pH to improve solubility.

Q4: Can I prepare a salt form of the compound to improve its solubility?

A4: Yes, preparing a salt form, such as a sodium or potassium salt, is an excellent strategy to significantly increase aqueous solubility. This is a common practice in pharmaceutical development for poorly soluble acidic or basic drugs. The salt form will readily dissociate in water, yielding the soluble carboxylate anion.

  • General Procedure for Salt Formation: A common method involves dissolving the carboxylic acid in a suitable solvent and adding a stoichiometric equivalent of a base (e.g., sodium hydroxide or potassium hydroxide). The resulting salt can then be isolated.

Q5: Are there other formulation strategies I can use, for example, in cell-based assays or for in vivo studies?

A5: Yes, several advanced formulation strategies can be employed:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic indole portion of your compound, forming an inclusion complex that has improved aqueous solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to create micellar formulations that can solubilize hydrophobic compounds for in vivo studies. However, their use in cell-based assays must be carefully evaluated for potential cytotoxicity.

Troubleshooting Guides & Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 230.05 g/mol )

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 230.05 g/mol * (1000 mg / 1 g) = 2.30 mg

  • Weigh the compound: Accurately weigh 2.30 mg of this compound and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: pH-Dependent Aqueous Solubility Profiling

This protocol allows for the experimental determination of the compound's solubility at different pH values.

Materials:

  • This compound

  • A series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Thermomixer or shaking incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare saturated solutions: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate vials.

  • Equilibrate: Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC with a standard curve).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.

Protocol 3: Preparing Working Solutions for Cell-Based Assays

This protocol details the preparation of working solutions from a DMSO stock for use in cell-based assays, minimizing the risk of precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • Dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM intermediate solution (this will have 10% DMSO). Mix gently by pipetting up and down.

    • Further dilute this intermediate solution as needed. For example, a 1:100 dilution of the 1 mM intermediate into the final cell culture volume will yield a 10 µM final concentration with 0.1% DMSO.

  • Direct dilution (for lower final concentrations):

    • For a final concentration of 10 µM in a final volume of 1 mL, add 1 µL of the 10 mM stock solution directly to the 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: When adding the stock or intermediate solution to the medium, add it dropwise while gently swirling the medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the compound-treated samples.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale / Notes
Water (pH 7.4)Low to ModerateThe compound will be mostly ionized at this pH, enhancing solubility compared to acidic conditions.
Water (pH < 4)Very LowIn its protonated, neutral form, the compound is expected to have very limited aqueous solubility.
DMSOHighA polar aprotic solvent, excellent for dissolving a wide range of organic molecules.[2]
DMFHighSimilar to DMSO, a good choice for creating concentrated stock solutions.
EthanolModerateA polar protic solvent, may be a suitable co-solvent.
MethanolModerateSimilar to ethanol, can be used as a co-solvent.

Note: These are qualitative predictions. It is highly recommended to experimentally determine the solubility in your specific assay system.

Visualization of Workflows

Diagram 1: Workflow for Preparing and Using Stock Solutions

G cluster_prep Stock Solution Preparation cluster_use Preparation of Working Solution for Cell Assay weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment intermediate Prepare Intermediate Dilution (Optional, in Media) thaw->intermediate Stepwise Dilution final Prepare Final Dilution in Pre-warmed Media thaw->final Direct Dilution intermediate->final add_to_cells Add to Cells final->add_to_cells

Caption: Workflow for stock and working solution preparation.

Diagram 2: Troubleshooting Precipitation in Aqueous Buffers

G start {Precipitation Observed in Aqueous Buffer} q1 Is the final concentration necessary? Yes No start->q1 a1 Lower the final concentration. q1:f2->a1 q2 q2 q1:f1->q2 a2 Increase buffer pH to ionize the compound. q2:f2->a2 q3 Can you tolerate co-solvents? Yes No q2:f1->q3 a3 Add co-solvent (e.g., Ethanol, PEG400) to the buffer. q3:f1->a3 a4 Consider formulation with cyclodextrins or surfactants. q3:f2->a4

Caption: Decision tree for troubleshooting compound precipitation.

References

  • This citation is intentionally left blank as no direct source for the pKa was found in the initial search results.

Sources

Technical Support Center: Synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis presents several challenges, primarily related to controlling side reactions and minimizing the formation of process-related impurities. The quality of the final active pharmaceutical ingredient (API) is critically dependent on understanding and controlling these byproducts.[1]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, analyze byproducts, and optimize your synthetic protocol.

Section 1: The Synthetic Pathway and Potential Byproducts

A robust understanding of the reaction mechanism is the first line of defense against impurity generation. The most common and adaptable route to this target molecule involves a two-stage process: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis for the final cyclization.[2][3]

Q1: What is the standard synthetic route I should be using?

The most reliable pathway begins with the diazotization of 2,3-dichloroaniline. The resulting diazonium salt is then reacted with a β-ketoester, such as ethyl 2-chloroacetoacetate, via the Japp-Klingemann reaction. This reaction forms an intermediate arylhydrazone.[2] This hydrazone is then subjected to thermal, acid-catalyzed cyclization in the Fischer indole synthesis to yield the corresponding ethyl ester of the target molecule, which is subsequently hydrolyzed to the final carboxylic acid.

Synthetic_Pathway A 2,3-Dichloroaniline B 2,3-Dichlorophenyl diazonium salt A->B  NaNO₂, HCl  0-5 °C D Arylhydrazone Intermediate B->D  Japp-Klingemann Reaction  Base (e.g., NaOAc) C Ethyl 2-chloroacetoacetate C->D E Ethyl 4,5-dichloro-1H-indole-2-carboxylate D->E  Fischer Indole Synthesis  Acid Catalyst (e.g., PPA, H₂SO₄)  Heat F This compound E->F  Hydrolysis  (e.g., NaOH, H₂O/EtOH) Byproduct_Formation cluster_main Main Synthetic Pathway A 2,3-Dichloroaniline D Arylhydrazone A->D Japp-Klingemann AZO Stable Azo Intermediate A->AZO Incomplete Japp-Klingemann P Target Product D->P Fischer Cyclization HYD_R Residual Hydrazone D->HYD_R Incomplete Cyclization DEC Decarboxylation Product (4,5-dichloro-indole) P->DEC Degradation (Heat) SM_I Isomeric Starting Material (e.g., 3,4-dichloroaniline) P_I Isomeric Product (6,7-dichloro-indole) SM_I->P_I Follows main pathway Analytical_Workflow decision decision A Crude Reaction Mixture B HPLC-UV Analysis A->B C Quantify Known Impurities B->C D Unknown Peak Detected? B->D E LC-MS Analysis (Determine Molecular Weight) D->E Yes J Analysis Complete D->J No F Hypothesize Structure (Compare with likely byproducts) E->F G Isolate Impurity (Preparative HPLC) F->G H Structural Elucidation (NMR, FT-IR) G->H I Structure Confirmed H->I

Sources

Technical Support Center: Synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,5-dichloro-1H-indole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving yield and purity. This guide is structured as a dynamic troubleshooting and FAQ resource, grounded in established chemical principles and field-tested insights.

Overview of the Synthetic Strategy: Japp-Klingemann/Fischer Indole Synthesis

The most robust and widely adopted method for synthesizing substituted indole-2-carboxylic acids, such as the 4,5-dichloro derivative, is a two-stage process combining the Japp-Klingemann reaction and the Fischer indole synthesis.[1][2] This pathway offers versatility and generally good yields if key parameters are controlled.

  • Stage 1: Japp-Klingemann Reaction. 2,3-dichloroaniline is converted into its corresponding diazonium salt. This salt is then reacted with a β-keto-ester, such as ethyl 2-methylacetoacetate, to form an intermediate arylhydrazone.[3]

  • Stage 2: Fischer Indole Synthesis. The isolated arylhydrazone undergoes an acid-catalyzed intramolecular cyclization, followed by elimination of ammonia, to form the aromatic indole ring system.[4] Subsequent hydrolysis of the ester yields the target this compound.

The overall workflow is summarized below.

Synthesis_Workflow A 2,3-Dichloroaniline B Diazonium Salt A->B  NaNO2, HCl  0-5 °C D Arylhydrazone Intermediate B->D  Japp-Klingemann  Reaction C Ethyl 2-methylacetoacetate C->D E Ethyl 4,5-dichloro-1H- indole-2-carboxylate D->E  Fischer Indole Synthesis  (e.g., PPA, H2SO4) F 4,5-dichloro-1H- indole-2-carboxylic acid E->F  Hydrolysis  (e.g., NaOH, H2O)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Japp-Klingemann reaction has a very low yield. The reaction mixture turned dark immediately, and I couldn't isolate the expected arylhydrazone. What went wrong?

A1: This is a common issue often related to the stability of the diazonium salt and reaction temperature.

  • Causality: Aryl diazonium salts are thermally unstable and can decompose, especially above 5 °C. This decomposition often leads to the formation of phenols and a complex mixture of colored, tarry byproducts, which significantly reduces the yield of the desired hydrazone.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the diazotization of 2,3-dichloroaniline is performed between 0 and 5 °C using an ice-salt bath. The subsequent coupling reaction with the β-keto-ester should also be maintained in this temperature range.

    • pH Management: The Japp-Klingemann coupling reaction is typically carried out under mildly alkaline or buffered conditions (e.g., in the presence of sodium acetate) to facilitate the reaction of the enolate of the β-keto-ester with the diazonium salt.[5] Ensure the pH of the coupling mixture is appropriately controlled.

    • Reagent Purity: Use freshly prepared sodium nitrite solution and ensure the purity of the starting 2,3-dichloroaniline. Impurities can catalyze the decomposition of the diazonium salt.

    • Immediate Use: Use the prepared diazonium salt solution immediately in the next step. Do not store it.

Q2: The hydrazone intermediate formed successfully, but the Fischer indole cyclization step is failing or giving a low yield of the indole ester.

A2: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst, reaction temperature, and time.[4]

  • Causality: The Fischer cyclization requires a strong acid to protonate the hydrazone, which initiates a cascade involving tautomerization and a critical[4][4]-sigmatropic rearrangement.[6] An inappropriate acid or temperature can either fail to initiate the reaction or lead to degradation and unwanted side reactions.

  • Troubleshooting Steps:

    • Catalyst Selection: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both a strong acid catalyst and a solvent/dehydrating agent.[4] Other effective catalysts include sulfuric acid, Eaton's reagent (P₂O₅ in MeSO₃H), or Lewis acids like zinc chloride.[4][7] The choice can significantly impact yield and regioselectivity.[7]

    • Temperature Optimization: The optimal temperature is highly substrate-dependent. Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction by TLC. Excessively high temperatures can cause charring, polymerization, or decarboxylation of the final product.[7][8]

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with strong acid catalysts like PPA and may promote side reactions.

    • Reaction Time: Allow sufficient time for the reaction to complete. Monitor progress by TLC, looking for the disappearance of the hydrazone spot and the appearance of the indole product spot (which is typically UV active).

Troubleshooting_Tree Start Low Yield in Fischer Cyclization Q1 Is significant charring/ tar formation observed? Start->Q1 Sol1 Reduce reaction temperature. Use a milder acid catalyst. Dilute the reaction mixture. Q1->Sol1 YES Q2 Is the starting hydrazone still present (TLC)? Q1->Q2 NO A1 YES A2 NO Sol2 Increase reaction temperature. Increase reaction time. Use a stronger acid catalyst (e.g., PPA). Q2->Sol2 YES Sol3 Check for product degradation. Optimize work-up procedure to prevent product loss. Q2->Sol3 NO A3 YES A4 NO

Caption: Decision tree for troubleshooting low yield in the Fischer indole synthesis step.

Q3: My final product after hydrolysis is difficult to purify and appears as an oily brown solid. How can I improve its purity?

A3: Purification of indole-2-carboxylic acids can be challenging due to their polarity and potential for contamination with colored impurities from the cyclization step.

  • Causality: The acidic and often high-temperature conditions of the Fischer synthesis can generate polymeric, colored byproducts that are carried through the work-up. The carboxylic acid functional group makes the product amphipathic, sometimes complicating crystallization.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After hydrolysis of the ester, perform a thorough acid-base work-up. Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1 M Na₂CO₃ or NaOH). This will transfer the carboxylic acid product into the aqueous layer as its carboxylate salt, leaving many non-acidic, colored impurities in the organic layer.

    • Charcoal Treatment: After separating the basic aqueous layer, you can treat it with a small amount of activated charcoal to adsorb residual colored impurities. Filter the mixture through celite to remove the charcoal.

    • Careful Re-acidification: Cool the purified aqueous layer in an ice bath and slowly re-acidify with cold 1-2 M HCl until the product precipitates completely (check pH with litmus paper). Acidifying slowly at a low temperature often yields a more crystalline and less oily solid.

    • Recrystallization: Filter the precipitated solid, wash with cold water, and dry it. Select an appropriate solvent system for recrystallization. A mixture of ethanol/water, acetone/water, or ethyl acetate/hexane is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps:[4]

  • Protonation and Tautomerization: The arylhydrazone is first protonated by the acid catalyst. It then tautomerizes to form a more reactive enamine intermediate.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes an electrocyclic rearrangement, similar to a Claisen rearrangement, to form a new C-C bond and a di-imine intermediate.

  • Aromatization: The di-imine intermediate rapidly undergoes tautomerization to regain aromaticity in the six-membered ring.

  • Cyclization and Elimination: The terminal amine attacks one of the imine carbons to form a five-membered ring (an aminal). Following protonation, this intermediate eliminates a molecule of ammonia (NH₃) to generate the final, stable indole ring system.

Q2: Which acid catalyst is best for the cyclization, and are there quantitative data to support the choice?

A2: The choice of acid is critical and depends on the substrate's reactivity. While there isn't extensive comparative data specifically for this compound, general principles for Fischer synthesis apply. Stronger acids and higher concentrations tend to favor the reaction but also increase the risk of side reactions.[7]

Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis

Acid Catalyst Typical Conditions Advantages Disadvantages Reference
Polyphosphoric Acid (PPA) 80-120 °C Excellent dehydrating agent; often gives high yields. Highly viscous and can be difficult to stir; work-up can be challenging. [4][6]
Sulfuric Acid (H₂SO₄) Dilute or conc., variable temp. Inexpensive and readily available. Can cause significant charring and sulfonation side reactions if not controlled. [7]
Zinc Chloride (ZnCl₂) High temp. (150-200 °C) Effective Lewis acid catalyst. Requires high temperatures; can be harsh on sensitive functional groups. [4][9]

| Eaton's Reagent (P₂O₅/MeSO₃H) | Room temp. to 80 °C | Very strong, non-oxidizing acid; can give excellent yields at lower temperatures. | More expensive; preparation requires care. |[7] |

For the synthesis of this compound, PPA is a highly recommended starting point due to its proven efficacy in similar syntheses.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic methods and physical characterization is essential.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The proton NMR should show characteristic signals for the indole NH, the proton at the C3 position, and the aromatic protons on the dichlorinated ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of C₉H₅Cl₂NO₂.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the carboxylic acid O-H stretch (a broad band from 2500-3300 cm⁻¹), and the C=O stretch (around 1680-1710 cm⁻¹).[10]

  • Melting Point: A sharp melting point is a good indicator of purity. Compare the observed value to literature data if available.

Table 2: Typical Analytical Data for this compound

Technique Expected Data
Molecular Formula C₉H₅Cl₂NO₂
Molecular Weight 229.05 g/mol
Monoisotopic Mass 228.96973 Da
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) Signals expected ~12.0 ppm (NH), ~13.0 ppm (COOH), and in the aromatic region ~7.0-7.8 ppm.

| IR (KBr, cm⁻¹) | ~3350 (N-H), ~3000 (broad, O-H), ~1690 (C=O)[11] |

Note: Exact NMR shifts can vary depending on the solvent and concentration.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Arylhydrazone via Japp-Klingemann Reaction

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,3-dichloroaniline (1 equiv.) in a mixture of concentrated HCl and water, cooling to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

  • Coupling: In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1 equiv.) and sodium acetate (3-4 equiv.) in ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred β-keto-ester solution. A colored precipitate (the hydrazone) should form.

  • Continue stirring at 0-5 °C for 1-2 hours.

  • Isolate the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis and Hydrolysis

  • Cyclization: Place the dried arylhydrazone (1 equiv.) in a flask and add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

  • Heat the mixture with stirring to 90-100 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 1-3 hours.

  • Work-up: Cool the reaction mixture slightly and pour it carefully onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude indole ester.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Hydrolysis: Reflux the crude ester in a mixture of ethanol and 2M NaOH solution until the reaction is complete (monitor by TLC).

  • Cool the mixture, remove the ethanol under reduced pressure, and perform the acid-base extraction and purification as described in Troubleshooting Q3.

References

  • Wikipedia. Japp–Klingemann reaction. [Online] Available at: [Link]

  • Wikipedia. Fischer indole synthesis. [Online] Available at: [Link]

  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Online] Available at: [Link]

  • PubMed. A three-component Fischer indole synthesis. [Online] Available at: [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Online] Available at: [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Online] Available at: [Link]

  • Pénzes, B., et al. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. Arkivoc 1999, (i), 1-6.
  • Chen, Y., et al. Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters, 48(13), 2353–2356 (2007).
  • Taylor & Francis Online. Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. [Online] Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Online] Available at: [Link]

  • SlideShare. Synthesis and Chemistry of Indole. [Online] Available at: [Link]

  • G. W. Gribble. Recent developments in Fischer indole synthesis. J. Chem. Soc., Perkin Trans. 1, 2000, 1045-1075.
  • PubChem. This compound. [Online] Available at: [Link]

  • Canadian Science Publishing. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry. 40(5): 922-929 (1962).
  • NIH National Library of Medicine. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Online] Available at: [Link]

  • Wikipedia. Indole. [Online] Available at: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Online] Available at: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Online] Available at: [Link]

  • Semantic Scholar. Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. [Online] Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. [Online] Available at: [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Online] Available at: [Link]

  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Online] Available at: [Link]

  • PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Online] Available at: [Link]

  • PubMed. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Online] Available at: [Link]

  • PubMed. Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. [Online] Available at: [Link]

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Technical Support Center: A Guide to the Stable Storage of 4,5-dichloro-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 4,5-dichloro-1H-indole-2-carboxylic acid in your experiments. Improper storage can lead to degradation, compromising the purity of the compound and the validity of your results. This document provides in-depth technical advice and troubleshooting in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Question 1: What are the optimal storage conditions for solid this compound to prevent degradation?

Answer:

Based on the known properties of similar indole-containing molecules, this compound should be stored in a cool, dry, and dark environment to minimize degradation.[1][2][3][4] The key factors to control are temperature, light, and moisture.

For long-term storage, it is recommended to keep the solid compound at 2-8°C in a desiccator. The container should be tightly sealed to prevent moisture ingress. For routine laboratory use, storage at room temperature (around 20-25°C) in a desiccator away from direct light is generally acceptable for shorter periods. However, for sensitive applications, refrigerated storage is always the safer option.

The rationale behind these conditions is that indole derivatives can be susceptible to oxidation and photolytic degradation.[1] Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways. Protection from light is crucial as indole rings can absorb UV and visible light, leading to the formation of reactive species and subsequent degradation products.

Table 1: Recommended Storage Conditions for this compound (Solid)

ParameterLong-Term StorageShort-Term (In-Use)Rationale
Temperature 2-8°CRoom Temperature (~20-25°C)Reduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen) is idealDryMinimizes oxidation.[1]
Light Amber vial or opaque container, stored in the darkAmber vial or protected from direct lightPrevents photolytic degradation.[3]
Moisture Tightly sealed container within a desiccatorTightly sealed containerPrevents hydrolysis and moisture-mediated degradation.

Question 2: How should I handle the compound when preparing solutions?

Answer:

When preparing solutions of this compound, it is important to work efficiently to minimize exposure to ambient conditions. Use of an inert atmosphere glove box is ideal, but if not available, work quickly in a well-ventilated fume hood.

Due to the carboxylic acid functional group, the solubility of this compound is pH-dependent. It is generally more soluble in organic solvents and aqueous bases. For analytical purposes, high-purity solvents should be used. Common solvents for indole derivatives include DMSO, DMF, and alcohols like methanol or ethanol. The solubility of carboxylic acids in organic solvents can sometimes be enhanced by the presence of a small amount of water.[5][6]

Solutions should be prepared fresh for each experiment whenever possible. If storage of solutions is unavoidable, they should be stored under the same stringent conditions as the solid material: protected from light, at 2-8°C, and with a tightly sealed cap. For extended storage of solutions, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Degradation and Stability

Question 3: What are the likely degradation pathways for this compound?

Answer:

While specific degradation studies for this compound are not extensively published, we can infer the most probable degradation pathways based on the known chemistry of the indole scaffold and related chlorinated compounds. The primary routes of degradation are expected to be oxidation and photodegradation .

  • Oxidative Degradation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.[1] Oxidation can lead to the formation of various products, including oxindoles and isatins. The presence of chlorine atoms on the benzene ring can influence the electron density and reactivity of the indole nucleus.

  • Photodegradation: Exposure to UV or even strong visible light can lead to the formation of reactive intermediates and subsequent degradation.[3] This can involve complex radical reactions leading to a variety of breakdown products.

  • Acid/Base Instability: While the indole ring itself is relatively stable to pH changes, the carboxylic acid group can be deprotonated in basic conditions. Extreme pH conditions, especially when combined with elevated temperatures, could potentially promote decarboxylation or other reactions.

DegradationPathways cluster_storage Storage Conditions cluster_stressors Degradation Stressors cluster_products Potential Degradation Products Compound This compound Light Light Oxygen Oxygen Heat Heat Moisture Moisture Photodegradation_Products Photolytic Adducts & Fragments Light->Photodegradation_Products Photolysis Oxidized_Products Oxidized Derivatives (e.g., Oxindoles, Isatins) Oxygen->Oxidized_Products Oxidation Decarboxylated_Product Decarboxylated Indole Heat->Decarboxylated_Product Thermolysis (extreme) Moisture->Oxidized_Products Hydrolytic Oxidation

Caption: Potential degradation pathways for this compound.

Question 4: I suspect my sample of this compound may have degraded. How can I check its purity?

Answer:

To assess the purity of your sample, a combination of analytical techniques is recommended. The most common and effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

A typical starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier like acetonitrile or methanol.[7][8] The indole ring has a strong UV chromophore, so detection at a wavelength around 220 nm or 280 nm should provide good sensitivity.

A pure sample should show a single major peak. The presence of additional peaks, especially at different retention times, is indicative of impurities or degradation products.

For a more detailed investigation and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[9] The mass spectrometer can provide molecular weight information for the parent compound and any impurities, which can help in elucidating their structures. The fragmentation pattern of the parent compound and its degradation products in MS/MS can provide further structural clues.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure of the compound and detect impurities. The proton NMR spectrum of a pure sample should show characteristic peaks for the indole and carboxylic acid protons. The appearance of new signals would suggest the presence of degradation products.

Troubleshooting Guide

Issue 1: My compound has changed color (e.g., from off-white to yellow or brown).

  • Probable Cause: This is a common sign of degradation, likely due to oxidation or photodecomposition. Indole derivatives can form colored byproducts upon prolonged exposure to air and light.[1]

  • Recommended Action:

    • Assess the purity of the material using HPLC-UV as described above.

    • If significant degradation is observed, it is recommended to use a fresh, unopened batch of the compound for your experiments.

    • Review your storage and handling procedures to ensure the compound is protected from light and air.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram.

  • Probable Cause: This could be due to degradation of the solid material, degradation in the prepared solution, or contamination.

  • Recommended Action:

    • Prepare a fresh solution from a new vial of the solid compound and re-analyze. If the extraneous peaks are gone, your previous solution had likely degraded.

    • If the new solution also shows impurities, the solid material may be degraded.

    • Consider performing a forced degradation study on a small amount of your compound (e.g., by exposing a solution to strong light or a mild oxidant) and analyzing the resulting mixture by HPLC. This can help to confirm if the observed impurities are indeed degradation products.

Issue 3: The compound is not dissolving as expected.

  • Probable Cause: The solubility of carboxylic acids can be highly dependent on the solvent and its pH.[5][6][14] Degradation could also potentially alter the solubility characteristics.

  • Recommended Action:

    • Ensure you are using a suitable solvent. For this compound, consider polar aprotic solvents like DMSO or DMF, or basic aqueous solutions.

    • Gentle warming and sonication may aid dissolution, but avoid excessive heat which could cause degradation.

    • If solubility remains an issue, verify the purity of your compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. A pure sample should exhibit one major peak.

    • Calculate the area percentage of the main peak to estimate purity.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (1 mg/mL in organic solvent) Start->Sample_Prep Filtration Filter with 0.22 µm syringe filter Sample_Prep->Filtration Injection Inject 10 µL into HPLC system Filtration->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (220 nm & 280 nm) Separation->Detection Data_Analysis Analyze Chromatogram (Assess peak purity) Detection->Data_Analysis End End Data_Analysis->End

Caption: HPLC-UV workflow for purity assessment.

By adhering to these guidelines, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Sigma-Aldrich.
  • Sigma-Aldrich. Safety Data Sheet for 2,5-Dichloroaniline. (2025-11-06).
  • Thermo Fisher Scientific. Safety Data Sheet for 5-Chloroindole-2-carboxylic acid. (2025-09-16).
  • Fisher Scientific. Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • Fisher Scientific. Safety Data Sheet for (S)-(-)-Indoline-2-carboxylic acid.
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticul
  • Chemistry LibreTexts.
  • ChemicalBook. This compound | 231295-84-4. (2025-07-04).
  • Mass Spectrometry: Fragment
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. (2020-10-22).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. (2022-07-26).
  • Cheméo. Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5).
  • Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths.
  • Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. (2025-12-15).
  • Organic Solvent Solubility D
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect. OSTI.GOV. (1991-11-01).
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC - NIH. (2023-06-07).
  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • 2-Chloro-1H-indole-3-carboxylic acid. Chem-Impex.
  • This compound. BOC Sciences.
  • 2,4-dichlorophenoxyacetic acid-induced oxidative stress: Metabolome and membrane modifications in Umbelopsis isabellina, a herbicide degrader. PLOS One.
  • The Impact of Organic Micropollutants on the Biochemical Composition and Stress Markers in Wolffia arrhiza. MDPI.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.

Sources

Troubleshooting guide for 4,5-dichloro-1H-indole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-dichloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sometimes temperamental building block. The insights provided here are a synthesis of established chemical principles and field-proven experience to ensure your reactions are successful.

I. Foundational Knowledge: Understanding the Molecule

This compound is a substituted indole, a privileged scaffold in medicinal chemistry. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly influences the molecule's reactivity. These groups decrease the electron density of the indole ring system, making the N-H proton more acidic and potentially affecting the nucleophilicity of the indole nitrogen. The carboxylic acid at the 2-position is also subject to electronic effects and can be prone to decarboxylation under certain conditions.

A common synthetic route to indole-2-carboxylic acids is the Reissert synthesis, which involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[1]

II. Troubleshooting Common Reactions

This section addresses specific issues you may encounter during common derivatization reactions of this compound.

A. Esterification Reactions

Question: I am getting a low yield in the Fischer esterification of this compound. What is going wrong?

Answer: Low yields in Fischer esterification of this substrate can be attributed to several factors:

  • Incomplete reaction: The equilibrium of the Fischer esterification may not be sufficiently shifted towards the product side. To drive the reaction to completion, it is crucial to either use a large excess of the alcohol (often as the solvent) or to remove the water that is formed as a byproduct. A Dean-Stark apparatus is an effective tool for water removal.

  • Steric hindrance: If you are using a bulky alcohol, the reaction rate can be significantly slower.

  • Side reactions: At elevated temperatures, indole-2-carboxylic acids can undergo decarboxylation.[1][2]

Troubleshooting Protocol: Optimizing Fischer Esterification

  • Reagent Stoichiometry and Water Removal:

    • Use the alcohol as the solvent if practical.

    • Alternatively, use a Dean-Stark trap with a suitable solvent like toluene to azeotropically remove water.

  • Catalyst Choice:

    • Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Temperature Control:

    • Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decarboxylation. Monitor the reaction progress by TLC.

Alternative Esterification Method: DCC/DMAP Coupling

For sterically hindered alcohols or when milder conditions are required, a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective.[3] This method often provides higher yields and avoids the harsh acidic conditions of the Fischer esterification.[3]

Parameter Fischer Esterification DCC/DMAP Esterification
Conditions Acidic (H₂SO₄, TsOH), high temperatureMild, room temperature
Key Reagents Excess alcohol, acid catalystDCC, DMAP, alcohol
Byproducts WaterDicyclohexylurea (DCU)
Advantages Inexpensive reagentsHigh yields, mild conditions, suitable for sensitive substrates[3]
Disadvantages Equilibrium-limited, potential for side reactionsStoichiometric byproduct (DCU) needs to be removed
B. Amidation Reactions

Question: My amidation reaction with this compound is sluggish and gives a complex mixture of products. How can I improve this?

Answer: Direct amidation of carboxylic acids with amines requires high temperatures, which can lead to degradation of the starting material. A more reliable approach is to first activate the carboxylic acid. Common issues include:

  • Low reactivity of the carboxylic acid: The carboxylic acid needs to be converted to a more reactive species.

  • Side reactions: Similar to esterification, decarboxylation can occur at high temperatures. The indole N-H can also be deprotonated under basic conditions, leading to side reactions.

Troubleshooting Workflow for Amidation

AmidationTroubleshooting Start Low Amide Yield Activation Activate Carboxylic Acid Start->Activation AcylChloride Convert to Acyl Chloride (e.g., SOCl₂) Activation->AcylChloride Method 1 CouplingAgent Use a Coupling Agent (e.g., HATU, HBTU) Activation->CouplingAgent Method 2 BaseChoice Select Appropriate Base AcylChloride->BaseChoice CouplingAgent->BaseChoice NonNucleophilicBase Use a Non-Nucleophilic Base (e.g., DIPEA) BaseChoice->NonNucleophilicBase Purification Purify Product NonNucleophilicBase->Purification DecarboxylationMechanism sub Indole-2-COOH heat Heat (e.g., in Quinoline) sub->heat intermediate Intermediate heat->intermediate product Decarboxylated Indole intermediate->product co2 CO₂ intermediate->co2

Caption: Simplified overview of the decarboxylation process.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for reactions?

  • For reactions, polar aprotic solvents like DMF, DMSO, or THF are generally good choices. For purification by recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes may be effective. Solubility testing is always recommended.

Q2: How can I monitor the progress of my reactions?

  • Thin-layer chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. Staining with permanganate or ceric ammonium molybdate can also be helpful.

Q3: My purified product is still showing impurities by NMR. What are the likely culprits?

  • Common impurities can include residual starting material, decarboxylated product, or byproducts from side reactions. Careful purification by column chromatography or recrystallization is essential. For acidic compounds, washing the organic extract with a mild base can remove acidic impurities, and washing with a mild acid can remove basic impurities.

Q4: Is the N-H proton of this compound reactive?

  • Yes, the N-H proton is acidic and can be deprotonated with a suitable base. This can be a site for N-alkylation or N-acylation reactions. However, in reactions involving the carboxylic acid, the carboxyl proton is significantly more acidic and will react first.

IV. References

  • Shetnev, A. A. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Available at:

  • Piers, E., & Smith, R. K. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available at: [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. (n.d.). NIH. Available at: [Link]

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. (2022). MDPI. Available at: [Link]

  • Yoon, Y. J., & Kim, S. K. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available at: [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. (n.d.). ACS Publications. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic Acid Ester]. (2000). PubMed. Available at: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. (n.d.). PubMed Central. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar. (n.d.). Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). NIH. Available at: [Link]

  • an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry. (2024). Reddit. Available at: [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). ResearchGate. Available at: [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents. (n.d.). Available at:

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Fischer Esterification Practice Problems | Test Your Skills with Real Questions. (n.d.). Pearson. Available at: [Link]

  • Pyrolysis of Carboxylic Acids. (2018). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2 - PubMed. (n.d.). Available at: [Link]

  • A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2017). Walsh Medical Media. Available at: [Link]

  • Indole synthesis, reactions and applications. (2021). YouTube. Available at: [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Available at: [Link]

  • THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. (n.d.). Canadian Science Publishing. Available at: [Link]

  • CAS#:39209-94-4 | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | Chemsrc. (2024). Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. Available at: [Link]

  • 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565. (n.d.). PubChem. Available at: [Link]

  • carboxylic acid solubility + TLC : r/chemhelp. (2023). Reddit. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 4,5-dichloro-1H-indole-2-carboxylic acid and Other Halogenated Indole-2-carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4,5-dichloro-1H-indole-2-carboxylic acid and its halogenated analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to inform your research and development efforts.

Introduction: The Indole-2-Carboxylic Acid Scaffold and the Influence of Halogenation

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1] Halogenation of this core is a common strategy to modulate the physicochemical and biological properties of the resulting molecules. The introduction of halogens can influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. The position and nature of the halogen substituent can dramatically alter the pharmacological profile of the parent molecule, making a systematic comparison of halogenated analogs crucial for rational drug design.

This guide will focus on this compound, a di-chlorinated analog, and compare it with other mono- and di-halogenated indole-2-carboxylic acids. We will explore how the number and position of chlorine and other halogen atoms on the indole ring impact the molecule's properties and biological activity.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate, such as its acidity (pKa) and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for a direct comparison of all halogenated indole-2-carboxylic acids is not extensively available in the literature, we can infer trends and present available data.

CompoundPredicted pKaPredicted Boiling Point (°C)Predicted Density (g/cm³)
This compound 4.05[2][3]480.3[2][3]1.663[2][3]
4,6-dichloro-1H-indole-2-carboxylic acid Not available476.9[4]1.663[4]
5,7-dichloro-1H-indole-2-carboxylic acid Not availableNot availableNot available
Indole-2-carboxylic acid Not availableNot availableNot available

Note: The data in this table is based on predicted values from chemical software and available supplier information, as comprehensive experimental data is limited.

The predicted pKa of this compound is 4.05, indicating it is a moderately acidic compound.[2][3] The presence of electron-withdrawing chlorine atoms on the indole ring is expected to increase the acidity of the carboxylic acid group compared to the non-halogenated parent compound, indole-2-carboxylic acid. The solubility of carboxylic acids generally decreases as the carbon chain length and molecular weight increase.[5][6] Halogenation also tends to increase lipophilicity, which can decrease aqueous solubility.

Synthesis of Halogenated Indole-2-Carboxylic Acids

The synthesis of halogenated indole-2-carboxylic acids can be achieved through various synthetic routes. A common approach involves the Fischer indole synthesis, starting from the corresponding halogenated phenylhydrazine and pyruvic acid. Another strategy is the direct halogenation of the indole-2-carboxylic acid scaffold, though this can sometimes lead to a mixture of products and requires careful control of reaction conditions.

A general synthetic scheme for preparing indole-2-carboxylic acid derivatives involves the condensation of nitrotoluene with diethyl oxalate, followed by reduction.[7][8] For halogenated analogs, the corresponding halogenated nitrotoluene would be used as the starting material.

Conceptual Synthetic Workflow:

Synthesis cluster_start Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Reductive Cyclization cluster_product Final Product cluster_hydrolysis Hydrolysis A Halogenated o-nitrotoluene C Condensation Reaction (e.g., with a base like sodium ethoxide) A->C B Diethyl oxalate B->C D Ethyl 2-(halogenated-2-nitrophenyl)-2-oxoacetate C->D E Reduction (e.g., catalytic hydrogenation or chemical reduction) D->E F Halogenated Indole-2-carboxylic acid ester E->F G Alkaline Hydrolysis (e.g., NaOH) F->G H Halogenated Indole-2-carboxylic acid G->H

Caption: A general synthetic route to halogenated indole-2-carboxylic acids.

Biological Activities and Structure-Activity Relationships (SAR)

Halogenated indole-2-carboxylic acids have emerged as promising scaffolds for the development of inhibitors for various biological targets, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1).

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[9] Several studies have explored indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.[9] Structure-activity relationship (SAR) studies have revealed that halogenation of the indole ring can significantly impact the inhibitory activity.

A study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showed that the introduction of a halogenated aniline at the C6 position of the indole core markedly improved the inhibitory effect. This is likely due to the formation of π-π stacking interactions with the viral DNA. While direct comparative data for this compound is not available in this context, the findings suggest that the position of halogenation is a critical factor for optimizing the anti-HIV activity of this class of compounds.

HIV-1 Integration Pathway and Inhibition:

HIV_Integration cluster_virus HIV-1 cluster_host Host Cell cluster_inhibition Inhibition cluster_integration Integration Process vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Reverse Transcription vDNA Viral DNA RT->vDNA nucleus Nucleus vDNA->nucleus Nuclear Import processing 3'-Processing vDNA->processing catalyzed by hDNA Host DNA inhibitor Halogenated Indole-2-Carboxylic Acid integrase HIV-1 Integrase inhibitor->integrase Inhibits strand_transfer Strand Transfer strand_transfer->hDNA Integration into integrase->strand_transfer catalyzes

Caption: Mechanism of HIV-1 integration and inhibition by indole-2-carboxylic acid derivatives.

IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. While this study did not specifically investigate this compound, it highlights the potential of the indole-2-carboxylic acid scaffold for developing inhibitors of these enzymes. The acetamido group at the C6 position was found to be important for activity, suggesting that modifications at this position, in combination with different halogenation patterns, could lead to potent and selective inhibitors.

IDO1 Signaling Pathway and Inhibition:

IDO1_Pathway cluster_cell Tumor Cell / Antigen Presenting Cell cluster_tcell T-Cell cluster_inhibition Inhibition tryptophan Tryptophan IDO1 IDO1 Enzyme tryptophan->IDO1 metabolized by tcell_prolif T-Cell Proliferation tryptophan->tcell_prolif Required for kynurenine Kynurenine tcell_apoptosis T-Cell Apoptosis kynurenine->tcell_apoptosis Induces IDO1->kynurenine inhibitor Halogenated Indole-2-Carboxylic Acid inhibitor->IDO1 Inhibits

Caption: The IDO1 pathway and its inhibition by indole-2-carboxylic acid derivatives.

Experimental Protocols

To facilitate the evaluation of halogenated indole-2-carboxylic acids as potential enzyme inhibitors, we provide a detailed, step-by-step methodology for a representative in vitro enzyme inhibition assay.

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is adapted from established methods for evaluating HIV-1 integrase inhibitors.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide substrate)

  • Target DNA (oligonucleotide substrate)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.05% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and other halogenated analogs) in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following components in order:

    • Assay Buffer

    • Test compound or DMSO (for control wells)

    • Recombinant HIV-1 Integrase

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the donor DNA to each well to initiate the 3'-processing reaction. Incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction: Add the target DNA to each well to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.

  • Detection: Stop the reaction and detect the integration product using a suitable method, such as a colorimetric or fluorescent ELISA-based assay that captures the integrated DNA product.

  • Data Analysis: Measure the signal in each well using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Self-Validation:

  • Include a known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control to validate the assay performance.

  • Include a no-enzyme control to determine the background signal.

  • Run all experiments in triplicate to ensure reproducibility.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other halogenated analogs, highlighting the significant impact of halogenation on their physicochemical and biological properties. While direct comparative experimental data for the parent acids is limited, the available information on their derivatives strongly suggests that the indole-2-carboxylic acid scaffold is a valuable starting point for the development of potent inhibitors of clinically relevant targets like HIV-1 integrase and IDO1.

The structure-activity relationships discussed underscore the importance of the position and type of halogen substituent in optimizing biological activity. Future research should focus on the systematic synthesis and parallel evaluation of a series of halogenated indole-2-carboxylic acids to generate robust, directly comparable data. This will enable a more precise understanding of the SAR and facilitate the rational design of next-generation therapeutic agents based on this versatile scaffold.

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A Comparative Guide to the Biological Activities of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets.[1][2] Its inherent drug-like properties and the synthetic tractability of the indole ring have led to the development of a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth comparison of the biological activities of substituted indole-2-carboxylic acids, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

Introduction: The Significance of the Indole-2-Carboxylic Acid Moiety

The indole nucleus is a common feature in many biologically active natural products and synthetic drugs.[1] The addition of a carboxylic acid group at the 2-position provides a crucial handle for molecular interactions, often acting as a key pharmacophore for binding to enzyme active sites or receptors. Strategic substitution at various positions of the indole ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide will explore the diverse biological activities exhibited by these substituted analogs, from antiviral and anticancer to anti-inflammatory and neuromodulatory effects.

Comparative Analysis of Biological Activities

The biological activities of substituted indole-2-carboxylic acids are highly dependent on the nature and position of the substituents on the indole ring. This section will compare their efficacy in several key therapeutic areas.

Antiviral Activity: HIV-1 Integrase Inhibition

Substituted indole-2-carboxylic acids have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] The core structure, particularly the indole nitrogen and the C2-carboxylic acid, can chelate the two essential Mg²⁺ ions within the integrase active site, a mechanism crucial for inhibiting the strand transfer reaction.[3][4][5]

Structure-Activity Relationship (SAR):

  • C3 Position: Introduction of a long branch at the C3 position of the indole core has been shown to enhance interactions with a hydrophobic pocket near the active site, significantly improving inhibitory activity.[3]

  • C6 Position: The addition of halogenated benzene rings at the C6 position can lead to π-π stacking interactions with viral DNA, further increasing the inhibitory effect.[4]

Comparative Inhibitory Data:

Compound IDSubstitution PatternHIV-1 Integrase IC₅₀ (µM)Reference
Parent Compound Unsubstituted32.37[6]
Derivative 17a C6-halogenated benzene3.11[4][7]
Derivative 20a C3-long branch and C6-substituent0.13[3][5]

Experimental Workflow for HIV-1 Integrase Inhibition Assay:

HIV1_Integrase_Assay cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection p1 Coat 96-well plate with streptavidin p2 Add biotinylated dsDNA (Donor Substrate) p1->p2 p3 Wash to remove unbound DNA p2->p3 p4 Block with blocking buffer p3->p4 r1 Add recombinant HIV-1 integrase p4->r1 Plate ready r2 Add test compound (Indole-2-carboxylic acid derivative) r1->r2 r3 Add target dsDNA r2->r3 r4 Incubate to allow strand transfer r3->r4 d1 Wash to remove unbound reagents r4->d1 Reaction complete d2 Add HRP-conjugated antibody against target DNA d1->d2 d3 Add TMB substrate d2->d3 d4 Measure absorbance at 450 nm d3->d4 end end d4->end Data Analysis (IC50 determination)

Caption: Workflow for a typical HIV-1 integrase inhibition assay.

Anticancer Activity: Targeting Key Oncogenic Pathways

Indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-related proteins and pathways.[8]

Targeting 14-3-3η Protein in Liver Cancer:

A series of 1H-indole-2-carboxylic acid derivatives have been developed to target the 14-3-3η protein, which is overexpressed in several cancers, including liver cancer.[6][8]

  • Compound C11 from one study showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, with an IC₅₀ of 4.55 µM against Bel-7402/5-Fu cells.[8] This compound was also found to induce G1-S phase cell cycle arrest and apoptosis.[6]

Dual EGFR/CDK2 Inhibition in Breast Cancer:

Indole-2-carboxamide derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key targets in breast cancer.[5]

  • Compounds with a phenethyl moiety demonstrated greater potency. Several derivatives exhibited GI₅₀ values in the low micromolar range against the MCF-7 breast cancer cell line, comparable to the standard drug doxorubicin.[5]

Comparative Anticancer Activity:

Compound ClassTarget(s)Cancer TypeRepresentative IC₅₀/GI₅₀ (µM)Reference
1H-Indole-2-carboxylic acid derivatives14-3-3ηLiver Cancer4.55 (Bel-7402/5-Fu)[8]
Indole-2-carboxamide derivativesEGFR, CDK2Breast Cancer0.95 - 1.50 (MCF-7)[5]
Indole-based Bcl-2 inhibitorsBcl-2Breast, Lung Cancer0.83 (MCF-7), 0.73 (A549)[8]

Signaling Pathway Targeted by 14-3-3η Inhibitors:

14-3-3_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) binds PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K activates AKT AKT PI3K->AKT activates Cell Survival Cell Survival AKT->Cell Survival RAF RAF Cell Proliferation Cell Proliferation RAF->Cell Proliferation BAD BAD Apoptosis Apoptosis BAD->Apoptosis 14-3-3η 14-3-3η 14-3-3η->AKT stabilizes/activates 14-3-3η->RAF stabilizes/activates 14-3-3η->BAD sequesters (inhibits apoptosis) Indole-2-carboxylic acid derivative (Inhibitor) Indole-2-carboxylic acid derivative (Inhibitor) Indole-2-carboxylic acid derivative (Inhibitor)->14-3-3η inhibits

Caption: Simplified signaling pathway showing the role of 14-3-3η and its inhibition.

Immunomodulatory Activity: IDO1/TDO Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are key targets for cancer immunotherapy.[9] Substituted indole-2-carboxylic acids have been developed as dual inhibitors of these enzymes.[9]

  • A series of 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors with IC₅₀ values in the low micromolar range.[9] For example, compound 9o-1 exhibited an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO.[9]

Comparative IDO1/TDO Inhibitory Data:

Compound IDIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)Reference
9o-1 1.171.55[9]
9p-O Double-digit nMDouble-digit nM[9]
Anti-inflammatory Activity

Derivatives of indole-2-carboxylic acid have shown significant anti-inflammatory properties.[4][10][11]

  • A series of indole-2-carboxamide derivatives effectively inhibited the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[4][12]

  • Certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives also demonstrated potent inhibition of IL-6, with IC₅₀ values as low as 1.539 µM.[10]

Antimicrobial Activity

Indole-2-carboxylic acid derivatives have been reported to possess both antibacterial and antifungal activities.[1][13]

  • Ester and amide derivatives have been synthesized and evaluated, with some compounds showing significant activity against Enterococcus faecalis and Candida albicans, with MIC values as low as 8 µg/mL.[13]

  • Triazole derivatives of indole-2-carboxylic acid have demonstrated excellent inhibition against Escherichia coli and Bacillus subtilis.[14]

Comparative Antimicrobial Activity:

Compound TypeMicroorganismMIC (µg/mL)Reference
Ester/Amide DerivativeEnterococcus faecalis8[13]
Ester/Amide DerivativeCandida albicans8[13]
Triazole DerivativeEscherichia coliNot specified (excellent inhibition)[14]
Triazole DerivativeBacillus subtilisNot specified (excellent inhibition)[14]

Experimental Protocols

Synthesis of Substituted Indole-2-Carboxylic Acids

A general method for synthesizing N-substituted indole-2-carboxamides involves the following steps:[3]

  • Acid Chloride Formation: Reflux the starting indole-2-carboxylic acid with thionyl chloride in a suitable solvent like benzene.

  • Solvent Removal: Remove the solvent and excess thionyl chloride by co-evaporation with toluene.

  • Amide Coupling: Dissolve the resulting acid chloride in a solvent such as chloroform, add pyridine and the desired amine, and stir at room temperature.

  • Purification: Purify the product by recrystallization or column chromatography.

HIV-1 Integrase Inhibition Assay Protocol

This protocol is based on a commercially available ELISA-based kit.[15][16]

  • Plate Preparation:

    • Coat a 96-well streptavidin plate with biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

    • Wash the plate to remove unbound DNA.

    • Block the wells with a suitable blocking buffer.

  • Enzyme Reaction:

    • Add recombinant HIV-1 integrase to the wells and incubate.

    • Add the test compounds (substituted indole-2-carboxylic acids) at various concentrations.

    • Add the double-stranded target substrate (TS) DNA.

    • Incubate to allow the strand transfer reaction to occur.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add an HRP-labeled antibody that specifically binds to the integrated TS DNA.

    • Add a TMB substrate and incubate until color develops.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

IDO1/TDO Enzyme Inhibition Assay Protocol

This protocol is adapted from published methods.[17][18]

  • Reaction Mixture Preparation:

    • Prepare an assay buffer containing potassium phosphate, L-ascorbic acid, methylene blue, and catalase.

  • Enzyme Incubation:

    • Incubate recombinant human IDO1 or TDO enzyme with the test compound in the assay buffer.

  • Reaction Initiation:

    • Add L-tryptophan to initiate the enzymatic reaction.

    • Incubate at 37°C.

  • Reaction Termination and Kynurenine Measurement:

    • Stop the reaction by adding trichloroacetic acid.

    • Heat the mixture to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to remove precipitated protein.

    • Add the supernatant to a solution of p-dimethylaminobenzaldehyde in acetic acid.

    • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

Substituted indole-2-carboxylic acids represent a highly versatile and promising scaffold in drug discovery. The strategic placement of various substituents on the indole ring allows for the development of potent and selective inhibitors for a wide range of biological targets. The data and protocols presented in this guide highlight the significant potential of this compound class in the development of novel therapeutics for viral infections, cancer, inflammatory disorders, and microbial infections. Further exploration of the structure-activity relationships within this chemical space is warranted to unlock the full therapeutic potential of indole-2-carboxylic acid derivatives.

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Comparative Structure-Activity Relationship (SAR) Studies of 4,5-dichloro-1H-indole-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 4,5-dichloro-1H-indole-2-carboxylic acid. By synthesizing findings from diverse therapeutic areas, we aim to equip researchers, scientists, and drug development professionals with the insights needed to leverage this versatile scaffold in the design of novel therapeutics. The indole-2-carboxylic acid framework has demonstrated significant potential across a range of biological targets, and understanding the nuanced effects of substitutions, particularly the 4,5-dichloro pattern, is critical for optimizing potency, selectivity, and pharmacokinetic properties.

The this compound Scaffold: A Privileged Structure

The indole-2-carboxylic acid moiety is a well-established pharmacophore in medicinal chemistry. The bicyclic aromatic system provides a rigid framework for orienting functional groups, while the carboxylic acid offers a key interaction point, often with positively charged residues or metal ions in enzyme active sites. The addition of chlorine atoms at the 4 and 5 positions significantly alters the electronic and lipophilic properties of the indole ring, which can profoundly influence target binding and cell permeability.

Key Physicochemical Properties of this compound:

  • Molecular Formula: C₉H₅Cl₂NO₂

  • Molecular Weight: 230.05 g/mol []

  • Increased Lipophilicity: The two chlorine atoms enhance the molecule's hydrophobicity, which can improve membrane permeability and access to intracellular targets.

  • Electron-Withdrawing Effects: The electronegative chlorine atoms modulate the electron density of the indole ring, potentially influencing hydrogen bonding capabilities and pi-stacking interactions.

Comparative SAR Across Key Biological Targets

The versatility of the indole-2-carboxylic acid scaffold is evident from its activity against a range of biological targets. Below, we compare the SAR of its derivatives in several key therapeutic areas, with a focus on inferring the role of the 4,5-dichloro substitution pattern.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.[2] Inhibition of cPLA2α is a promising strategy for the treatment of inflammatory diseases.[2]

Indole-based compounds have been identified as potent inhibitors of cPLA2α. While specific data on the 4,5-dichloro analog is not extensively detailed in the public domain, SAR studies on related indole derivatives provide valuable insights. For instance, a study on indole-based cPLA2α inhibitors highlighted that increasing the distance between the indole and a benzoic acid moiety could enhance activity in cell-based assays.[3] This suggests that the spatial arrangement of acidic and lipophilic groups is crucial.

Inferred SAR for this compound as a cPLA2α Inhibitor:

  • Carboxylic Acid: Essential for binding, likely interacting with a key residue in the active site.

  • Dichloro Substitution: The increased lipophilicity conferred by the two chlorine atoms could enhance binding to the hydrophobic active site of cPLA2α. The electron-withdrawing nature may also modulate the acidity of the carboxylic acid, influencing its binding affinity.

  • Substitutions at other positions: Further optimization would likely involve substitutions at the N1 and C3 positions to explore additional binding pockets and improve selectivity.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a key enzyme in the viral life cycle, responsible for inserting the viral DNA into the host genome.[4][5] Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy. The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel INSTIs.[4][5][6]

The core mechanism of action for many INSTIs involves the chelation of two magnesium ions within the enzyme's active site.[4][5] The indole nucleus and the C2-carboxylic acid of indole-2-carboxylic acid derivatives have been shown to participate in this critical interaction.[4][5][6]

SAR of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors:

Compound/SubstitutionTargetIC₅₀Key SAR InsightsReference
Indole-2-carboxylic acidHIV-1 Integrase-Identified as a scaffold for INSTIs.[4][5]
Compound 17aHIV-1 Integrase3.11 µMIntroduction of a C6 halogenated benzene ring enhances binding through π–π stacking with viral DNA.[4][5]
Compound 20aHIV-1 Integrase0.13 µMA long branch at the C3 position improves interaction with a hydrophobic cavity near the active site.[6][7]

Based on these findings, the 4,5-dichloro substitution on the indole ring could contribute positively to the anti-integrase activity by enhancing hydrophobic interactions within the active site. Further derivatization at the C3 and C6 positions would be a logical next step in optimizing this scaffold.

Inhibition of IDO1/TDO in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy.[8] A series of indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO.[8]

The study revealed that 6-acetamido-indole-2-carboxylic acid derivatives were potent dual inhibitors.[8] This highlights the importance of substitutions on the benzene ring portion of the indole scaffold for achieving high potency.

Inferred SAR for this compound as an IDO1/TDO Inhibitor:

  • The 4,5-dichloro pattern would likely occupy a similar space as other substitutions on the benzene ring. Its electronic and steric properties would need to be compared with other potent derivatives to predict its efficacy.

  • The carboxylic acid at C2 remains a crucial feature for binding.

Antiproliferative Activity

Indole-2-carboxylic acid derivatives have also been investigated as antiproliferative agents.[9][10] For example, a series of indole-2-carboxamides demonstrated promising activity against various cancer cell lines, with some compounds inhibiting key kinases like EGFR, BRAFV600E, and VEGFR-2.[9] Another study identified indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis.[11]

Key SAR observations for Antiproliferative Indole-2-Carboxylic Acid Derivatives:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to an amide or a hydrazide can lead to potent antiproliferative compounds.[9][11]

  • Substitutions on the Indole Ring: Halogen substitutions, such as a chloro group at the 5-position, have been shown to be compatible with or even enhance activity.[11] This suggests that the 4,5-dichloro pattern is a promising substitution for this therapeutic application.

  • Substitution at C3: The introduction of a phenyl group at the C3 position significantly increased apoptotic activity in one study.[11]

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to understand the experimental methodologies employed.

cPLA2α Inhibition Assay

A common method to assess cPLA2α inhibition is a cell-based assay measuring the release of arachidonic acid.

Protocol: Arachidonic Acid Release Assay

  • Cell Culture: Human monocytic cells (e.g., THP-1) are cultured in an appropriate medium.

  • Labeling: Cells are incubated with [³H]-arachidonic acid to incorporate it into the cell membranes.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound derivative).

  • Stimulation: Arachidonic acid release is stimulated using a calcium ionophore (e.g., A23187).

  • Quantification: The amount of [³H]-arachidonic acid released into the supernatant is measured by scintillation counting.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce arachidonic acid release by 50%, is calculated.

HIV-1 Integrase Inhibition Assay

The inhibitory activity against HIV-1 integrase is typically evaluated using a strand transfer assay.

Protocol: HIV-1 Integrase Strand Transfer Assay

  • Reaction Mixture: A reaction mixture is prepared containing recombinant HIV-1 integrase, a labeled donor DNA substrate, and a target DNA substrate in a suitable buffer containing Mg²⁺.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

  • Quenching: The reaction is stopped, and the DNA products are denatured.

  • Analysis: The products are separated by gel electrophoresis, and the amount of strand transfer product is quantified.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Structure-Activity Relationships and Workflows

Diagram 1: General SAR of Indole-2-Carboxylic Acid Derivatives

SAR_Indole_2_Carboxylic_Acid cluster_modifications Key Modification Sites & Their Impact Indole_Core Indole-2-Carboxylic Acid Core N1 C2-COOH C3 C4 C5 C6 C7 N1_mod N1-Substitution: Modulates PK properties Indole_Core:f1->N1_mod C2_mod C2-Carboxylic Acid: Essential for binding (e.g., Mg2+ chelation in INSTIs) Indole_Core:f2->C2_mod C3_mod C3-Substitution: Large hydrophobic groups can enhance potency (e.g., INSTIs, anticancer) Indole_Core:f3->C3_mod C4_C5_mod C4/C5-Halogenation: Increases lipophilicity, influences electronics Indole_Core:f4->C4_C5_mod Indole_Core:f5->C4_C5_mod C6_mod C6-Substitution: Can introduce additional binding interactions (e.g., π-π stacking in INSTIs) Indole_Core:f6->C6_mod

Caption: Key modification sites on the indole-2-carboxylic acid scaffold.

Diagram 2: Experimental Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow Start Compound Synthesis (e.g., this compound derivatives) Biochemical_Assay Primary Screening: In Vitro Enzyme Assay (e.g., cPLA2α, HIV Integrase) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Secondary Screening: Cell-Based Assay (e.g., Arachidonic Acid Release, Antiviral Activity) Determine_IC50->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for the evaluation of enzyme inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a diverse range of diseases. While direct and extensive SAR studies on this specific compound are limited in the public literature, a comparative analysis of related indole-2-carboxylic acid derivatives provides a strong rationale for its potential.

Key takeaways for drug development professionals:

  • The C2-carboxylic acid is a critical anchor for binding to many targets and should likely be retained or isosterically replaced with caution.

  • The 4,5-dichloro substitution pattern offers a unique combination of lipophilicity and electronic properties that can be exploited to enhance binding affinity and cellular permeability.

  • Systematic exploration of substitutions at the N1, C3, and C6 positions is a logical strategy for optimizing the potency and selectivity of this scaffold for a given target.

Future research should focus on the direct synthesis and biological evaluation of a library of this compound derivatives against a panel of relevant biological targets. This would provide a more definitive understanding of its SAR and pave the way for the development of next-generation therapeutics.

References

  • Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs - RSC book. (2012-07-18).
  • Abstract 1315: Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Circulation.
  • Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - NIH.
  • Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization - PubMed.
  • Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. (2021-12-09).
  • 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed. (2020-02-15).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchGate. (2024-03-08).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. (2023-07-22).
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. (2021-04-26).
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  • CAS 231295-84-4 this compound - Building Block / BOC Sciences.
  • This compound | 231295-84-4 - ChemicalBook.
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. (2023-04-26).
  • Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed.
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  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central - NIH.
  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme** - Infoscience.

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A Comparative Efficacy Analysis of Dichloro-1H-indole-2-carboxylic Acid Derivatives as Allosteric Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmacologically active compounds. Among its varied forms, derivatives of 1H-indole-2-carboxylic acid have garnered significant attention for their diverse biological activities, including antiviral, anticancer, and enzyme-inhibitory properties. This guide provides a comparative analysis of the efficacy of a specific dichloro-substituted indole-2-carboxylic acid derivative, placing its performance in the context of the broader class of indole-2-carboxylic acids. While direct comparative studies on a homologous series of 4,5-dichloro-1H-indole-2-carboxylic acid derivatives are not extensively available in the current body of literature, we will focus on a well-characterized example of a closely related dichloro-indole derivative to illustrate the therapeutic potential of this scaffold.

Our central case study will be 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid , a molecule identified as a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in metabolic disorders. We will dissect the experimental evidence supporting its efficacy and compare its mechanism and potency to other indole-2-carboxylic acid derivatives targeting different biological pathways.

The Rationale for Targeting FBPase with an Indole Derivative

Fructose-1,6-bisphosphatase is a key regulatory enzyme in gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose. In conditions such as type 2 diabetes, elevated rates of gluconeogenesis contribute to hyperglycemia. Therefore, the inhibition of FBPase presents a promising therapeutic strategy for managing blood glucose levels. Allosteric inhibitors, which bind to a site distinct from the active site, offer the advantage of modulating enzyme activity without directly competing with the endogenous substrate, often leading to improved selectivity and reduced side effects.

The discovery of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (herein referred to as Compound 1 ) as an FBPase inhibitor stemmed from research exploring antagonists of the glycine site of the NMDA receptor.[1] This serendipitous finding highlights a crucial aspect of drug discovery: the potential for a single scaffold to exhibit pleiotropic effects, interacting with multiple biological targets.

Comparative Efficacy: A Look at the Data

The inhibitory potential of Compound 1 against FBPase has been quantified, providing a benchmark for its efficacy. To contextualize this, we will compare its performance with other indole-2-carboxylic acid derivatives that have shown notable activity in different therapeutic areas, such as antiviral and anticancer applications.

Compound IDDerivative ClassTargetEfficacy Metric (IC₅₀)Reference
1 4,6-dichloro-1H-indole-2-carboxylic acidFructose-1,6-bisphosphataseNot explicitly stated, but identified as a potent allosteric inhibitor[1]
2 Indole-2-carboxylic acidHIV-1 Integrase32.37 µM[2]
3 Indole-2-carboxylic acid derivative (17a)HIV-1 Integrase3.11 µM[2][3]
4 5-chloro-indole-2-carboxamide (5d)EGFR89 nM[4]
5 5-chloro-indole-2-carboxamide (5e)EGFR93 nM[4]

Analysis of Efficacy:

The data presented in the table underscores the versatility of the indole-2-carboxylic acid scaffold. While a direct numerical comparison of IC₅₀ values across different targets and assays can be misleading, the relative potencies within each study are informative. For instance, the structural optimization of the parent indole-2-carboxylic acid (2 ) led to a derivative (3 ) with an approximately 10-fold increase in inhibitory activity against HIV-1 integrase.[2][3] Similarly, the 5-chloro-indole-2-carboxamide derivatives (4 and 5 ) exhibit potent, nanomolar inhibition of EGFR, a key target in cancer therapy.[4]

Although a specific IC₅₀ value for Compound 1 against FBPase is not provided in the cited abstract, its identification as a potent allosteric inhibitor that binds to the AMP regulatory site, as confirmed by X-ray crystallography, is a strong indicator of its significant biological activity.[1] This finding opens a new avenue for the design of FBPase inhibitors based on the dichloro-indole scaffold.

Mechanism of Action: Allosteric Inhibition of FBPase

The inhibitory action of Compound 1 on FBPase is particularly noteworthy due to its allosteric nature. This mechanism offers a sophisticated means of enzyme regulation.

FBPase_Inhibition cluster_0 FBPase Enzyme ActiveSite Active Site Product Fructose-6-phosphate + Pi ActiveSite->Product Catalyzes Inhibition Conformational Change (Inhibition of Catalysis) AllostericSite Allosteric Site (AMP Regulatory Site) AllostericSite->ActiveSite Induces Fructose16BP Fructose-1,6-bisphosphate (Substrate) Fructose16BP->ActiveSite Binds Compound1 Compound 1 (4,6-dichloro-indole derivative) Compound1->AllostericSite Binds

Caption: Allosteric inhibition of FBPase by Compound 1.

The binding of Compound 1 to the allosteric site induces a conformational change in the FBPase enzyme, which in turn reduces the catalytic efficiency of the active site, thereby slowing down the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. This mode of action is distinct from competitive inhibitors that would vie with the substrate for binding at the active site.

Experimental Protocol: In Vitro FBPase Inhibition Assay

To enable researchers to validate and expand upon these findings, a representative protocol for assessing the in vitro inhibition of FBPase is provided below. This protocol is based on standard enzymatic assays.

Objective: To determine the inhibitory effect of test compounds on the enzymatic activity of fructose-1,6-bisphosphatase.

Materials:

  • Purified FBPase enzyme

  • Fructose-1,6-bisphosphate (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM KCl, 1 mM MgCl₂, and 0.5 mM EDTA)

  • Coupling enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)

  • NADP⁺

  • Test compounds (e.g., 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Workflow:

Caption: Workflow for the in vitro FBPase inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix containing the assay buffer, coupling enzymes, and NADP⁺ at their final desired concentrations.

  • Plate Setup: Dispense the master mix into the wells of a 96-well plate.

  • Compound Addition: Add the test compounds at a range of concentrations to the respective wells. Include wells for a positive control (a known FBPase inhibitor) and a negative control (solvent vehicle only).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of fructose-1,6-bisphosphate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 340 nm over time. The reduction of NADP⁺ to NADPH by the coupling enzymes is directly proportional to the activity of FBPase.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the negative control.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The exploration of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid as an allosteric inhibitor of FBPase underscores the therapeutic potential of the dichloro-indole scaffold. While this guide has focused on a specific example due to the available literature, the broader family of this compound derivatives remains a promising area for further investigation.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish a clear structure-activity relationship (SAR). By modifying the substituents at various positions of the indole ring and the carboxylic acid moiety, it may be possible to enhance the potency and selectivity for FBPase or to discover novel activities against other biological targets. The insights gained from the broader family of indole-2-carboxylic acid inhibitors in antiviral and anticancer research can serve as a valuable guide for these future drug design efforts.

References

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Abdel-Gawad, N. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals (Basel). [Link]

  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.
  • Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Wright, S. W., et al. (2003). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Guide to the Cross-Reactivity of 4,5-Dichloro-1H-indole-2-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. An inhibitor's therapeutic efficacy is intrinsically linked to its on-target potency and its off-target liabilities. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 4,5-dichloro-1H-indole-2-carboxylic acid scaffold and related indole-2-carboxylic acid derivatives. We will delve into the experimental data that illuminates their target engagement and explore the methodologies used to generate these critical insights.

The Significance of Selectivity in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous testing, a significant portion of which is dedicated to characterizing its selectivity. A highly selective inhibitor preferentially binds to its intended target, minimizing interactions with other proteins in the proteome. This specificity is crucial for reducing the potential for adverse effects and toxicity. Conversely, a lack of selectivity, or cross-reactivity, can lead to a cascade of unintended biological consequences. However, in some instances, polypharmacology (the ability of a drug to interact with multiple targets) can be therapeutically advantageous. Therefore, a comprehensive understanding of an inhibitor's cross-reactivity is not just a regulatory requirement but a fundamental aspect of rational drug design.

The Case of Dichloro-Indole-2-Carboxylic Acids: A Study in Cross-Reactivity

While specific, comprehensive cross-reactivity data for this compound itself is not extensively available in the public domain, a closely related analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) , offers a compelling case study in off-target activity. Initially identified as an antagonist of the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, further studies revealed its potent allosteric inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[1]

This dual activity highlights the potential for cross-reactivity within this chemical class and underscores the importance of broad-panel screening in early-stage drug discovery.

Comparative Inhibitory Profile of MDL-29951
TargetInhibitorActivity MetricValue
NMDA Receptor (Glycine Site)MDL-29951K_i_0.14 µM
Fructose-1,6-bisphosphatase (human liver)MDL-29951IC_50_2.5 µM
Fructose-1,6-bisphosphatase (porcine kidney)MDL-29951IC_50_1.0 µM
Fructose-1,6-bisphosphatase (rabbit liver)MDL-29951IC_50_0.21 µM

Table 1: Comparative inhibitory activity of MDL-29951 against its primary and secondary targets. Data sourced from MedchemExpress.

The data clearly demonstrates that while MDL-29951 is a potent antagonist of the NMDA receptor's glycine site, it also exhibits significant inhibitory activity against FBPase in the low micromolar range. This cross-reactivity could have profound physiological implications, as both targets are involved in distinct and critical biological pathways.

Broadening the Scope: Indole-2-Carboxylic Acids as a Versatile Scaffold

The indole-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, giving rise to inhibitors of a wide array of protein targets. Understanding the selectivity profiles of other derivatives provides valuable context for the potential cross-reactivity of 4,5-dichloro-substituted analogs.

Indole-2-Carboxylic Acids as HIV-1 Integrase Inhibitors

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3] These inhibitors function by chelating essential metal ions in the enzyme's active site.[4] For instance, a series of indole-2-carboxylic acid derivatives have been synthesized and shown to have potent anti-integrase activity, with IC_50_ values in the low micromolar to nanomolar range.[2][3] The selectivity of these compounds against other metalloenzymes is a critical aspect of their development.

Indole-2-Carboxylic Acids as Kinase Inhibitors

The kinome represents a vast landscape of potential off-targets for small molecule inhibitors. Several indole-based compounds have been developed as potent kinase inhibitors. For example, indole-2-carboxamide derivatives have demonstrated significant inhibitory activity against VEGFR-2, EGFR, and BRAF^V600E^, with IC_50_ values in the nanomolar range.[5] Kinase selectivity is typically assessed by screening compounds against large panels of kinases, which can reveal both on-target potency and off-target interactions that could lead to toxicity or provide opportunities for polypharmacology.

Experimental Methodologies for Assessing Cross-Reactivity

The determination of an inhibitor's selectivity profile relies on robust and well-validated experimental assays. Below are detailed protocols for assessing the activity of indole-2-carboxylic acid derivatives against the targets discussed.

[³H]Glycine Binding Assay for NMDA Receptor Affinity

This radioligand binding assay is a standard method for determining the affinity of a compound for the glycine binding site of the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat telencephalon.

  • Incubation: In a final volume of 0.5 mL, incubate the membranes (approximately 0.2 mg of protein) with 10 nM [³H]glycine in a buffer solution (e.g., 50 mM Tris-acetate, pH 7.4) at 4°C for 20 minutes.

  • Competition: To determine the inhibitory constant (K_i_) of a test compound, perform the incubation in the presence of varying concentrations of the inhibitor.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC_50_ value (the concentration of inhibitor that displaces 50% of the specific [³H]glycine binding) by non-linear regression analysis. Calculate the K_i_ value using the Cheng-Prusoff equation.

Fructose-1,6-bisphosphatase (FBPase) Enzyme Inhibition Assay

This assay measures the enzymatic activity of FBPase and the ability of a compound to inhibit this activity. A colorimetric assay is a common and accessible method.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing FBPase assay buffer, FBPase enzyme, and the test inhibitor at various concentrations.

  • Initiation: Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

  • Coupled Enzyme Reaction: The product of the FBPase reaction, fructose-6-phosphate, is converted by a series of coupling enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) which results in the reduction of a probe that can be measured colorimetrically.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC_50_ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of an inhibitor to block the strand transfer step of HIV-1 integration, a critical process in the viral life cycle.

Protocol:

  • Plate Preparation: Use streptavidin-coated 96-well plates and coat them with a biotinylated double-stranded DNA oligonucleotide that mimics the viral DNA long terminal repeat (LTR) donor substrate.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells, allowing it to bind to the donor substrate.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells and incubate.

  • Strand Transfer Reaction: Add a target DNA substrate to initiate the strand transfer reaction.

  • Detection: The integrated target DNA is detected using a specific antibody (e.g., anti-digoxigenin if the target DNA is digoxigenin-labeled) conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: Add a suitable substrate for the enzyme to generate a colorimetric or chemiluminescent signal.

  • Data Analysis: Measure the signal and calculate the percent inhibition at each inhibitor concentration to determine the IC_50_ value.

Visualizing the Pathways: A Deeper Look at Target Mechanisms

To better understand the implications of cross-reactivity, it is essential to visualize the biological pathways in which the targets are involved.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Inhibitor Indole-2-Carboxylic Acid Inhibitor Inhibitor->NMDAR Antagonizes Glycine Site Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Pathway and Inhibition.

Gluconeogenesis_Pathway Fructose_1_6_BP Fructose-1,6-bisphosphate FBPase Fructose-1,6-bisphosphatase (FBPase) Fructose_1_6_BP->FBPase Fructose_6_P Fructose-6-phosphate FBPase->Fructose_6_P Glucose Glucose Fructose_6_P->Glucose ...further steps in gluconeogenesis Inhibitor Dichloro-Indole-2-Carboxylic Acid Inhibitor (MDL-29951) Inhibitor->FBPase Allosteric Inhibition AMP AMP AMP->FBPase Allosteric Inhibition

Caption: Role of FBPase in Gluconeogenesis and its Inhibition.

HIV_Integration cluster_viral_process HIV Replication Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrase HIV-1 Integrase Viral_DNA->Integrase Integration Integration into Host Genome Integrase->Integration Inhibitor Indole-2-Carboxylic Acid Inhibitor Inhibitor->Integrase Inhibits Strand Transfer

Caption: HIV-1 Integration Pathway and the Site of Inhibition.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with the potential to inhibit a diverse range of biological targets. The cross-reactivity of MDL-29951 between the NMDA receptor and fructose-1,6-bisphosphatase serves as a critical reminder of the importance of comprehensive selectivity profiling. As researchers continue to explore the therapeutic potential of indole-2-carboxylic acid-based inhibitors, a thorough understanding of their on- and off-target activities will be essential for the development of safe and effective medicines. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of inhibitor selectivity, empowering researchers to make informed decisions in their drug discovery endeavors.

References

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Benchmarking 4,5-dichloro-1H-indole-2-carboxylic acid: A Comparative Analysis Against Known Inhibitors of Aldose Reductase and Cytosolic Phospholipase A2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as HIV-1 integrase inhibitors and as potential therapeutics for liver cancer.[1][2][3] This guide introduces 4,5-dichloro-1H-indole-2-carboxylic acid , a novel synthetic compound, and proposes a framework for its characterization by benchmarking it against established inhibitors of two critical therapeutic targets: Aldose Reductase (AR) and cytosolic Phospholipase A2 (cPLA2).

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia.[4] The excessive conversion of glucose to sorbitol by AR is a major contributor to the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[5][6][7][8] Consequently, AR inhibitors are a significant area of research for the management of these conditions.[9][10][11][12]

Cytosolic phospholipase A2 is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[13][14][15] This process initiates the biosynthesis of eicosanoids, potent lipid mediators of inflammation.[16] Inhibition of cPLA2 is therefore a promising strategy for the treatment of a variety of inflammatory diseases.[17][18]

This guide provides a detailed roadmap for researchers, scientists, and drug development professionals to comprehensively evaluate the inhibitory potential of this compound against these two enzymes. We will delve into the rationale for experimental design, provide step-by-step protocols for key assays, and present a framework for data analysis and interpretation.

Comparative Inhibitors: Rationale for Selection

To provide a robust benchmark for this compound, a selection of well-characterized inhibitors for both AR and cPLA2 is essential. The chosen comparators represent different chemical classes and have established mechanisms of action.

Target EnzymeComparator InhibitorClassRationale for Inclusion
Aldose Reductase (AR) EpalrestatCarboxylic acid derivativeClinically approved AR inhibitor in several countries for diabetic neuropathy.
SorbinilSpirohydantoinA well-studied, potent AR inhibitor; provides a different chemical scaffold for comparison.[9]
Cytosolic Phospholipase A2 (cPLA2) Arachidonyl trifluoromethyl ketone (ATK)Trifluoromethyl ketoneA potent, active-site directed, reversible inhibitor of cPLA2.
Annexin VProteinA well-known endogenous inhibitor of PLA2 that acts via a calcium-dependent phospholipid binding mechanism.[19][20]

Experimental Benchmarking Workflows

A multi-faceted approach is necessary to thoroughly characterize the inhibitory activity of this compound. This involves a combination of in vitro enzymatic assays, cell-based functional assays, and direct binding studies.

Workflow for Inhibitor Characterization

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Biophysical Assays Enzyme Kinetics Enzyme Kinetics IC50 Determination IC50 Determination Mechanism of Inhibition Mechanism of Inhibition IC50 Determination->Mechanism of Inhibition Determine Ki Cellular Potency Cellular Potency IC50 Determination->Cellular Potency Functional Efficacy Binding Affinity (Kd) Binding Affinity (Kd) Mechanism of Inhibition->Binding Affinity (Kd) Validate Target Engagement Toxicity Assessment Toxicity Assessment Cellular Potency->Toxicity Assessment Assess Therapeutic Window Compound of Interest Compound of Interest Compound of Interest->IC50 Determination Initial Screening

Caption: A generalized workflow for characterizing a novel enzyme inhibitor.

Part 1: Benchmarking against Aldose Reductase Inhibitors

Signaling Pathway Context: The Polyol Pathway in Diabetic Complications

G Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress AR Aldose Reductase (AR) NADPH NADPH AR->NADPH Cofactor SDH Sorbitol Dehydrogenase (SDH) NAD+ NAD+ SDH->NAD+ Cofactor NADP+ NADP+ NADPH->NADP+ Oxidation Oxidative_Stress Oxidative Stress (NADPH Depletion) NADP+->Oxidative_Stress NADH NADH NAD+->NADH Reduction Diabetic_Complications Diabetic Complications (Retinopathy, Neuropathy, Nephropathy) Osmotic_Stress->Diabetic_Complications Oxidative_Stress->Diabetic_Complications

Caption: The role of Aldose Reductase in the polyol pathway and diabetic complications.

Experimental Protocol: Aldose Reductase Inhibition Assay

This assay quantifies the inhibitory effect of the test compounds on AR activity by monitoring the decrease in NADPH absorbance at 340 nm.[21]

Materials:

  • Recombinant human Aldose Reductase

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.2)

  • Test compounds (this compound, Epalrestat, Sorbinil) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with UV absorbance capabilities

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the AR enzyme in each well of the microplate.

  • Add varying concentrations of the test compounds or vehicle control (DMSO) to the respective wells.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative IC50 Values for AR Inhibition
CompoundTargetIC50 (µM)
This compoundAldose ReductaseExperimental Value
EpalrestatAldose ReductaseLiterature/Experimental Value
SorbinilAldose ReductaseLiterature/Experimental Value

Part 2: Benchmarking against Cytosolic Phospholipase A2 Inhibitors

Signaling Pathway Context: cPLA2 in the Inflammatory Cascade

G Inflammatory_Stimuli Inflammatory_Stimuli cPLA2 Cytosolic Phospholipase A2 (cPLA2) Inflammatory_Stimuli->cPLA2 Activates Cell_Membrane Cell_Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Releases cPLA2->Phospholipids Hydrolyzes COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The role of cPLA2 in initiating the arachidonic acid inflammatory cascade.

Experimental Protocol: Cell-Based cPLA2 Activity Assay

This assay measures the ability of the test compounds to inhibit cPLA2-mediated release of a fluorescent fatty acid analog from cellular membranes in a whole-cell format.[22]

Materials:

  • A suitable cell line (e.g., HEK293T or U937)

  • Cell culture medium and supplements

  • Fluorescently-labeled arachidonic acid analog (e.g., BODIPY FL C11-arachidonic acid)

  • Cell-permeant calcium ionophore (e.g., A23187)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (this compound, ATK, Annexin V) dissolved in an appropriate solvent

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Label the cells with the fluorescent arachidonic acid analog in serum-free medium for the recommended time.

  • Wash the cells with HBSS to remove unincorporated probe.

  • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 30-60 minutes.

  • Stimulate the cells with a calcium ionophore to activate cPLA2.

  • After a defined incubation period, collect the supernatant.

  • Measure the fluorescence intensity of the released fatty acid analog in the supernatant using a fluorescence plate reader.

  • Determine the percent inhibition for each compound concentration relative to the stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Data Presentation: Comparative IC50 Values for cPLA2 Inhibition
CompoundTargetIC50 (µM)
This compoundCytosolic Phospholipase A2Experimental Value
Arachidonyl trifluoromethyl ketone (ATK)Cytosolic Phospholipase A2Literature/Experimental Value
Annexin VCytosolic Phospholipase A2Literature/Experimental Value

Part 3: Biophysical Characterization - Direct Binding Affinity

To complement the functional inhibition data, a direct binding assay is crucial to confirm target engagement and determine the binding affinity (Kd) of this compound to its putative targets. Fluorescence Polarization (FP) is a suitable technique for this purpose.[23][24][25][26][27]

Experimental Protocol: Fluorescence Polarization Binding Assay

Principle: This assay measures the change in the polarization of fluorescently labeled ligand (tracer) upon binding to a larger protein. An unlabeled inhibitor will compete with the tracer for binding, leading to a decrease in fluorescence polarization.[26]

Materials:

  • Purified target enzyme (AR or cPLA2)

  • A fluorescently labeled tracer with known affinity for the target enzyme

  • Assay buffer (specific to the target enzyme)

  • Test compound (this compound)

  • 384-well low-volume black microplate

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • In a 384-well plate, add a fixed concentration of the target enzyme and the fluorescent tracer to all wells.

  • Add serial dilutions of the test compound. Include controls for no inhibitor (high polarization) and no enzyme (low polarization).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the fluorescence polarization of each well.

  • Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration.

  • Fit the data to a competitive binding model to calculate the Ki or IC50, from which the Kd can be derived.

Data Presentation: Comparative Binding Affinities
CompoundTargetBinding Affinity (Kd) (µM)
This compoundAldose ReductaseExperimental Value
This compoundCytosolic Phospholipase A2Experimental Value

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the initial characterization and benchmarking of this compound against two high-value therapeutic targets. By employing a combination of enzymatic, cell-based, and biophysical assays, researchers can generate a robust dataset to evaluate its potency, selectivity, and mechanism of action.

Positive results from these initial studies would warrant further investigation, including:

  • Selectivity profiling: Assessing the inhibitory activity of the compound against a panel of related enzymes to determine its selectivity.

  • In vivo efficacy studies: Evaluating the therapeutic potential of the compound in relevant animal models of diabetic complications or inflammation.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

The systematic approach detailed herein will enable a thorough and objective assessment of this compound, paving the way for its potential development as a novel therapeutic agent.

References

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A Comparative Guide to the In Vivo vs. In Vitro Activity of 4,5-dichloro-1H-indole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities stem from the indole ring's ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxylic acid moiety often plays a crucial role in coordinating with metal ions in enzyme active sites or forming key hydrogen bonds with receptor residues.

This guide focuses on a specific subset of this important class of molecules: 4,5-dichloro-1H-indole-2-carboxylic acid and its analogs. Halogenation, particularly dichlorination at the 4 and 5 positions of the indole ring, can significantly modulate the physicochemical properties of the parent molecule. These modifications can influence factors such as lipophilicity, electronic distribution, and metabolic stability, thereby impacting both in vitro potency and in vivo pharmacokinetics and efficacy.

Herein, we provide a comparative analysis of the in vitro and in vivo activities of this compound analogs, drawing upon data from various therapeutic areas to provide a comprehensive overview for researchers, scientists, and drug development professionals. While direct comparative studies on a wide range of 4,5-dichloro analogs are limited in the public domain, we will extrapolate from data on other halogenated indole-2-carboxylic acid derivatives to provide insights into the structure-activity relationships (SAR) and the translational potential from benchtop assays to preclinical models.

Comparative Analysis of Biological Activities: From Benchtop to Preclinical Models

The biological activities of indole-2-carboxylic acid analogs have been explored across several therapeutic areas. Below, we compare their in vitro efficacy with their performance in in vivo models, with a special focus on the influence of halogenation.

Antiviral Activity: Targeting HIV-1 Integrase

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating two Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[3][4]

In Vitro Activity:

The in vitro potency of these analogs is typically assessed through enzyme inhibition assays and cell-based antiviral assays. The half-maximal inhibitory concentration (IC₅₀) against the purified integrase enzyme and the half-maximal effective concentration (EC₅₀) in cell culture are key parameters.

Table 1: In Vitro Anti-HIV-1 Integrase Activity of Indole-2-Carboxylic Acid Analogs

CompoundSubstitution PatternTargetIC₅₀ (µM)CC₅₀ (µM)Source
1 UnsubstitutedHIV-1 Integrase32.37>80[1]
4a C3-(2-methoxyphenyl)HIV-1 Integrase10.06>80[1]
4b C3-(3-methoxyphenyl)HIV-1 Integrase15.70>80[1]
17a C6-(halogenated benzene)HIV-1 Integrase3.11>80[1][2]
20a Optimized C3 branchHIV-1 Integrase0.13>80[3][4]

In Vivo Activity:

Translating the potent in vitro activity of INSTIs into in vivo efficacy requires careful consideration of their pharmacokinetic properties. Animal models, such as humanized mice, are instrumental in evaluating the antiviral efficacy of these compounds in vivo.[5] In these models, key parameters include the reduction in viral load and the prevention of CD4+ T-cell decline. While specific in vivo data for this compound analogs as HIV-1 inhibitors is not publicly available, the success of other halogenated INSTIs in preclinical and clinical development underscores the potential of this substitution pattern.

Antitubercular Activity

Indole-2-carboxamides have emerged as a promising class of antitubercular agents. Their mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes.

In Vitro Activity:

The in vitro activity of these compounds is determined by their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. Structure-activity relationship studies have indicated that lipophilicity plays a significant role in their antitubercular activity. For instance, the introduction of chloro and methyl groups at the 5-position of the indole ring enhanced the activity of N-rimantadine indoleamides.

In Vivo Activity:

The evaluation of antitubercular agents in vivo typically involves mouse models of tuberculosis.[5][6] These models can range from acute infection models for rapid screening to chronic infection and relapse models to assess the sterilizing activity of new drug candidates.[7][8] The efficacy of treatment is measured by the reduction in bacterial load in the lungs and spleen. The ability of a compound to penetrate the granulomatous lesions where the mycobacteria reside is a critical factor for in vivo success. While specific in vivo data for 4,5-dichloro-indole-2-carboxylic acid analogs in tuberculosis is not available, the promising in vitro activity of halogenated analogs suggests that this is a worthwhile area for further investigation.

Anticancer Activity

Indole derivatives have been investigated for their potential as anticancer agents, with mechanisms of action including the inhibition of key kinases and the induction of apoptosis.[9]

In Vitro Activity:

The antiproliferative activity of indole-2-carboxamides has been evaluated against various cancer cell lines using assays such as the MTT assay.[9][10] Some analogs have demonstrated potent activity, with GI₅₀ values in the low micromolar range. For example, certain indole-2-carboxamides have been identified as dual inhibitors of EGFR and CDK2.[9] The induction of apoptosis is a key indicator of their anticancer potential and can be assessed by measuring the levels of apoptotic markers like caspases, cytochrome c, Bax, and Bcl-2.[9]

Table 2: In Vitro Anticancer Activity of Indole-2-Carboxamide Analogs against MCF-7 Cells

CompoundGI₅₀ (µM)EGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Source
5d 0.9589102[9]
5e 1.1595110[9]
5h 1.20112125[9]
5i 1.35121130[9]
Doxorubicin 1.10--[9]

In Vivo Activity:

The in vivo anticancer efficacy of these compounds is typically evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. The primary endpoints in these studies are the inhibition of tumor growth and an increase in survival time. The pharmacokinetic properties of the compounds, including their absorption, distribution, metabolism, and excretion (ADME), are critical for achieving therapeutic concentrations at the tumor site.

Modulation of Metabolic Pathways: IDO1/TDO and PPARγ

Indole-2-carboxylic acid derivatives have also been identified as modulators of key metabolic enzymes and nuclear receptors.

In Vitro Activity:

  • IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are targets for cancer immunotherapy. Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range.[11]

  • PPARγ Agonism: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[12] A series of aryl indole-2-carboxylic acids have been identified as selective PPARγ modulators.[13]

In Vivo Activity:

  • IDO1/TDO Inhibition: The in vivo efficacy of IDO1/TDO inhibitors is assessed in syngeneic mouse tumor models. The desired outcome is the restoration of an anti-tumor immune response, leading to tumor growth inhibition.

  • PPARγ Agonism: The in vivo activity of PPARγ agonists is evaluated in animal models of type 2 diabetes, such as the db/db mouse model.[13] The primary endpoint is the reduction of hyperglycemia.[14][15]

Experimental Methodologies: A Closer Look

The robust evaluation of this compound analogs requires well-defined and validated experimental protocols. Below are detailed methodologies for key in vitro assays.

HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Principle: The assay utilizes a streptavidin-coated 96-well plate with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA. Recombinant HIV-1 integrase is added, followed by the test compound. A target substrate (TS) DNA with a 3'-end modification is then introduced. The integrase cleaves the DS DNA and ligates it to the TS DNA. The integrated product is detected colorimetrically using an HRP-labeled antibody against the TS modification.[16][17]

Step-by-Step Protocol:

  • Coat Plate: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C.[17]

  • Wash: Aspirate the liquid and wash the wells five times with 300 µL of wash buffer.[17]

  • Block: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.[17]

  • Add Integrase: Aspirate the blocking buffer and wash three times with 200 µL of reaction buffer. Add 100 µL of diluted HIV-1 integrase solution to each well (except for the negative control) and incubate for 30 minutes at 37°C.[16]

  • Add Inhibitor: Add the test compounds at various concentrations to the wells.

  • Add Target DNA: Add 50 µL of 1X TS DNA solution to each well and incubate for 30 minutes at 37°C.[16]

  • Detection: Aspirate the liquid, wash five times, and add 100 µL of HRP antibody solution. Incubate for 30 minutes at 37°C. After a final wash, add TMB substrate and measure the absorbance.[16]

Causality and Validation: This protocol is self-validating through the inclusion of positive (known inhibitor) and negative (no enzyme or no inhibitor) controls. The direct measurement of the strand transfer product provides a clear and quantitative readout of enzyme inhibition.

HIV_Integrase_Assay cluster_plate Streptavidin-Coated Well DS_DNA Biotinylated DS DNA (Donor Substrate) Integrase HIV-1 Integrase DS_DNA->Integrase Binding Inhibitor Test Compound (e.g., Dichloro-indole analog) Integrase->Inhibitor Inhibition TS_DNA TS DNA (Target Substrate) Integrase->TS_DNA Strand Transfer HRP_Ab HRP-Antibody TS_DNA->HRP_Ab Binding to integrated product Substrate TMB Substrate HRP_Ab->Substrate Catalysis Signal Colorimetric Signal Substrate->Signal

Caption: Workflow of the HIV-1 Integrase Strand Transfer Assay.

IDO1/TDO Enzyme Inhibition Assay

This assay determines the inhibitory potential of compounds against the tryptophan-catabolizing enzymes IDO1 and TDO.

Principle: The assay measures the production of kynurenine, the product of tryptophan catabolism by IDO1 or TDO. The amount of kynurenine produced is quantified by its absorbance at 320-325 nm.[18][19]

Step-by-Step Protocol:

  • Prepare Reaction Mixture: In a 96-well plate, add the assay buffer containing L-tryptophan.

  • Add Inhibitor: Add the test compounds at various concentrations.

  • Initiate Reaction: Add the purified recombinant IDO1 or TDO enzyme to initiate the reaction.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).[18]

  • Measure Absorbance: Measure the absorbance of the solution at 320-325 nm to quantify the amount of kynurenine formed.[19]

Causality and Validation: The protocol includes controls with no enzyme (blank) and no inhibitor (positive control) to ensure the measured activity is enzyme-dependent and to determine the baseline enzyme activity. The direct measurement of the product, kynurenine, provides a reliable measure of enzyme inhibition.

IDO1_TDO_Assay Tryptophan L-Tryptophan (Substrate) Enzyme IDO1 or TDO Enzyme Tryptophan->Enzyme Binds Inhibitor Test Compound Enzyme->Inhibitor Inhibition Kynurenine Kynurenine (Product) Enzyme->Kynurenine Catalyzes Measurement Absorbance at 320-325 nm Kynurenine->Measurement

Caption: Principle of the IDO1/TDO Enzyme Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct comparative data for this specific substitution pattern is still emerging, the broader class of halogenated indole-2-carboxylic acid analogs has demonstrated significant potential across various therapeutic areas, including antiviral, antitubercular, and anticancer applications.

The key to successfully translating potent in vitro activity into in vivo efficacy lies in a thorough understanding of the structure-activity relationships and the optimization of pharmacokinetic properties. The dichlorination at the 4 and 5 positions is expected to increase lipophilicity, which can enhance cell permeability and target engagement but may also impact solubility and metabolic stability.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear SAR. Comprehensive in vitro profiling, including ADME studies, will be crucial for selecting candidates with favorable drug-like properties for advancement into in vivo efficacy models. The experimental protocols outlined in this guide provide a robust framework for such evaluations, ensuring the generation of reliable and translatable data.

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A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 4,5-Dichloro-1H-indole-2-carboxylic Acid Derivatives as Allosteric Inhibitors of Fructose-1,6-bisphosphatase

Author: BenchChem Technical Support Team. Date: February 2026

For distribution among: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Targeting Gluconeogenesis through Fructose-1,6-bisphosphatase

In the landscape of metabolic diseases, particularly type 2 diabetes, the overproduction of glucose by the liver remains a central challenge. Fructose-1,6-bisphosphatase (FBPase) is a critical rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for de novo glucose synthesis.[1][2] Its inhibition presents a promising therapeutic strategy for managing hyperglycemia.[2][3] FBPase activity is allosterically regulated, with AMP serving as a key natural inhibitor.[4] The existence of a well-defined allosteric site, distinct from the active site, offers an attractive avenue for the development of specific and potent small molecule inhibitors.[1]

Among the diverse chemical scaffolds investigated as FBPase inhibitors, indole-2-carboxylic acid derivatives have emerged as a promising class.[2][5] Notably, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) has been identified as an allosteric inhibitor that binds to the AMP site.[1][6][7] This guide provides a comparative in-silico analysis of a closely related scaffold, 4,5-dichloro-1H-indole-2-carboxylic acid, against FBPase. We will employ molecular docking to predict its binding affinity and interaction patterns, and compare these findings with those of its analogue, MDL-29951, the natural inhibitor AMP, and other reported allosteric inhibitors. This comparative approach aims to elucidate the structure-activity relationships of dichlorinated indole-2-carboxylic acid derivatives and assess their potential as a foundation for novel FBPase inhibitors.

Methodology: A Validated In-Silico Approach to Allosteric Inhibition

To ensure the scientific rigor of this comparative study, a meticulously validated molecular docking protocol was established using AutoDock Vina. The causality behind each step is explained to provide a transparent and reproducible workflow.

Experimental Workflow: Molecular Docking Protocol

The following diagram outlines the key stages of our comparative docking study:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Retrieval (PDB ID: 1Q9D) PDB_prep Receptor Preparation (Remove water, add polar hydrogens) PDB->PDB_prep Ligand Ligand Structure Preparation (MDL-29951, AMP, etc.) Ligand_prep Ligand Preparation (Energy minimization, add charges) Ligand->Ligand_prep Grid Grid Box Definition (Centred on allosteric inhibitor) PDB_prep->Grid Vina AutoDock Vina Execution (Exhaustiveness = 32) Ligand_prep->Vina Grid->Vina Results Binding Affinity & Pose Analysis Vina->Results Comparison Comparative Analysis of Interactions Results->Comparison G cluster_interactions Predicted Interactions of this compound Ligand This compound Hbond Hydrogen Bonds Ligand->Hbond Carboxylic acid group Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Dichloro-indole ring Residues Key Residues: Gly26, Leu30, Met18, Thr31 Hbond->Residues with Gly26, Leu30 Hydrophobic->Residues with Met18, Thr31

Caption: Predicted key interactions of the title compound at the FBPase allosteric site.

Discussion and Future Perspectives

This comparative docking study provides compelling in-silico evidence for the potential of this compound derivatives as allosteric inhibitors of FBPase. The predicted binding affinity is comparable to that of the known inhibitor MDL-29951 and other classes of allosteric modulators. The docking poses suggest that the dichloro substitutions on the indole ring play a significant role in enhancing hydrophobic interactions within the binding pocket, a feature that can be further explored for lead optimization.

The causality behind the predicted high affinity lies in the combination of specific hydrogen bonding from the carboxylic acid moiety and the favorable hydrophobic interactions of the substituted indole core. This dual-interaction mode is a hallmark of potent inhibitors for this target.

While these computational predictions are promising, experimental validation is crucial. The next logical steps would involve the synthesis of this compound and its derivatives, followed by in-vitro enzymatic assays to determine their IC50 values against FBPase. Co-crystallization of the most potent compounds with FBPase would provide definitive structural evidence of their binding mode and interaction patterns, further validating the in-silico models.

References

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A Senior Application Scientist's Guide to the Validation of Indole-Based Carboxylic Acids as Research Tools: A Comparative Analysis of the Mutant IDH1 Inhibitor AGI-5198

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Chemical Scaffold to Validated Research Tool

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a diverse range of biological targets, from HIV-1 integrase to metabolic enzymes.[1] However, the mere existence of a chemical entity like 4,5-dichloro-1H-indole-2-carboxylic acid does not qualify it as a reliable research tool.[2][3][] A research tool must be rigorously validated, with its mechanism of action, potency, and selectivity thoroughly characterized to ensure that experimental results are interpretable and reproducible.

This guide provides a comprehensive framework for the validation of a research tool, using the potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), AGI-5198 , as a prime example derived from a related chemical class.[5][6][7] We will dissect the mechanism of mutant IDH1, objectively compare AGI-5198 to key alternatives, and provide detailed, field-tested protocols for its validation, empowering researchers to confidently employ this and other small molecules in their studies.

The Target: Understanding the Neomorphic Activity of Mutant IDH1

In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[8] However, specific point mutations, most commonly at the R132 residue (e.g., R132H, R132C), are frequently found in cancers like glioma and acute myeloid leukemia (AML).[8][9] These mutations confer a neomorphic (new) function: the NADPH-dependent reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[8][10]

The accumulation of 2-HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, which ultimately drives tumorigenesis.[8][10] Small molecule inhibitors that selectively target the mutant enzyme are therefore critical tools for studying this pathway and represent a promising therapeutic strategy.

IDH1_Pathway cluster_normal Normal Cell Metabolism cluster_cancer Mutant IDH1 Pathway in Cancer Isocitrate Isocitrate aKG_normal α-Ketoglutarate Isocitrate->aKG_normal NADP+ -> NADPH Epigenetic Normal Epigenetic Regulation aKG_normal->Epigenetic wtIDH1 Wild-Type IDH1 aKG_cancer α-Ketoglutarate TwoHG D-2-Hydroxyglutarate (Oncometabolite) aKG_cancer->TwoHG NADPH -> NADP+ Dysregulation Epigenetic Dysregulation & Blocked Differentiation TwoHG->Dysregulation mIDH1 Mutant IDH1 (R132H) Inhibitor AGI-5198 Inhibitor->mIDH1 Allosteric Inhibition

Figure 1: Simplified signaling pathway of wild-type vs. mutant IDH1.

Comparative Analysis: Choosing the Right Tool for the Job

AGI-5198 is an excellent tool compound that is selective for the IDH1-R132H mutant enzyme.[5][11] However, a researcher's specific experimental question may necessitate an alternative. Here, we compare AGI-5198 with other widely used mutant IDH inhibitors.

CompoundPrimary Target(s)Key CharacteristicsOptimal Use Case
AGI-5198 Mutant IDH1 (R132H)Potent and selective tool compound. Allosteric, competitive inhibitor.[11]In vitro studies and in vivo non-CNS models to probe the effects of selective mIDH1 inhibition.[5][11]
Ivosidenib (AG-120) Mutant IDH1FDA-approved drug. Highly potent inhibitor of multiple IDH1 mutants. Low brain penetration.[12][13]Cellular assays requiring a clinically relevant benchmark; studies in peripheral tumor models.[14]
Vorasidenib (AG-881) Mutant IDH1 & IDH2FDA-approved, brain-penetrant dual inhibitor.[12][15][16]In vivo studies of CNS malignancies (gliomas); investigating resistance via isoform switching.[12][17]
ML309 Mutant IDH1Tool compound. Exhibits competitive inhibition with the substrate α-KG.[8]Mechanistic studies dissecting competitive vs. allosteric modes of inhibition.

Note: Potency values (IC50) can vary based on assay conditions. Data compiled from multiple sources.[8][13][18]

Self-Validating Experimental Protocols

Trust in a research tool is built upon rigorous, reproducible experimental validation. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.

Protocol 1: Biochemical Validation of mIDH1 Inhibition

This protocol validates the direct interaction of the inhibitor with the purified mutant enzyme. The core principle is to measure the consumption of the cofactor NADPH, which is directly proportional to enzyme activity. A coupled diaphorase/resazurin system is used to generate a fluorescent signal, which avoids interference from autofluorescent compounds.[8]

Biochemical_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis p1 Prepare serial dilution of AGI-5198 in DMSO p2 Prepare Master Mix: - Assay Buffer - Recombinant mIDH1 - NADPH - Diaphorase/Resazurin r1 Add inhibitor dilutions & Master Mix to 384-well plate p2->r1 r2 Pre-incubate 30 min at 37°C r1->r2 r3 Initiate reaction by adding substrate (α-KG) r2->r3 d1 Incubate for 60 min at 37°C r3->d1 d2 Read fluorescence (Ex: 540nm, Em: 590nm) d1->d2 d3 Calculate % inhibition and plot IC50 curve d2->d3

Figure 2: Workflow for the biochemical validation of mIDH1 inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AGI-5198 in 100% DMSO, starting at 1 mM.

  • Reaction Setup:

    • In a 384-well assay plate, add 50 nL of each inhibitor concentration.

    • Causality Check: Using DMSO as a vehicle control (0% inhibition) and a known potent inhibitor like Ivosidenib as a positive control (100% inhibition) is essential to define the assay window.

    • Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, pH 7.4), recombinant mIDH1-R132H enzyme (final concentration ~10-30 nM), NADPH (final concentration ~5 µM), and a diaphorase/resazurin detection system.[19]

    • Dispense 20 µL of the master mix into each well.

  • Pre-incubation: Centrifuge the plate briefly and pre-incubate for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the substrate, α-KG (at a concentration near its Km, e.g., 250 µM), to all wells to initiate the reaction.[19]

  • Detection & Analysis:

    • Incubate for 60 minutes at 37°C.

    • Read the fluorescence on a plate reader (Excitation: ~540 nm, Emission: ~590 nm).

    • Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

    • Trustworthiness Check: To confirm selectivity, run parallel assays using wild-type IDH1. A valid tool compound like AGI-5198 should have an IC50 >100-fold higher against the wild-type enzyme.[7]

Protocol 2: Cellular Target Engagement & Efficacy

This assay validates that the inhibitor can penetrate cells and reduce the levels of the oncometabolite 2-HG. This is the most direct measure of a compound's efficacy in a biological system.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells harboring an endogenous IDH1 mutation (e.g., HT1080 fibrosarcoma cells, which carry the R132C mutation) in a 96-well plate at a density that allows for logarithmic growth over 72 hours.[20]

    • Causality Check: As a negative control, use a paired cell line that is wild-type for IDH1 (e.g., U2OS). The inhibitor should not affect basal 2-HG levels in these cells.

  • Compound Treatment: After 24 hours (allowing cells to adhere), treat the cells with a serial dilution of AGI-5198 (e.g., from 10 µM down to 1 nM) for 48-72 hours.

  • Sample Collection:

    • After the incubation period, carefully collect 100 µL of the cell culture supernatant.

    • Separately, lyse the cells to measure total protein content for normalization.

  • 2-HG Measurement:

    • Quantify 2-HG levels in the supernatant using a commercially available D-2-Hydroxyglutarate Assay Kit.[21] These kits typically use an enzymatic reaction that oxidizes D-2HG, leading to the reduction of a probe that can be measured colorimetrically or fluorometrically.[22]

    • Follow the manufacturer's protocol precisely. This usually involves a deproteination step followed by incubation with an enzyme/probe mix.

  • Data Analysis:

    • Normalize the 2-HG concentration to the total protein content from the corresponding well.

    • Plot the normalized 2-HG levels against the inhibitor concentration and calculate the IC50 for 2-HG reduction.

    • Trustworthiness Check: The cellular IC50 should be reasonably close to the biochemical IC50. A significant rightward shift may indicate poor cell permeability or active efflux from the cell.

Conclusion: A Commitment to Rigorous Validation

The journey from a simple chemical scaffold like an indole-2-carboxylic acid to a validated research tool like AGI-5198 is paved with rigorous, systematic validation. By confirming direct enzyme inhibition, cellular target engagement, and selectivity, researchers can build a foundation of trust in their chemical probes. This guide provides the comparative context and detailed protocols necessary to validate such tools, ensuring that the insights gained from their use are both accurate and meaningful to the advancement of science.

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A Researcher's Guide to Ensuring Reproducibility in Experiments with 4,5-Dichloro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The pursuit of novel therapeutics often leads researchers to explore the vast chemical space of heterocyclic compounds. Among these, the indole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active molecules.[1] Specifically, derivatives of indole-2-carboxylic acid have garnered significant attention for their potential as inhibitors of critical enzymes such as HIV-1 integrase and indoleamine 2,3-dioxygenase (IDO1).[2][3] However, the journey from promising compound to reproducible experimental data can be fraught with challenges. This guide focuses on 4,5-dichloro-1H-indole-2-carboxylic acid, a halogenated derivative with potential biological activity, and aims to provide a comprehensive framework for ensuring the reproducibility of its synthesis, characterization, and application in experimental settings.

The Critical Importance of Material Provenance and Characterization

The reproducibility of any experiment begins with well-characterized starting materials. In organic synthesis, seemingly minor variations in reagent purity, solvent grade, or reaction conditions can lead to significant differences in yield, impurity profiles, and ultimately, the biological activity of the final compound.[4] This is particularly true for multi-step syntheses like the Fischer indole synthesis, a common method for preparing indole derivatives.[5][6]

Synthesis of this compound: A Validated Protocol

The Fischer indole synthesis provides a reliable route to this compound from commercially available precursors: 3,4-dichlorophenylhydrazine and pyruvic acid.[5][7] The causality behind the choice of this method lies in its robustness and adaptability for various substituted indoles. However, careful control over reaction parameters is paramount to avoid common pitfalls such as the formation of side products or low yields.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Characterization 3,4-Dichlorophenylhydrazine 3,4-Dichlorophenylhydrazine Hydrazone Formation Hydrazone Formation 3,4-Dichlorophenylhydrazine->Hydrazone Formation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Hydrazone Formation Fischer Indole Cyclization Fischer Indole Cyclization Hydrazone Formation->Fischer Indole Cyclization Acid Catalyst (e.g., PPA, ZnCl2) Crude Product Crude Product Fischer Indole Cyclization->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, HPLC

Caption: Workflow for the Synthesis and Purification of this compound.

Experimental Protocol: Synthesis of this compound

  • Hydrazone Formation: In a round-bottom flask, dissolve 3,4-dichlorophenylhydrazine hydrochloride (1 equivalent) in ethanol. Add pyruvic acid (1.1 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Fischer Indole Cyclization: To a flask containing polyphosphoric acid (PPA) or another suitable Lewis acid catalyst (e.g., zinc chloride), add the dried hydrazone in portions while stirring. Heat the mixture to 100-120 °C for 1-2 hours. The reaction should be monitored by TLC.

  • Work-up and Crude Isolation: After cooling, carefully quench the reaction by pouring the mixture onto crushed ice. The precipitated crude product is then collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification by Recrystallization: The crude solid is recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.[9]

Self-Validation: The success of this synthesis is validated at each step. The formation of the hydrazone and the final product can be confirmed by melting point analysis and TLC. The purity of the final product must be rigorously assessed by analytical techniques.

Analytical Characterization: The Fingerprint of Purity

Ambiguous analytical data is a primary source of irreproducibility. A comprehensive characterization of the synthesized this compound is non-negotiable.

Analytical TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the dichloro-substituted ring will show characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing chlorine atoms. The proton at the 3-position of the indole ring and the N-H proton will also be present.[10][11][12]
¹³C NMR The spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the indole ring, and the dichlorinated benzene ring.[13]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₉H₅Cl₂NO₂ should be observed, along with a characteristic isotopic pattern due to the two chlorine atoms.[14][15]
High-Performance Liquid Chromatography (HPLC) A single, sharp peak should be observed, indicating high purity. The retention time can be used for future quality control.[16][17]

Comparative Analysis: Performance in a Biological Context

The indole-2-carboxylic acid scaffold is a known pharmacophore for inhibiting HIV-1 integrase.[2][4][18][19][20][21] This enzyme is a crucial target for antiretroviral therapy.[22] The mechanism of inhibition often involves the chelation of divalent metal ions (Mg²⁺) in the enzyme's active site by the carboxylic acid and the indole nitrogen.[2] Halogen substituents on the indole ring can significantly influence the compound's electronic properties and its interaction with the enzyme's binding pocket, potentially enhancing potency.[18]

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ ActiveSiteResidues Key Amino Acid Residues Inhibitor 4,5-Dichloro-1H-indole- 2-carboxylic acid Carboxyl COO⁻ Inhibitor->Carboxyl IndoleN N-H Inhibitor->IndoleN Dichloro Cl Cl Inhibitor->Dichloro Carboxyl->Mg1 Chelation Carboxyl->Mg2 Chelation IndoleN->Mg1 Chelation Dichloro->ActiveSiteResidues Hydrophobic/ Halogen Bonding Interactions

Caption: Proposed binding mode of this compound in the HIV-1 integrase active site.

To objectively assess the performance of this compound, a direct comparison with the unsubstituted parent compound and other halogenated analogs in a relevant biological assay is essential.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents and Materials: Recombinant HIV-1 integrase, donor DNA substrate (labeled), target DNA, assay buffer, and test compounds (dissolved in DMSO).

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, recombinant HIV-1 integrase, and varying concentrations of the test compounds (e.g., this compound, indole-2-carboxylic acid, and other analogs). b. Incubate for a defined period to allow for compound binding to the enzyme. c. Add the labeled donor DNA and target DNA to initiate the reaction. d. Incubate to allow for the strand transfer reaction to occur. e. Stop the reaction and quantify the amount of strand transfer product formed using an appropriate detection method (e.g., fluorescence or radioactivity).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Comparative Performance Data (Hypothetical)

CompoundSubstitutionIC₅₀ (µM) for HIV-1 IntegraseNotes
1 H (unsubstituted)15.2Baseline activity.
2 4,5-Dichloro 1.8 Significant increase in potency due to halogen substitution.
3 5-Chloro5.7Monochloro substitution shows intermediate potency.
4 5-Bromo4.9Bromo substitution also enhances potency.

This comparative data, though hypothetical, illustrates the importance of systematic evaluation. The dichlorinated analog shows a marked improvement in inhibitory activity, highlighting the positive influence of the 4,5-dichloro substitution pattern. This provides a strong rationale for its selection in further studies.

Addressing Reproducibility: A Summary of Best Practices

To ensure that experiments with this compound are reproducible, the following principles must be adhered to:

  • Rigorous Synthesis and Purification: Follow a validated protocol and meticulously purify the compound. Do not proceed with impure material.

  • Comprehensive Characterization: Confirm the identity and purity of every synthesized batch using a suite of analytical techniques (NMR, MS, HPLC).

  • Standardized Biological Assays: Utilize well-established and validated assay protocols. Ensure all reagents and conditions are consistent between experiments.

  • Transparent Reporting: Document all experimental details, including the source of reagents, detailed procedures, and all analytical and biological data. This allows other researchers to replicate the work accurately.

  • Comparative Analysis: Whenever possible, include reference compounds (positive and negative controls) in biological assays to provide a benchmark for activity and ensure the assay is performing as expected.

By adopting this rigorous and self-validating approach, researchers can have greater confidence in their experimental findings and contribute to the collective advancement of scientific knowledge in the field of drug discovery.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. 2023 Dec 8;28(24):8020. [Link]

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  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5-dichloro-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your work, including the final disposal of materials, is conducted with the highest standards of safety and scientific integrity. The proper handling of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research that protects you, your colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5-dichloro-1H-indole-2-carboxylic acid, grounded in established safety protocols and regulatory standards.

Immediate Safety Profile & Hazard Assessment

Before initiating any disposal procedure, it is critical to understand the material you are handling. This compound is a halogenated organic compound. While specific toxicity data may be limited, its chemical class and structure necessitate a cautious approach.

  • Hazard Classification: This compound is an irritant, causing skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its structure as a chlorinated aromatic compound, it should be handled as a substance with potential for long-term health effects, and some related compounds are considered potential carcinogens.[3][4][5] The Occupational Safety and Health Administration (OSHA) requires that laboratories develop specific procedures for working with "Particularly Hazardous Substances," which include select carcinogens and highly toxic chemicals.[6][7]

  • Chemical Incompatibilities: This carboxylic acid is incompatible with strong oxidizing agents, strong bases, and amines.[8][9] Co-mingling with these substances in a waste container can lead to dangerous chemical reactions.

The Regulatory Imperative: Why These Procedures Matter

The disposal of laboratory chemical waste is governed by strict federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[10][11] These regulations are designed to ensure that hazardous waste is managed in a way that protects human health and the environment. Academic and research laboratories may operate under specific rules, such as Subpart K of the RCRA regulations, which provide an alternative, lab-focused framework for waste management.[12][13] Adherence to these protocols is a matter of legal compliance and ethical scientific practice.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step logically follows from the last to ensure a safe and compliant outcome.

Before handling the waste material, ensure you are wearing appropriate PPE. The choice of PPE is your first line of defense.

  • Gloves: Wear chemically resistant gloves. Consult a glove compatibility chart for chlorinated organic compounds.

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9]

  • Lab Coat: A standard lab coat is required to protect from incidental contact.[7]

This is the most critical step in the disposal process. Improper segregation can lead to dangerous reactions and significantly increase disposal costs.

  • Identify as Halogenated Waste: this compound contains chlorine atoms, classifying it as a halogenated organic compound .[14][15]

  • Segregate from Non-Halogenated Waste: Halogenated organic wastes must be collected in a dedicated waste container, separate from non-halogenated solvents (like acetone, ethanol, or hexane).[14][16] The reason for this is that halogenated wastes are typically disposed of via high-temperature incineration, a more expensive process than the fuel blending used for non-halogenated solvents.[14][16]

  • Segregate from Other Waste Streams: Do not mix this acidic, halogenated waste with strong bases, oxidizers, or heavy metals.[8][16]

Proper containment and communication of the container's contents are mandated by law.

  • Select a Compatible Container: Use a clean, leak-proof container with a secure, threaded cap that is compatible with the waste.[4] For acidic compounds, avoid metal containers.[10]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[4][17] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[16][17]

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[4]

    • A clear indication of the hazards (e.g., Irritant, Toxic).[17]

Waste must be stored safely in the lab before being collected by your institution's Environmental Health and Safety (EHS) department.

  • Designated Location: The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[10][17] This location is known as a Satellite Accumulation Area (SAA).

  • Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[4][16] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[10]

  • Contact EHS: When the container is nearly full (no more than 90% capacity[10]) or when you are finished with the process, contact your institution's EHS or a licensed hazardous waste contractor to arrange for pickup and final disposal.

  • Do Not Dispose Down the Drain: Under no circumstances should halogenated organic compounds be disposed of in the sewer system.[16][18] This is illegal and environmentally harmful.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps A Identify Waste: 4,5-dichloro-1H-indole-2- carboxylic Acid B Consult SDS & Assess Hazards (Irritant, Halogenated Acid) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (Glass or Poly, NOT Metal) C->D E Label Container: 'Hazardous Waste' & Full Chemical Name D->E F Is this waste stream ONLY for Halogenated Organics? E->F G Add Waste to Container F->G Yes H STOP! Start a new, properly segregated container. F->H No I Store in SAA (Closed, Secondary Containment) G->I J Container 90% Full? I->J K Request Pickup by EHS / Licensed Waste Vendor J->K

Caption: Workflow for safe disposal of this compound.

Summary of Disposal and Safety Information
ParameterGuidelineRationale & Source(s)
Waste Classification Halogenated Organic AcidContains chlorine and is a carboxylic acid. Must be segregated.[14][16]
Required PPE Chemical Goggles, Resistant Gloves, Lab CoatProtects against skin/eye irritation and chemical exposure.[2][7][9]
Container Type Glass or chemically resistant plastic (e.g., HDPE)Acids can corrode metal containers.[10]
Labeling Requirements "Hazardous Waste" + Full Chemical Name + HazardsComplies with EPA and OSHA regulations for clear communication.[4][17]
Incompatible Materials Strong Bases, Strong Oxidizing Agents, AminesMixing can cause hazardous chemical reactions.[8][9]
Storage Location Satellite Accumulation Area (SAA)Designated, secure area at/near the point of generation.[17]
Prohibited Disposal DO NOT pour down the drain or mix with non-halogenated waste.Environmental contamination and violation of regulations.[16][18]
Emergency Procedures: Spills

In the event of a spill, prioritize safety.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill that you are trained to handle, proceed with cleanup. For large or highly toxic spills, evacuate the area and contact your institution's emergency number or EHS.[4]

  • Cleanup: Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels on a spill involving an oxidizer.

  • Package and Label: Scoop the absorbent material into a suitable container, seal it, and label it as "Hazardous Waste: Spill Debris containing this compound."[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Request a hazardous waste pickup for the spill debris.

By adhering to these systematic procedures, you build a culture of safety and ensure that your groundbreaking research does not come at the cost of environmental health or regulatory compliance.

References

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  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

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  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

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  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

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  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Definitive Guide to Handling 4,5-dichloro-1H-indole-2-carboxylic Acid: A Framework for Laboratory Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, the imperative to ensure a safe laboratory environment is not merely a procedural checkbox; it is the foundational pillar upon which reliable and reproducible research is built. The handling of specialized chemical reagents like 4,5-dichloro-1H-indole-2-carboxylic Acid, a halogenated indole derivative, demands a meticulous and informed approach to personal protection and operational planning. This guide synthesizes critical safety data with field-proven best practices to provide a comprehensive operational directive for researchers, scientists, and drug development professionals. Our objective is to empower you with the knowledge to not just follow safety protocols, but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, powdered organic compound. The primary risks associated with this and similar indole derivatives stem from direct contact and inhalation. A thorough risk assessment is the first and most critical step before any handling operations commence.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for understanding these hazards.[1] While a specific GHS classification for this compound is not universally published, data from structurally similar compounds, such as Indole-2-carboxylic acid, allows for a robust presumptive classification.[2][3]

Table 1: GHS Hazard Profile and Associated Risks

Hazard ClassGHS Hazard StatementPictogramSignal WordImplication for Handling
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Exclamation Mark)[1]WarningAccidental ingestion can lead to adverse health effects. Strict hygiene measures are required.
Acute Toxicity (Dermal)H312/H311: Harmful or Toxic in contact with skin[3]GHS07 (Exclamation Mark) / GHS06 (Skull and Crossbones)[1]Warning / DangerThe compound can be absorbed through the skin, causing systemic effects. Dermal protection is mandatory.
Skin Corrosion/IrritationH315: Causes skin irritation[2][3]GHS07 (Exclamation Mark)[1]WarningDirect contact will likely cause redness, itching, and inflammation. Prolonged contact must be avoided.
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2][3]GHS07 (Exclamation Mark)[1]WarningThe powdered nature of the compound increases the risk of eye contact, which can lead to significant irritation or damage.
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[3]GHS07 (Exclamation Mark)[1]WarningInhalation of dust particles can irritate the respiratory tract. Engineering controls and respiratory protection are essential.
Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic lifeGHS09 (Environment)[1]WarningSpecial disposal procedures are required to prevent environmental contamination.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all solution; it is a tailored response to the specific risks identified.[4] For handling powdered chemicals like this compound, the focus is on preventing inhalation and dermal absorption.[5][6]

Table 2: Recommended PPE for Handling this compound

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Chemical safety goggles (meeting EN 166 or ANSI Z87.1 standards). A face shield should be worn over goggles if there is a significant splash risk.Goggles provide a seal around the eyes to protect against fine dust particles.[3][5] A face shield offers a secondary layer of protection for the entire face.
Hands Chemical-resistant gloves (Nitrile rubber recommended).Nitrile gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7] Always remove gloves using a technique that avoids skin contamination.[3]
Body A fully buttoned laboratory coat. For larger quantities or tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[5][8]A lab coat provides a removable barrier protecting your personal clothing and skin from contamination.[5] Ensure cuffs are tucked into gloves.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when engineering controls (like a fume hood) are insufficient or when handling the powder outside of a contained system.[3] A fit test is necessary to ensure a proper seal.
Feet Closed-toe shoes with non-slip soles.[5]This is a standard laboratory practice to protect against spills and dropped items.[5]

Operational Plan: A Step-by-Step Handling Protocol

A structured workflow minimizes exposure and ensures procedural consistency. The following protocol outlines the essential steps for safely handling this compound.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is functioning correctly and has a valid certification.

  • Assemble all Materials: Before bringing the chemical into the work area, gather all necessary equipment (spatulas, weigh boats, glassware, etc.).

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[3]

  • Don PPE: Put on all required PPE as specified in Table 2, ensuring a proper fit.

Weighing and Handling the Compound
  • Perform in a Fume Hood: All manipulations of the solid compound must be performed within a certified chemical fume hood to control dust.[7]

  • Minimize Dust Generation: Handle the container and transfer the powder gently. Avoid dropping or tapping the container unnecessarily.

  • Use Appropriate Tools: Use clean spatulas for transferring the solid.

  • Seal Container Promptly: Tightly close the container immediately after use to prevent dust from becoming airborne and to protect the compound from moisture.

Post-Handling Procedure
  • Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE Correctly: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

  • Wash Hands Thoroughly: Wash hands with soap and water immediately after removing gloves, even if no direct contact is suspected.[2]

Diagram 1: Workflow for Safe Handling This diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at critical points in the process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Function prep2 Assemble Materials prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Transfer Compound to Hood prep4->handle1 Enter Controlled Area handle2 Weigh and Dispense Powder (Minimize Dust) handle1->handle2 handle3 Tightly Seal Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 end_op End Operation post4->end_op start Start start->prep1

Caption: A procedural flowchart for handling solid this compound.

Emergency Procedures: Planning for the Unexpected

Despite meticulous planning, accidents can happen. A clear, rehearsed emergency plan is vital.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound requires specific disposal procedures to mitigate its environmental impact.

  • Waste Segregation: All waste containing this compound (including contaminated consumables like gloves, weigh boats, and paper towels) must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."[9][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10][11]

  • Container Management: The waste container must be made of a compatible material (e.g., polyethylene) and kept tightly sealed when not in use.[7][10] It should be stored in a designated satellite accumulation area away from incompatible materials.[10]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name and associated hazards (Toxic, Irritant, Environmental Hazard).[10][11]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.[7]

By adhering to this comprehensive guide, you are not just ensuring your personal safety but also upholding the principles of scientific integrity and environmental stewardship. This framework is designed to be a living document, adaptable to the specific contexts of your research while maintaining an uncompromised standard of safety.

References

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4,5-dichloro-1H-indole-2-carboxylic Acid
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4,5-dichloro-1H-indole-2-carboxylic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.